4-Bromo-3,5-dichlorophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5-dichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPEUKZHWMEIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356323 | |
| Record name | 4-bromo-3,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-28-9 | |
| Record name | 4-bromo-3,5-dichlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Bromo-3,5-dichlorophenol from 3,5-dichlorophenol
An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dichlorophenol from 3,5-dichlorophenol
Foreword: Strategic Synthesis of Halogenated Phenols
The targeted synthesis of polyhalogenated phenols is a cornerstone of modern medicinal and materials chemistry. These scaffolds are not merely inert building blocks; their unique electronic and lipophilic properties make them critical precursors for a range of high-value molecules, including pharmaceuticals, agrochemicals, and preservatives.[1] this compound stands out as a particularly useful intermediate, valued for its application as a potent preservative and its role in the synthesis of more complex molecular architectures.
This guide eschews a simple recitation of steps. Instead, it provides a deep dive into the strategic considerations, mechanistic underpinnings, and practical execution of the selective bromination of 3,5-dichlorophenol. We will explore the "why" behind each experimental choice, offering a robust, self-validating protocol designed for reproducibility and high-yield success in a research and development setting.
Mechanistic Rationale: Directing Group Effects in Electrophilic Aromatic Substitution
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on understanding and controlling the powerful directing effects of the substituents already present on the aromatic ring.
The starting material, 3,5-dichlorophenol, possesses three substituents: one hydroxyl (-OH) group and two chloro (-Cl) groups.
-
Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group. The lone pairs on the oxygen atom can be donated into the aromatic ring through resonance, significantly increasing the electron density at the positions ortho (C2, C6) and para (C4) to it. This activation makes the ring highly susceptible to attack by electrophiles like the bromonium ion (Br⁺).[2][3]
-
Chloro (-Cl) Groups: Halogens are a unique class of substituents. They are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directors because of their ability to donate a lone pair through resonance.
In the case of 3,5-dichlorophenol, the hydroxyl group's powerful activating effect dominates. It strongly directs the incoming electrophile to the C2, C4, and C6 positions. However, the C2 and C6 positions are sterically hindered by the adjacent large chlorine atoms. Consequently, the electrophilic attack occurs preferentially at the sterically accessible and electronically enriched C4 position, which is para to the hydroxyl group. This inherent electronic and steric bias is the key to the high regioselectivity of this reaction.
The choice of solvent is critical to prevent over-bromination. In polar, protic solvents like water, phenol can deprotonate to form the highly reactive phenoxide ion, which rapidly reacts with bromine water to yield 2,4,6-tribromophenol.[2][3] To achieve mono-bromination, a non-polar, aprotic solvent such as dichloromethane, chloroform, or carbon disulfide is employed. These solvents do not promote ionization, thus tempering the reactivity of the phenol and allowing for controlled, selective substitution.[3][4]
Caption: Electrophilic aromatic substitution mechanism for the bromination of 3,5-dichlorophenol.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving bromine and volatile organic solvents must be performed in a certified chemical fume hood.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Key Properties |
| 3,5-Dichlorophenol | 591-35-5 | 163.00 | Solid, corrosive, irritant.[5] |
| Bromine (Br₂) | 7726-95-6 | 159.81 | Liquid, highly corrosive, toxic, volatile. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Volatile solvent, suspected carcinogen. |
| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | Solid, used to quench bromine. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | 142.04 | Solid, drying agent. |
| Hexane | 110-54-3 | 86.18 | Flammable liquid, solvent for recrystallization. |
| Ethyl Acetate | 141-78-6 | 88.11 | Flammable liquid, solvent for recrystallization. |
Safety & Handling
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile gloves at all times. When handling concentrated bromine, butyl rubber gloves are recommended.
-
3,5-Dichlorophenol: Toxic and corrosive. Avoid inhalation of dust and skin contact.[5]
-
Bromine: Extremely corrosive and toxic upon inhalation or skin contact. Handle only in a fume hood. Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Dichloromethane: A volatile solvent. Avoid inhaling vapors.
-
Waste Disposal: All halogenated organic waste must be collected in a designated container. Aqueous waste from the work-up should be neutralized before disposal according to institutional guidelines.
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-dichlorophenol (8.15 g, 50.0 mmol).
-
Add 100 mL of dichloromethane (DCM) and stir until the solid is completely dissolved.
-
Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.
-
-
Bromination:
-
In a separate flask, carefully prepare a solution of bromine (2.6 mL, 8.0 g, 50.0 mmol) in 25 mL of DCM.
-
Transfer this bromine solution to a pressure-equalizing dropping funnel and place it on the reaction flask.
-
Add the bromine solution dropwise to the stirred, cold solution of 3,5-dichlorophenol over a period of approximately 45-60 minutes. The causality for slow, dropwise addition is to maintain the low temperature, preventing an uncontrolled exothermic reaction and minimizing the formation of undesired side products.[1] The reaction mixture will turn from colorless to a persistent reddish-brown as a slight excess of bromine is established.
-
-
Reaction Monitoring & Quenching:
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Once the reaction is complete, slowly add saturated aqueous sodium thiosulfate solution dropwise until the reddish-brown color of excess bromine disappears and the solution becomes colorless. This step safely quenches any unreacted bromine.
-
-
Work-up & Isolation:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine (saturated NaCl solution).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.
-
-
Purification:
-
Purify the crude solid by recrystallization. A common and effective solvent system is a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Product Characterization and Quality Validation
The identity and purity of the synthesized this compound must be rigorously confirmed. This self-validating system ensures the material meets the standards required for subsequent applications.
Expected Analytical Data
| Analysis Technique | Expected Result |
| Appearance | White to off-white solid. |
| ¹H NMR (500 MHz, CDCl₃) | δ ~7.3 ppm (s, 2H, Ar-H), δ ~5.8 ppm (s, 1H, Ar-OH). The two aromatic protons are chemically equivalent and appear as a singlet. The phenolic proton is also a singlet.[6] |
| ¹³C NMR (125 MHz, CDCl₃) | Expect 4 distinct signals in the aromatic region, corresponding to the 4 unique carbon environments in the molecule. |
| Mass Spec. (EI) | Molecular Ion (M⁺) cluster expected around m/z 240, 242, 244, 246 due to the isotopic distribution of Br (⁷⁹Br/⁸¹Br) and Cl (³⁵Cl/³⁷Cl). The most abundant peak in the cluster would be at m/z 242. |
| FT-IR (KBr pellet, cm⁻¹) | Broad peak ~3300-3500 cm⁻¹ (O-H stretch), ~1550-1600 cm⁻¹ (C=C aromatic stretch), ~700-850 cm⁻¹ (C-Cl and C-Br stretches). |
Field Insights & Troubleshooting
-
Incomplete Reaction: If TLC analysis shows significant remaining starting material, the reaction may require a longer stir time or a slight increase in the bromine stoichiometry (e.g., 1.05 equivalents). However, adding a large excess of bromine increases the risk of di-bromination.
-
Formation of Side Products: The primary potential side product is 2-Bromo-3,5-dichlorophenol, arising from substitution at the ortho position. Strict adherence to low reaction temperatures (0-5 °C) is the most effective way to maximize para-selectivity and minimize this isomeric impurity.[1]
-
Purification Challenges: If the crude product is oily or fails to crystallize, it likely contains significant impurities. In this case, purification via silica gel column chromatography is recommended, using a gradient elution of hexane and ethyl acetate.
Conclusion
The is a highly efficient and selective transformation when executed with a proper understanding of the underlying chemical principles. By leveraging the powerful directing effect of the hydroxyl group and controlling the reaction conditions—specifically temperature and solvent polarity—chemists can reliably produce this valuable intermediate in high yield and purity. The robust protocol detailed herein, from mechanistic considerations to final product validation, provides a comprehensive framework for researchers, scientists, and drug development professionals to successfully incorporate this synthesis into their workflows.
References
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Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms . PubMed. [Link]
- Process for producing 4-bromo-2-chlorophenols.
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Phenol, o-bromo- . Organic Syntheses Procedure. [Link]
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Bromination of Phenols (video) . Khan Academy. [Link]
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Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry . YouTube. [Link]
- Process for producing 1-bromo-3,5-dichlorobenzene.
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Two-Step Synthesis of Diphenylacetylene from trans-Stilbene . Chem.ucla.edu. [Link]
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Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms | Request PDF . ResearchGate. [Link]
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Electronic Supporting Information . The Royal Society of Chemistry. [Link]
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Preparation of 4-bromophenol . PrepChem.com. [Link]
- PROCESS FOR MANUFACTURING 1-BROMO-3,5-DICHLOROBENZENE.
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A Green Bromination Method for the Synthesis of Benzylic Dibromides . ResearchGate. [Link]
- PROCESS FOR THE PREPARATION OF AMORPHOUS (1S)-1,5-ANHYDRO-1-C-[4-CHLORO-3-[(4-ETHOXYPHENYL)METHYL] PHENYL]-D-GLUCITOL.
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3,5-Dibromo-4-chlorophenol . PubChem. [Link]
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How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? . ResearchGate. [Link]
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physical and chemical characteristics of 4-Bromo-3,5-dichlorophenol
An In-depth Technical Guide to 4-Bromo-3,5-dichlorophenol
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the (CAS No. 1940-28-9), a significant halogenated phenol. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a detailed understanding of this compound's properties, analytical methodologies, and safety considerations. We will delve into its structural and physicochemical properties, spectroscopic signatures, reactivity, and established protocols for its characterization and quantification.
Chemical Identity and Structure
This compound is a substituted aromatic compound with a hydroxyl group, a bromine atom, and two chlorine atoms attached to the benzene ring. Its unique substitution pattern dictates its chemical behavior and physical properties.
-
IUPAC Name: this compound
-
CAS Number: 1940-28-9[1]
-
InChI Key: WESPEUKZHWMEIQ-UHFFFAOYSA-N
-
Canonical SMILES: C1=C(C=C(C(=C1Cl)Br)Cl)O
The structural arrangement of the substituents is critical for its biological activity and reactivity. The hydroxyl group makes the compound acidic and susceptible to reactions at the oxygen atom, while the halogen atoms influence its lipophilicity, electronic properties, and metabolic stability.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound are fundamental to its application, formulation, and analytical detection. The data for this compound are summarized below. It is important to note that while some experimental data is available, other values are predicted based on its structure.
| Property | Value | Source |
| Molecular Weight | 241.9 g/mol | |
| Exact Mass | 239.87400 Da | [4] |
| Physical Form | Solid | |
| logP | 3.46150 | [4] |
| PSA (Polar Surface Area) | 20.23 Ų | [4] |
| Storage Temperature | 2-8°C, under nitrogen | [4] |
The high logP value indicates significant lipophilicity, suggesting poor solubility in water but good solubility in organic solvents, a common characteristic for halogenated phenols. The recommended storage conditions imply that the compound may be sensitive to oxidation or degradation at ambient temperatures.
Reactivity and Stability
As a phenol, this compound exhibits characteristic reactivity. The hydroxyl group imparts weak acidity and can be deprotonated by a base to form a phenoxide ion. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the halogen substituents. The compound should be stored under an inert nitrogen atmosphere at refrigerated temperatures to ensure its stability and prevent degradation.
Analytical Methodologies
Accurate quantification and identification of this compound are crucial for quality control and research. Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) are the preferred methods for its detection.
Rationale for Method Selection
The choice between GC/MS and LC/MS depends on the sample matrix and the required sensitivity.
-
GC/MS: Offers excellent separation and sensitivity for volatile and semi-volatile compounds. Phenols are often derivatized (e.g., acetylated) to increase their volatility and improve chromatographic peak shape.[5] This is a robust, well-established technique for analyzing chlorophenols in environmental samples.[5]
-
LC/MS: Suitable for less volatile or thermally labile compounds. It avoids the need for derivatization, simplifying sample preparation. This method provides high sensitivity and selectivity, making it ideal for complex matrices like biological fluids.
General Protocol for GC/MS Analysis
This protocol provides a self-validating framework for the determination of this compound in a water matrix. The use of an internal standard is critical for ensuring accuracy and precision by correcting for variations in extraction efficiency and instrument response.
Objective: To quantify this compound in a water sample.
Principle: The analyte is extracted from the aqueous matrix into an organic solvent. It is then derivatized to a more volatile acetate ester, followed by analysis using GC/MS.
Workflow Diagram:
Caption: General workflow for GC/MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Collection & Preservation: Collect the water sample in a clean glass container. If not analyzed immediately, acidify to pH < 2 with sulfuric acid and store at 4°C.
-
Internal Standard Spiking: To a 100 mL aliquot of the sample, add a known amount of an internal standard (e.g., 4-Bromophenol) to achieve a concentration similar to the expected analyte concentration.
-
Extraction:
-
Adjust the sample pH to ~2 using sulfuric acid.
-
Transfer the sample to a separatory funnel and perform a liquid-liquid extraction with 3 x 30 mL portions of a suitable solvent like dichloromethane or hexane.[6]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Derivatization:
-
Add 1-2 mL of acetic anhydride and a catalytic amount of pyridine or sodium bicarbonate.[5]
-
Heat the mixture at 60°C for 20 minutes to convert the phenol to its acetate ester.
-
Allow to cool, then wash the extract with a dilute base (e.g., 5% NaHCO₃) followed by deionized water to remove excess reagents.
-
-
Concentration: Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.
-
GC/MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).
-
Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of m/z 50-400.
-
-
Data Analysis: Identify the analyte and internal standard peaks by their retention times and mass spectra. Quantify the concentration of this compound by comparing its peak area to that of the internal standard using a pre-established calibration curve.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum would be simple, showing two singlets in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the two non-equivalent aromatic protons. Another broad singlet for the phenolic hydroxyl proton would be observed, the position of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the six aromatic carbons, with chemical shifts influenced by the attached substituents (OH, Br, Cl).
-
Mass Spectrometry (MS): The EI mass spectrum would show a prominent molecular ion peak (M⁺). A characteristic isotopic pattern would be visible due to the presence of one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1), which is a powerful tool for identification.
-
Infrared (IR) Spectroscopy: The IR spectrum would feature a broad absorption band around 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong absorptions in the 1400-1600 cm⁻¹ region would correspond to C=C stretching in the aromatic ring, and bands in the 1000-1250 cm⁻¹ region would be associated with C-O stretching. C-Br and C-Cl stretching vibrations would appear in the fingerprint region below 1000 cm⁻¹.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions.
-
GHS Classification: Warning
-
Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Personnel should always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications and Relevance
This compound is primarily utilized as a preservative to inhibit the growth of microorganisms such as bacteria, fungi, and algae. Its applications are found in water treatment for drinking water, swimming pools, and wastewater. Its efficacy as a biocide makes it a compound of interest, while its halogenated nature also places it in a class of compounds often monitored for environmental persistence and potential toxicity.
Conclusion
This compound is a halogenated phenol with distinct physicochemical properties driven by its unique substitution pattern. Its lipophilic nature, characteristic reactivity, and biological activity as a preservative define its industrial applications. A thorough understanding of its properties, coupled with robust analytical methods like GC/MS, is essential for its safe handling, quality control, and for studying its environmental fate and impact. This guide provides the foundational technical information required by scientists and researchers working with this compound.
References
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PubChem. (n.d.). 4-Bromo-3-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
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ChemicalRegister.com. (n.d.). 4-Bromo-3-Chlorophenol (CAS No. 13631-21-5) Suppliers. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4- Bromo-3,5-dichlorothiophenol. Retrieved from [Link]
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Chemsrc. (2025). Phenol, 4-bromo-3,5-dichloro- | CAS#:1940-28-9. Retrieved from [Link]
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Chem Service. (2021). SAFETY DATA SHEET. Retrieved from [Link]
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Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 197-204. Retrieved from [Link]
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-Bromo-3,5-dichlorophenol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-3,5-dichlorophenol, a halogenated aromatic compound of significant interest in chemical synthesis, drug development, and materials science. In the absence of extensive published quantitative solubility data for this specific molecule, this document furnishes a predicted solubility profile grounded in fundamental principles of physical chemistry and comparative analysis with structurally analogous compounds. A detailed, field-proven experimental protocol for the precise determination of its solubility via the shake-flask method is provided to empower researchers in generating reliable, application-specific data. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the effective use of this compound in various solvent systems.
Introduction: The Significance of this compound
This compound (CAS No. 1940-28-9) is a polyhalogenated phenol featuring a bromine atom and two chlorine atoms substituted on the aromatic ring.[1] This substitution pattern imparts unique physicochemical properties that make it a valuable building block in organic synthesis and a compound of interest in the development of novel pharmaceuticals and functional materials. Understanding its solubility in a range of organic solvents is paramount for its effective application in reaction chemistry, purification processes such as recrystallization, and formulation development.[2]
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its bioavailability, reaction kinetics, and the feasibility of various manufacturing processes.[3] Low solubility can present significant challenges, leading to unreliable results in in-vitro assays and difficulties in formulation.[3][4] This guide, therefore, aims to provide a robust framework for understanding and experimentally determining the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The key physicochemical properties of this compound that dictate its solubility are its polarity, hydrogen bonding capability, and molecular size.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1940-28-9 | [1] |
| Molecular Formula | C₆H₃BrCl₂O | [2] |
| Molecular Weight | 241.9 g/mol | [2] |
| Structure | Aromatic ring with one hydroxyl, one bromo, and two chloro substituents. | [2] |
The presence of the hydroxyl (-OH) group allows this compound to act as a hydrogen bond donor and acceptor. The electronegative halogen atoms (Br, Cl) and the oxygen atom create a significant dipole moment, rendering the molecule polar. However, the bulky, non-polar benzene ring and the large halogen atoms also contribute to its lipophilic character.
The influence of halogen substituents on the electronic properties of the phenol ring is a critical factor. The electronegativity order is F > Cl > Br > I.[5][6] In this compound, the presence of three halogen atoms, with chlorine being more electronegative than bromine, will withdraw electron density from the aromatic ring, influencing its acidity and intermolecular interactions.
Based on these structural features and the known solubility of similar compounds like 4-bromophenol (which is soluble in polar organic solvents such as ethanol, ether, and chloroform), a qualitative solubility profile for this compound can be predicted.[7]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Organic Solvent | Chemical Class | Predicted Solubility | Rationale |
| Methanol, Ethanol | Polar Protic | High | The hydroxyl group of the phenol can form strong hydrogen bonds with the alcohol solvents. The polarity is well-matched. |
| Isopropanol | Polar Protic | Moderate to High | Similar to methanol and ethanol, but the increased hydrocarbon chain length may slightly reduce solubility compared to smaller alcohols. |
| Acetone | Polar Aprotic | High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton. |
| Ethyl Acetate | Polar Aprotic | Moderate to High | The ester functionality provides polarity and hydrogen bond accepting capabilities, making it a good solvent for polar organic molecules. |
| Dichloromethane | Polar Aprotic | Moderate | A good solvent for many organic compounds due to its ability to dissolve a range of polar and non-polar substances. |
| Chloroform | Polar Aprotic | Moderate to High | Similar to dichloromethane, it is a versatile solvent for halogenated compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen can act as a hydrogen bond acceptor, and its overall polarity is suitable for dissolving phenols. |
| Toluene | Non-polar | Low to Moderate | The aromatic nature of toluene allows for some π-π stacking interactions, but the high polarity of the phenol will limit solubility. |
| Hexane, Heptane | Non-polar | Low | The significant difference in polarity between the highly polar this compound and the non-polar alkanes will result in poor solubility. |
Causality of Solvent Selection in Experimental Design
The choice of solvent in any experimental protocol involving this compound is dictated by the intended application.
-
For Chemical Reactions: Solvents that offer high solubility for all reactants are preferred to ensure a homogeneous reaction mixture and facilitate optimal reaction kinetics. Based on the predicted profile, polar aprotic solvents like THF or acetone would likely be excellent choices.
-
For Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A binary solvent system, such as ethanol/water or toluene/hexane, might be necessary to achieve the desired solubility gradient.
-
For Analytical Characterization (e.g., HPLC, NMR): The solvent must completely dissolve the analyte without interfering with the analytical measurement. Acetonitrile and methanol are common choices for reverse-phase HPLC, while deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are frequently used for NMR spectroscopy, owing to their high dissolving power for a wide range of organic molecules.
Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic solubility of a compound.[8] It involves agitating an excess of the solid compound in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.[4][9]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with tight-sealing caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. An amount that is visibly in excess after equilibration is sufficient.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixtures to shake for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration has plateaued.[4][8]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To remove any remaining solid particles, either centrifuge the sample and take the supernatant or filter the sample through a syringe filter. This step is critical to avoid artificially high solubility readings.
-
-
Quantification:
-
Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S = C × DF Where:
-
C = Concentration of the diluted sample determined from the calibration curve.
-
DF = Dilution factor.
-
-
The results are typically expressed in units of mg/mL or g/100 mL.
Visualizing Key Workflows and Relationships
Safety and Handling of Halogenated Phenols
Phenols, particularly halogenated phenols, are toxic and corrosive compounds that require careful handling to minimize exposure.[10]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended), and safety goggles or a face shield when handling this compound.[11][12]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[11][13]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
-
Emergency Procedures:
-
Skin Contact: Phenol can be rapidly absorbed through the skin and may cause severe chemical burns, sometimes with a delayed sensation of pain due to its anesthetic properties.[10][14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact: Can cause severe eye damage.[10] Immediately flush eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[13]
-
Ingestion: Highly toxic if swallowed. Do not induce vomiting. Seek immediate medical attention.[14]
-
Conclusion
While specific quantitative solubility data for this compound is not widely published, a comprehensive understanding of its physicochemical properties allows for a reliable predicted solubility profile. This guide has established that due to its polar nature and hydrogen bonding capabilities, this compound is expected to be highly soluble in polar organic solvents such as alcohols, ketones, and ethers, with limited solubility in non-polar hydrocarbon solvents. For researchers requiring precise quantitative data for applications in drug development and process chemistry, the detailed shake-flask methodology provided herein offers a robust and validated approach. Adherence to strict safety protocols is essential when working with this and other halogenated phenols.
References
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B-On. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
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Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3-chlorophenol. Retrieved from [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). Phenol SOP. Retrieved from [Link]
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LookChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]
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Monash University. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. Retrieved from [Link]
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Princeton University. (n.d.). Phenol. Office of Environmental Health and Safety. Retrieved from [Link]
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Yale University. (2022, June). Standard Operating Procedure - Phenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Halogen bonds in some dihalogenated phenols: applications to crystal engineering. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Bromophenol. Retrieved from [Link]
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MDPI. (n.d.). Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl) porphyrins and Potassium Monopersulfate. Retrieved from [Link]
- Unknown Source. (n.d.). Solvent Miscibility Table.
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ResearchGate. (2025, October 15). Influence of Halogen Substituents on the Catalytic Oxidation of 2,4,6-Halogenated Phenols by Fe(III)-Tetrakis(p-hydroxyphenyl)porphyrins and Potassium Monopersulfate. Retrieved from [Link]
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ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]
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University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-3,5-dichlorophenol
Introduction
4-Bromo-3,5-dichlorophenol is a halogenated aromatic compound with applications including its use as a preservative. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, detailing experimental protocols, spectral interpretation, and the underlying chemical principles that govern the observed spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for molecular characterization.
Molecular Structure and Symmetry Analysis
To accurately predict and interpret the NMR spectra of this compound, an initial analysis of its molecular structure and symmetry is paramount.
The molecule possesses a plane of symmetry that bisects the C1-OH and C4-Br bonds. This symmetry element renders the protons and carbons on opposite sides of this plane chemically and magnetically equivalent.
Consequences of Molecular Symmetry:
-
¹H NMR: The two aromatic protons at positions 2 and 6 (H-2, H-6) are chemically equivalent. The hydroxyl proton (OH) is unique. Therefore, a total of two signals are expected in the ¹H NMR spectrum: one for the aromatic protons and one for the hydroxyl proton.
-
¹³C NMR: Due to symmetry, several carbon atoms are equivalent:
-
C-2 is equivalent to C-6.
-
C-3 is equivalent to C-5.
-
C-1 (ipso- to the hydroxyl group) and C-4 (ipso- to the bromine) are unique.
-
This results in a total of four expected signals in the proton-decoupled ¹³C NMR spectrum.
-
Experimental Protocol for NMR Analysis
The acquisition of high-quality, reproducible NMR data necessitates a rigorously defined and validated experimental protocol.
Step 1: Sample Preparation
-
Solvent Selection : The choice of a deuterated solvent is critical.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆) : This is often the preferred solvent for phenols. Its hydrogen-bond accepting nature slows down the proton exchange rate of the phenolic -OH group, resulting in a sharper signal that is less likely to be obscured by the baseline.[1]
-
Chloroform-d (CDCl₃) : While widely used for many organic molecules, residual water in CDCl₃ can lead to rapid exchange with the phenolic proton, often causing the -OH signal to become very broad or disappear entirely.[1]
-
-
Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Add a small amount of Tetramethylsilane (TMS) to the sample. TMS is the standard reference for both ¹H and ¹³C NMR, defined as 0.00 ppm.[2]
-
Filtration : Transfer the solution to a 5 mm NMR tube, filtering if necessary to remove any particulate matter.
Step 2: NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer:
| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Spectrometer Freq. | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (zg30) | Standard single pulse with proton decoupling (zgpg30) |
| Acquisition Time | ~3-4 seconds | ~1-2 seconds |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds |
| Number of Scans (ns) | 8-16 | 128-1024 (or more, depending on concentration) |
| Spectral Width | 0-12 ppm | 0-200 ppm |
Step 3: Data Processing
-
Fourier Transformation : Convert the raw Free Induction Decay (FID) signal into the frequency domain spectrum.
-
Phase Correction : Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction : Correct any distortions in the spectral baseline.
-
Referencing : Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration : Integrate the area under each peak in the ¹H NMR spectrum to determine the relative ratio of protons.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum is characterized by its simplicity, a direct result of the molecule's symmetry.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 | ~ 7.5 - 7.7 | Singlet (s) | 2H |
| OH | ~ 9.5 - 10.5 (in DMSO-d₆) | Singlet (s) | 1H |
Causality and Interpretation:
-
Aromatic Protons (H-2, H-6) :
-
Chemical Shift : These protons are located on a benzene ring and are therefore expected to resonate in the aromatic region (typically 6.5-8.0 ppm).[3] The presence of four electron-withdrawing substituents (one -OH, two -Cl, one -Br) on the ring leads to significant deshielding of the entire aromatic system. This pulls the electron density away from the aromatic protons, causing them to experience a stronger effective magnetic field and thus resonate at a relatively high chemical shift (downfield).[4]
-
Multiplicity : Due to the molecular symmetry, H-2 and H-6 are chemically equivalent. More importantly, they have no adjacent (vicinal) protons to couple with. The nearest protons are five bonds away, and such long-range coupling is typically not resolved in a standard 1D spectrum. Consequently, the signal for these two protons appears as a sharp singlet.
-
-
Hydroxyl Proton (-OH) :
-
Chemical Shift : The chemical shift of a phenolic proton is highly variable and depends strongly on solvent, concentration, and temperature.[1][5] In a hydrogen-bond accepting solvent like DMSO-d₆, the phenolic proton forms a strong hydrogen bond with the solvent's oxygen atom. This interaction significantly deshields the proton, shifting its resonance far downfield, often to a region between 9 and 11 ppm.[6] In contrast, in a less interacting solvent like CDCl₃, the shift is typically much lower (e.g., 4-7 ppm).[3]
-
Confirmation : The identity of the -OH peak can be unequivocally confirmed by performing a D₂O shake experiment . After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube and the sample is shaken. The acidic phenolic proton rapidly exchanges with deuterium. Since deuterium is not observed in ¹H NMR, a second spectrum will show the disappearance or significant reduction of the -OH signal, confirming its assignment.[2][3]
-
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides direct evidence for the four unique carbon environments predicted by the molecular symmetry.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-OH) | ~ 150 - 155 | Strong deshielding by the highly electronegative oxygen atom. |
| C-3, C-5 (C-Cl) | ~ 128 - 132 | Deshielding effect from the attached chlorine atoms. |
| C-2, C-6 (C-H) | ~ 122 - 126 | Influenced by adjacent electronegative substituents. |
| C-4 (C-Br) | ~ 115 - 120 | Influenced by bromine's electronegativity and "heavy atom effect". |
Causality and Interpretation:
-
C-1 (ipso- to OH) : The carbon atom directly attached to the hydroxyl group is the most deshielded carbon in the aromatic ring. The high electronegativity of oxygen strongly withdraws electron density, causing this signal to appear at a very high chemical shift, typically above 150 ppm.[7]
-
C-3, C-5 (ipso- to Cl) : These equivalent carbons are attached to chlorine atoms. The inductive electron-withdrawing effect of chlorine deshields these nuclei, shifting their resonance downfield.
-
C-2, C-6 (C-H) : These carbons, bonded to the aromatic protons, are influenced by the electronic effects of the adjacent substituents. Their chemical shift will be in the typical aromatic region but modulated by the neighboring groups.
-
C-4 (ipso- to Br) : The chemical shift of a carbon bonded to bromine is governed by two opposing factors: the electronegativity of bromine (deshielding) and the "heavy atom effect" (shielding). For heavier halogens like bromine and iodine, the shielding effect can be significant, sometimes causing the signal to appear at a lower chemical shift than what electronegativity alone would predict.[6]
Conclusion
The ¹H and ¹³C NMR spectra of this compound are readily interpretable based on fundamental principles of chemical shift theory and molecular symmetry. The ¹H spectrum is simple, showing two singlets corresponding to the equivalent aromatic protons and the hydroxyl proton. The ¹³C spectrum displays four distinct signals, confirming the number of unique carbon environments. The specific chemical shifts are dictated by the strong inductive and resonance effects of the hydroxyl and halogen substituents. This guide provides the necessary framework for researchers to confidently acquire, interpret, and validate the NMR spectral data for this and structurally related halogenated phenols.
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Bargon, J., T. Dürr, and H. G. Kuball. "1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds." NIH National Library of Medicine, . Accessed 3 Jan. 2026.
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"Hydroxyl Groups in NMR : r/Chempros." Reddit, 16 Mar. 2023, . Accessed 3 Jan. 2026.
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Exarchou, V., et al. "Investigation of solute-solvent interactions in phenol compounds: Accurate ab initio calculations of solvent effects on 1H NMR chemical shifts." ResearchGate, Jan. 2013, . Accessed 3 Jan. 2026.
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"Phenol OH Proton NMR Question : r/chemhelp." Reddit, 27 May 2025, . Accessed 3 Jan. 2026.
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"1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes." Doc Brown's Chemistry, . Accessed 3 Jan. 2026.
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"Coupling constants across ¹⁵N···³⁵Cl–¹⁹F (2XJ(N_F)) versus the halogen... - ResearchGate." ResearchGate, . Accessed 3 Jan. 2026.
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"4-Bromo-2,5-dichlorophenol(1940-42-7) 1H NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.
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"4-Bromophenol(106-41-2) 13C NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.
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"4-Bromo-2-chlorophenol(3964-56-5) 1H NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.
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"4-Bromophenol(106-41-2) 1H NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.
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"4-Bromo-2,5-dichlorophenol(1940-42-7) 13C NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.
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"NMR and IR Spectroscopy of Phenols | Request PDF." ResearchGate, Jan. 2011, . Accessed 3 Jan. 2026.
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"2-Bromo-4-chlorophenol(695-96-5) 13C NMR spectrum." ChemicalBook, . Accessed 3 Jan. 2026.
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"1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols (Pentachlorophenol, 2,4,6-Trichlorophenol, 2,6-Dichlorophenol, 3,5-Dichlorophenol, and p-Chlorophenol) and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra." MDPI, . Accessed 3 Jan. 2026.
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"Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry." MDPI, 17 Nov. 2024, . Accessed 3 Jan. 2026.
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"Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. (continued)." ResearchGate, . Accessed 3 Jan. 2026.
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-3,5-dichlorophenol
Abstract
This comprehensive technical guide provides a detailed exploration of the mass spectrometry analysis of 4-Bromo-3,5-dichlorophenol, a halogenated phenolic compound of significant interest in environmental and toxicological studies. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth perspective on the core principles and practical applications of mass spectrometry for the characterization and quantification of this analyte. We will delve into the rationale behind various analytical strategies, from sample preparation and derivatization to the intricacies of ionization and fragmentation, equipping the reader with the expertise to develop and validate robust analytical methods.
Introduction: The Analytical Imperative for this compound
This compound (BCDP) is a halogenated phenol that can be found as a preservative and a potential environmental contaminant. Its detection and quantification are crucial for monitoring environmental samples and understanding its toxicological profile. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), stands as a premier analytical technique for this purpose due to its inherent sensitivity, selectivity, and structural elucidation capabilities.[1] This guide will navigate the critical aspects of BCDP analysis by mass spectrometry, emphasizing the "why" behind the "how" to foster a deeper understanding of the analytical process.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₆H₃BrCl₂O |
| Molecular Weight | 241.9 g/mol |
| CAS Number | 1940-28-9 |
| Appearance | Solid (at standard conditions) |
The Analytical Workflow: A Strategic Approach
The successful mass spectrometric analysis of this compound hinges on a well-designed workflow. Each step is critical for ensuring accurate and reproducible results.
Caption: The comprehensive analytical workflow for this compound analysis.
Sample Preparation: The Foundation of Accurate Analysis
The initial handling of the sample is paramount. For environmental matrices, such as water or soil, extraction is necessary to isolate BCDP from interfering substances.[2][3] Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The choice of solvent and sorbent, respectively, should be optimized to ensure high recovery of the analyte.
Derivatization: Enhancing Analyzability for GC-MS
While direct analysis of phenols by GC-MS is possible, it often suffers from poor peak shape and low sensitivity due to the polar hydroxyl group.[1][4] Derivatization is a crucial step to mitigate these issues by converting the polar phenol into a more volatile and thermally stable derivative.[5][6]
Common Derivatization Strategies for Phenols:
-
Silylation: This is a widely used technique where an active hydrogen in the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective.[7]
-
Acylation: Acetylation, using acetic anhydride, is another common method to form a less polar ester derivative.[4][8]
-
Alkylation: Methylation can be performed to create the corresponding anisole, which exhibits excellent chromatographic behavior.[9]
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for side reactions.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Core Analytical Engine
GC-MS is the workhorse for the analysis of semi-volatile compounds like derivatized BCDP.[1] The gas chromatograph separates the analyte from other components in the sample extract based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then serves as a highly specific and sensitive detector.
Chromatographic Separation
A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically suitable for the separation of derivatized halogenated phenols. The oven temperature program should be optimized to achieve good resolution between BCDP and any potential isomers or co-eluting compounds.
Ionization: Creating the Molecular Fingerprint
Electron Ionization (EI) is the most common ionization technique for GC-MS analysis of halogenated phenols.[10] In EI, high-energy electrons bombard the analyte molecules, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The resulting mass spectrum is a unique "fingerprint" of the molecule.
Decoding the Mass Spectrum: Fragmentation Analysis of this compound
The interpretation of the mass spectrum is central to the identification of this compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a distinctive signature.[11][12]
Caption: A simplified representation of the potential fragmentation pathways for this compound under Electron Ionization.
The molecular ion peak cluster for BCDP will be observed around m/z 240, 242, 244, and 246, reflecting the different combinations of bromine and chlorine isotopes. The relative intensities of these peaks are highly predictable and serve as a primary confirmation tool.
Key Fragmentation Pathways:
-
Loss of a Halogen: The most characteristic fragmentation involves the loss of a bromine or chlorine radical.[13][14] This will result in significant fragment ions at [M-Br]⁺ and [M-Cl]⁺. The isotopic patterns of the remaining halogens will still be evident in these fragment ions.
-
Loss of CO: As with many phenols, the loss of a neutral carbon monoxide (CO) molecule from the molecular ion is a common fragmentation pathway.[13]
-
Loss of HCl or HBr: The elimination of hydrogen chloride or hydrogen bromide can also occur.
Table of Expected Key Ions for this compound:
| Ion | Description | Approximate m/z |
| [M]⁺ | Molecular Ion | 240, 242, 244, 246 |
| [M-Cl]⁺ | Loss of a Chlorine radical | 205, 207, 209 |
| [M-Br]⁺ | Loss of a Bromine radical | 161, 163 |
| [M-CO]⁺ | Loss of Carbon Monoxide | 212, 214, 216, 218 |
Note: The exact m/z values will depend on the specific isotopes present in the ion.
Quantitative Analysis: From Signal to Concentration
For quantitative analysis, Selected Ion Monitoring (SIM) is often employed. In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of the analyte. This significantly improves the signal-to-noise ratio and, therefore, the sensitivity of the analysis.[4][8]
Protocol for Quantitative Analysis of this compound using GC-MS (SIM)
-
Standard Preparation: Prepare a series of calibration standards of derivatized this compound in a suitable solvent (e.g., hexane or dichloromethane) at concentrations spanning the expected range of the samples.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated or ¹³C-labeled analog of BCDP, or another halogenated phenol not present in the samples) to all standards and samples. This corrects for variations in injection volume and instrument response.
-
GC-MS (SIM) Analysis:
-
Inject a fixed volume of each standard and sample into the GC-MS system.
-
Monitor at least three characteristic ions for BCDP (e.g., the most abundant molecular ion and two prominent fragment ions) and at least one characteristic ion for the internal standard.
-
-
Calibration Curve Construction: Plot the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. A linear regression should be applied to the data.
-
Quantification of Samples: Using the equation of the calibration curve, calculate the concentration of this compound in the unknown samples based on their measured peak area ratios.
Conclusion: A Powerful and Versatile Analytical Approach
The mass spectrometric analysis of this compound, particularly when coupled with gas chromatography, offers a robust, sensitive, and highly specific method for its identification and quantification. By understanding the principles of sample preparation, derivatization, ionization, and fragmentation, researchers can develop and validate analytical methods that provide reliable and defensible data. This guide has provided a framework for this understanding, empowering scientists to confidently tackle the analytical challenges associated with this and other halogenated phenolic compounds.
References
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Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Journal of Environmental Science and Health, Part A, [Link][9]
-
Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, [Link][1]
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Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of AOAC International, [Link][4]
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, [Link][5]
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A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Journal of Analytical Toxicology, [Link][15]
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General derivatization mechanism for phenol with MTBSTFA. ResearchGate, [Link][7]
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Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. OSTI.GOV, [Link][8]
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What Is Derivatization In GC-MS? - Chemistry For Everyone. YouTube, [Link][6]
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Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR), [Link][2]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link][13]
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Analytical Methods. Japan International Cooperation Agency, [Link][3]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide, [Link][14]
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Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. ResearchGate, [Link][10]
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Mass Spectrometry. Michigan State University Chemistry, [Link][11]
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An introduction to Mass Spectrometry and its applications. Doc Brown's Chemistry, [Link][12]
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A Senior Application Scientist's Guide to the Infrared Spectroscopy of 4-Bromo-3,5-dichlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the analysis of 4-Bromo-3,5-dichlorophenol using Fourier Transform Infrared (FTIR) spectroscopy. Moving beyond a simple recitation of spectral data, this document elucidates the causal relationships between molecular structure and vibrational behavior, offering field-proven insights into experimental design, data acquisition, and spectral interpretation. We detail a self-validating protocol for sample preparation and analysis using the potassium bromide (KBr) pellet method, ensuring data integrity and reproducibility. Each section is grounded in authoritative spectroscopic principles, with key claims supported by citations to peer-reviewed literature and established chemical databases. The guide culminates in a detailed interpretation of the compound's characteristic infrared absorptions, providing researchers with the necessary tools to confidently identify and characterize this highly substituted phenol.
Introduction: The Analytical Imperative
This compound is a halogenated aromatic compound of significant interest in synthetic chemistry and as a potential intermediate in the development of pharmaceutical and agrochemical agents. Its unique substitution pattern—a hydroxyl group, a bromine atom, and two chlorine atoms on a benzene ring—gives rise to a distinct and complex infrared spectrum. Infrared spectroscopy serves as a rapid, non-destructive, and highly specific technique for its structural confirmation and quality control.
The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of a molecule.[1] Covalent bonds are not rigid; they stretch, bend, and twist at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that match these natural vibrational modes.[1] The resulting spectrum is a unique "fingerprint" of the molecule's functional groups and overall structure. For this compound, the key diagnostic features will be the vibrations of the O-H, C-O, aromatic C=C, aromatic C-H, C-Cl, and C-Br bonds.
Molecular Structure and Predicted Vibrational Modes
Understanding the expected spectral features begins with the molecule itself. The substitution pattern dictates the number and position of key vibrational bands.
Caption: Molecular structure of this compound.
The primary functional groups and their expected vibrational regions are:
-
O-H Group: The hydroxyl group is highly diagnostic. Due to strong intermolecular hydrogen bonding in the solid state, the O-H stretching vibration is expected to appear as a strong, broad band.[2][3][4]
-
Aromatic Ring: The benzene ring gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations and C=C in-ring stretching vibrations.[5][6]
-
C-O Bond: The stretching of the carbon-oxygen single bond in phenols is a key feature.
-
Carbon-Halogen Bonds: The C-Cl and C-Br bonds have stretching vibrations that occur at lower frequencies, typically in the fingerprint region of the spectrum.[7]
Experimental Protocol: A Self-Validating Workflow
The acquisition of a high-quality, reproducible FTIR spectrum is critically dependent on meticulous sample preparation. For a solid sample like this compound, the potassium bromide (KBr) pellet method is the industry standard.[8] KBr is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a plasticity that allows it to form a clear, solid disk under pressure.[8]
Detailed Methodology: KBr Pellet Preparation
-
Drying: Thoroughly dry spectroscopic grade KBr powder at ~110°C for 2-3 hours to remove absorbed water.[9] Moisture is the primary interferent, causing a broad absorption around 3450 cm⁻¹ and a sharp bend at ~1640 cm⁻¹, which can obscure the phenolic O-H stretch and other features. Store the dried KBr in a desiccator.
-
Aliquotting: On an analytical balance, weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.[8][10] The sample-to-KBr ratio of ~1:100 is crucial. Too much sample leads to excessive absorption (saturated peaks), while too little results in a weak, noisy spectrum.
-
Grinding & Mixing: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture with the pestle for 3-5 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the incident IR radiation, which minimizes light scattering (the Christiansen effect) and ensures a homogeneous dispersion.[9] The final mixture should be a fine, uniform powder.
-
Pellet Pressing: Transfer the powder to a pellet-forming die. Place the die under a hydraulic press and connect it to a vacuum pump to remove entrapped air, which can cause the pellet to be opaque.[9][10] Apply a force of approximately 8-10 tons for several minutes.[9][10]
-
Validation Check: Carefully remove the die and eject the pellet. A high-quality pellet will be thin and transparent or translucent. An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or the presence of moisture, and it should be discarded.[11] This visual inspection is a key self-validating step in the protocol.
Data Acquisition Parameters
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹. This is sufficient to resolve the key functional group bands without introducing excessive noise.
-
Scans: Co-add 16 or 32 scans to achieve an excellent signal-to-noise ratio.
-
Background: A background spectrum of the pure KBr pellet (or an empty sample chamber) must be collected immediately prior to the sample scan to ratio out absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
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- 10. scienceijsar.com [scienceijsar.com]
- 11. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
Methodological & Application
The Synthetic Versatility of 4-Bromo-3,5-dichlorophenol: A Precursor for Advanced Organic Synthesis
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast array of available precursors, halogenated phenols stand out for their versatility, offering multiple reactive sites for functionalization. This guide provides an in-depth exploration of 4-Bromo-3,5-dichlorophenol, a uniquely substituted aromatic building block, for researchers, scientists, and professionals in drug development. We will delve into its chemical properties and provide detailed protocols for its application in key synthetic transformations, underscoring its potential in the synthesis of high-value molecules.
Understanding the Precursor: Properties and Reactivity of this compound
This compound (CAS No: 1940-28-9) is a crystalline solid with a molecular weight of 241.90 g/mol . Its structure, featuring a hydroxyl group and three halogen substituents on the aromatic ring, imparts a unique reactivity profile that can be selectively exploited in various organic reactions.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrCl₂O | |
| Molecular Weight | 241.90 g/mol | |
| Appearance | Solid | |
| CAS Number | 1940-28-9 |
The presence of both bromine and chlorine atoms allows for chemoselective cross-coupling reactions, as the carbon-bromine bond is generally more reactive towards oxidative addition in palladium-catalyzed processes than the carbon-chlorine bond. The phenolic hydroxyl group offers a handle for etherification reactions and can also influence the electronic properties of the aromatic ring, thereby affecting the reactivity of the halogen substituents.
Safety Considerations: this compound is harmful if swallowed or in contact with skin and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Key Synthetic Applications and Protocols
This compound serves as a versatile precursor in a variety of powerful C-C and C-N bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for sequential functionalization, providing a pathway to complex, unsymmetrically substituted aromatic compounds.
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[2] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in bioactive molecules.[3]
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄, are highly effective for Suzuki-Miyaura reactions. The choice of ligand can significantly influence the reaction's efficiency.
-
Base: A base, such as potassium carbonate or cesium carbonate, is crucial for the activation of the boronic acid partner in the catalytic cycle.[4]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 10:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Caption: Suzuki-Miyaura Coupling Workflow.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[5][6] This reaction is of great importance in medicinal chemistry as the aniline moiety is a common feature in many pharmaceutical agents.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the Buchwald and Hartwig groups, are often necessary to facilitate the catalytic cycle, particularly the reductive elimination step.[5]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine and generate the active nucleophile.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent side reactions.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Add a magnetic stir bar.
-
Add anhydrous toluene, followed by morpholine via syringe.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Caption: Buchwald-Hartwig Amination Workflow.
Copper-Catalyzed Ullmann Condensation: Synthesis of Diaryl Ethers
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[7] While traditional Ullmann conditions often require harsh conditions, modern protocols with the use of ligands allow the reaction to proceed under milder temperatures.[1][8] This reaction is particularly useful for synthesizing the core structures of various natural products and pharmaceuticals.
Causality of Experimental Choices:
-
Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are commonly used. The use of a ligand, such as N,N-dimethylglycine, can significantly accelerate the reaction and allow for lower reaction temperatures.[1]
-
Base: A base like cesium carbonate or potassium phosphate is necessary to deprotonate the phenol.
-
Solvent: Polar aprotic solvents such as DMF or DMSO are typically employed.
Protocol: Ullmann Condensation of this compound with Phenol
-
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
N,N-Dimethylglycine (0.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a Schlenk flask, add this compound, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Ullmann Condensation Workflow.
Applications in the Synthesis of Bioactive Molecules
The synthetic handles on this compound make it a valuable precursor for the development of novel bioactive compounds, particularly in the agrochemical and pharmaceutical industries.
Herbicide Development
Phenoxy-based herbicides are a well-established class of agrochemicals. The ability to introduce diverse substituents onto the this compound scaffold through the reactions described above allows for the systematic exploration of structure-activity relationships (SAR) to develop new and more effective herbicides. For instance, the diaryl ether linkage is a key structural feature in many commercial herbicides.
Pharmaceutical Synthesis
The substituted phenol and aniline moieties derived from this compound are prevalent in a wide range of pharmaceuticals. The cross-coupling reactions detailed in this guide provide efficient routes to intermediates that can be further elaborated to produce complex drug candidates. The ability to selectively functionalize the different halogen positions is particularly advantageous for building molecular complexity in a controlled manner. For example, bromophenol derivatives have been investigated as potential inhibitors for enzymes like protein tyrosine phosphatase 1B, which is a target for anti-diabetic drugs.
Conclusion
This compound is a highly versatile and valuable precursor in organic synthesis. Its unique substitution pattern allows for selective functionalization through a variety of modern synthetic methodologies, including palladium-catalyzed cross-coupling and copper-catalyzed etherification reactions. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively utilize this building block in their synthetic endeavors, ultimately contributing to the discovery and development of novel bioactive molecules with applications in medicine and agriculture.
References
- Process for producing 4-bromo-2,5-dichlorophenol. Google Patents.
-
N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. Available at: [Link]
- Production of 4-bromo-2,5-dichlorophenol. Google Patents.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]
- Improved process for the preparation of Dapagliflozin. Google Patents.
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
- Process for producing 4-bromo-2-chlorophenols. Google Patents.
-
4-Bromo-3-Chlorophenol (CAS No. 13631-21-5) Suppliers. ChemicalRegister.com. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
- Amine derivatives and antimycotic agent. Google Patents.
- Process for the preparation of 4-bromo-2,5-dichlorophenol. Google Patents.
-
Phenol, 4-bromo-3,5-dichloro-. Chemsrc. Available at: [Link]
- Method for preparing 3-bromo-5-chlorophenol. Google Patents.
-
PRECURSOR TRENDS AND MANUFACTURING METHODS. Unodc. Available at: [Link]
-
4-Bromo-2,5-dichlorophenol. CAS Common Chemistry. Available at: [Link]
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. Available at: [Link]
-
Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice. PubMed. Available at: [Link]
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- 8. arkat-usa.org [arkat-usa.org]
Application Notes & Protocols: 4-Bromo-3,5-dichlorophenol as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
Halogenated phenols are a cornerstone in medicinal chemistry, serving as versatile intermediates for the synthesis of complex pharmaceutical compounds.[1] Their unique electronic properties and reactivity allow for the strategic introduction of functional groups that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] This guide provides a detailed examination of 4-Bromo-3,5-dichlorophenol, a tri-halogenated phenol, outlining its synthesis, physicochemical properties, and application as a key building block in the development of advanced pharmaceutical intermediates. We present detailed, field-proven protocols for its preparation and subsequent elaboration, emphasizing the chemical principles that underpin these methodologies.
Introduction: The Strategic Importance of this compound
This compound (CAS No: 1940-28-9) is a highly functionalized aromatic compound that presents multiple reactive sites for organic synthesis.[3] The presence of three halogen atoms—one bromine and two chlorine atoms—on the phenol ring creates a distinct electronic landscape and offers multiple avenues for synthetic modification. The hydroxyl group can be readily derivatized, while the halogen atoms can participate in a variety of cross-coupling reactions, making it an invaluable precursor for constructing complex molecular architectures found in modern therapeutics.[1][4]
The strategic placement of the halogens influences the acidity of the phenolic proton and directs the regioselectivity of further substitutions. In drug design, the incorporation of such halogenated moieties can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2]
Physicochemical Properties
A clear understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1940-28-9 | |
| Molecular Formula | C₆H₃BrCl₂O | |
| Molecular Weight | 241.90 g/mol | |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | Not specified, but related compounds have defined ranges | [6] |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents like ethanol, ether, and chloroform | [5] |
| pKa | The electron-withdrawing halogens increase the acidity compared to phenol | N/A |
Synthesis Protocol: Preparation of this compound
The most direct and efficient method for synthesizing this compound is through the electrophilic bromination of 3,5-dichlorophenol. The hydroxyl group is a potent activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Since the two ortho positions are sterically equivalent and the para position is open, bromination occurs selectively at the C4 position.
Causality Behind Experimental Choices:
-
Starting Material: 3,5-Dichlorophenol is chosen as it already contains the desired chlorine substitution pattern.
-
Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is used to dissolve the reactants without participating in the reaction.
-
Reagent: Molecular bromine (Br₂) is the electrophilic source. The reaction proceeds without a Lewis acid catalyst due to the highly activated nature of the phenol ring.
-
Temperature: The reaction is typically run at or below room temperature to control the reaction rate and prevent the formation of poly-brominated byproducts.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1.0 equivalent of 3,5-dichlorophenol in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to moderate the exothermic reaction.
-
Bromine Addition: Prepare a solution of 1.0 equivalent of bromine in CH₂Cl₂ and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with CH₂Cl₂.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Application Protocol: Synthesis of a Diaryl Ether Intermediate
The phenolic hydroxyl group of this compound is an excellent handle for forming ether linkages, which are prevalent in many pharmaceutical agents. A common transformation is the Williamson ether synthesis or its modern variants like the Ullmann condensation or Buchwald-Hartwig O-arylation. Here, we detail a protocol for a classic Williamson ether synthesis.
Causality Behind Experimental Choices:
-
Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the phenol, forming the more nucleophilic phenoxide. The choice of base can influence reaction rate and yield.
-
Electrophile: An activated alkyl halide (e.g., benzyl bromide) or another suitable electrophile is used as the coupling partner.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal as it solubilizes the ionic phenoxide and promotes the Sₙ2 reaction mechanism.
Experimental Workflow: Diaryl Ether Synthesis
Caption: Workflow for Williamson ether synthesis using the intermediate.
Step-by-Step Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Phenoxide Formation: Stir the suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.
-
Electrophile Addition: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and stir until the starting material is consumed, as indicated by TLC analysis.
-
Work-up: Cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude ether by flash column chromatography on silica gel to obtain the desired product. This product, now containing an ether linkage and preserving the halogen handles, is ready for further diversification, for instance, through Suzuki or Buchwald-Hartwig cross-coupling reactions.
Safety and Handling
Working with halogenated phenols requires strict adherence to safety protocols. This compound and its precursors are classified as hazardous.
-
Hazard Profile: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[7][8]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[9] All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[6] Wash hands thoroughly after handling.
-
Spill & Disposal: In case of a spill, contain the material and clean up using appropriate absorbent materials. Dispose of chemical waste according to institutional and local regulations.[7]
Conclusion
This compound is a potent and versatile intermediate for pharmaceutical research and development. Its synthesis is straightforward, and its multiple functional handles—a nucleophilic hydroxyl group and three distinct halogen atoms—provide a rich platform for the construction of complex and biologically active molecules. The protocols detailed herein offer reliable and scalable methods for the preparation and utilization of this valuable building block, empowering chemists to accelerate the discovery of next-generation therapeutics.
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Dongapure, A.C., & Choudhari, P.P. (2022). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Der Pharma Chemica, 14(5), 24-27. [Link]
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Akram, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 17(9), 1241. [Link]
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Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 898-905. [Link]
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Application Notes and Protocols: Antimicrobial Activity of 4-Bromo-3,5-dichlorophenol against Bacteria and Fungi
Introduction: The Emergence of Halogenated Phenols in Antimicrobial Research
The escalating threat of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Halogenated phenols represent a promising class of compounds, with a long history of use as disinfectants and preservatives. 4-Bromo-3,5-dichlorophenol, a poly-halogenated phenol, is of particular interest due to the synergistic antimicrobial potential of its bromine and chlorine substituents. The presence of these halogens is thought to enhance the compound's lipophilicity, facilitating its passage through microbial cell membranes and augmenting its disruptive effects on cellular integrity and function.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of this compound. It outlines detailed protocols for determining its efficacy against a panel of clinically relevant bacteria and fungi, presents a framework for data interpretation, and discusses its putative mechanism of action.
Data Presentation: Quantifying Antimicrobial Efficacy
The antimicrobial activity of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial microbial inoculum.[2][3] The ratio of MBC/MIC or MFC/MIC provides insight into whether the compound is primarily bacteriostatic/fungistatic (inhibits growth) or bactericidal/fungicidal (kills the organism). A ratio of ≤ 4 is generally considered indicative of cidal activity.[4]
Table 1: Representative Data Summary for Antimicrobial Activity of this compound
| Microorganism | Strain (e.g., ATCC) | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC or MFC/MIC Ratio |
| Staphylococcus aureus | e.g., ATCC 29213 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Escherichia coli | e.g., ATCC 25922 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Pseudomonas aeruginosa | e.g., ATCC 27853 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Candida albicans | e.g., ATCC 90028 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Aspergillus fumigatus | e.g., ATCC 204305 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Disclaimer: The values in this table are placeholders and must be determined experimentally. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 1280 µg/mL. Ensure the final concentration of the solvent in the test wells does not affect microbial growth (typically ≤1%).
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). For fungi, adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi in the microtiter plate wells.[4][6]
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation of the Microtiter Plate: Add 100 µL of the standardized inoculum to wells 1 through 11.
-
Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours for bacteria, or 48-72 hours for fungi.[6]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[7]
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi
-
Micropipette
Procedure:
-
Subculturing: From the wells of the MIC plate showing no visible growth (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile agar plate.
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours for bacteria, or 48-72 hours for fungi.
-
Determination of MBC/MFC: After incubation, count the number of colonies on each plate. The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[3]
Visualizing the Experimental Workflow
Caption: Workflow for Antimicrobial Susceptibility Testing.
Putative Mechanism of Action
The antimicrobial activity of phenolic compounds, including halogenated phenols, is generally attributed to their ability to disrupt the microbial cell membrane and interfere with essential cellular processes.[8] The lipophilic nature of this compound, enhanced by its halogen substituents, likely facilitates its accumulation in the lipid-rich cell membrane of bacteria and fungi. This accumulation can lead to a cascade of detrimental effects.
Caption: Putative Mechanism of Action of this compound.
Safety and Handling Precautions
This compound and similar halogenated phenols should be handled with care in a laboratory setting.[9][10][11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Retrieved from [Link]
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Espinel-Ingroff, A., Fothergill, A., Peter, J., Rinaldi, M. G., & Walsh, T. J. (2002). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(10), 3776–3781. Retrieved from [Link]
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Cowen, L. E. (2014). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol, 4(12). Retrieved from [Link]
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Lewis, R. E., & Wiederhold, N. P. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 9(3), 332–340. Retrieved from [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
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Bio-protocol. (2020). Determination of minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). Retrieved from [Link]
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Scordino, F., et al. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 8(3), 258. Retrieved from [Link]
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ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Retrieved from [Link]
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Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
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Southeast Asian Fisheries Development Center, Aquaculture Department. (2014). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. Retrieved from [Link]
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Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292. Retrieved from [Link]
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ACS Publications. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Retrieved from [Link]
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National Institutes of Health. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]
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Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]
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SciELO. (n.d.). Antifungal chemicals promising function in disease prevention, method of action and mechanism. Retrieved from [Link]
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National Institutes of Health. (n.d.). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Retrieved from [Link]
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MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
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PubMed. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. Retrieved from [Link]
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MDPI. (n.d.). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Retrieved from [Link]
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National Institutes of Health. (2023). Phenolic Compounds in Bacterial Inactivation: A Perspective from Brazil. Retrieved from [Link]
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National Institutes of Health. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Retrieved from [Link]
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PubMed Central. (2021). Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR). Retrieved from [Link]
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Application Notes & Protocols: Antifungal Properties of 4-Bromo-3,5-dichlorophenol Derivatives
Prepared by: Gemini, Senior Application Scientist
Preamble: The Imperative for Novel Antifungal Agents
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge to global public health.[1] Pathogens such as Candida and Aspergillus species are responsible for life-threatening diseases, particularly in immunocompromised populations.[2] The existing antifungal armamentarium is limited, and its efficacy is often compromised by toxicity and the evolution of resistance mechanisms.[3] This landscape necessitates the exploration of new chemical scaffolds with potent and novel antifungal activities.
Halogenated phenolic compounds have long been recognized for their broad-spectrum antimicrobial properties.[4][5] The strategic incorporation of halogens into a phenolic backbone can significantly enhance biological activity by modulating factors such as lipophilicity, electronic distribution, and metabolic stability.[5] This guide focuses on a specific, highly substituted subclass: 4-Bromo-3,5-dichlorophenol derivatives . We will explore their mechanism of action, structure-activity relationships, and provide detailed protocols for their evaluation as potential next-generation antifungal agents.
Section 1: The Core Scaffold and Mechanistic Hypothesis
Chemical Foundation
The parent compound, this compound, is a polyhalogenated phenol. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a bromine atom, and two chlorine atoms. This specific substitution pattern creates a molecule with distinct electronic and steric properties that are foundational to its biological activity. Derivatives are typically synthesized by modifying the phenolic hydroxyl group (e.g., through etherification or esterification) or by introducing additional substituents to the aromatic ring, though the latter is less common due to the existing dense substitution.
Postulated Mechanism of Antifungal Action
The primary mechanism of action for phenolic compounds, particularly halogenated ones, is the disruption of cellular membrane integrity.[6] The lipophilic nature of the substituted benzene ring allows the molecule to intercalate into the fungal cell membrane's lipid bilayer.
Causality: This intercalation disrupts the highly ordered structure of the membrane, leading to:
-
Increased Membrane Permeability: The disruption creates pores or channels, compromising the membrane's function as a selective barrier.
-
Leakage of Intracellular Components: Essential ions (e.g., K+), metabolites, and even larger molecules like ATP and nucleic acids leak out of the cell, leading to a collapse of cellular homeostasis.
-
Inhibition of Membrane-Bound Enzymes: Key enzymatic processes that occur at the cell membrane, such as ATP synthesis and nutrient transport, are inhibited.
This cascade of events ultimately results in fungal cell death (fungicidal activity) or inhibition of growth (fungistatic activity).
Caption: Postulated mechanism of action for this compound derivatives.
Section 2: Structure-Activity Relationships (SAR)
The antifungal potency of these derivatives is not static; it is finely tuned by the specific chemical modifications to the core scaffold. Understanding these SARs is critical for designing more effective and selective compounds.
Key Principles:
-
Halogenation Pattern: The presence of multiple halogens (Br, Cl) is crucial for high potency. This is attributed to increased lipophilicity, which enhances membrane partitioning, and the electron-withdrawing nature of halogens, which can influence the acidity of the phenol (or its derivative) and its interaction with membrane components.[7]
-
Derivatization of the Hydroxyl Group: Converting the phenolic -OH group into an ester or ether can modulate the compound's properties. Esterification, for instance, has been shown to result in a broader spectrum of activity.[8] This is likely due to improved pharmacokinetics (e.g., cell penetration) and potential release of the active phenol intracellularly via fungal esterase activity.
-
Lipophilicity: A delicate balance of lipophilicity is required. The molecule must be lipid-soluble enough to enter the fungal membrane but also possess sufficient aqueous solubility to reach the target cell.
Table 1: Summary of Structure-Activity Relationships
| Modification to Core Scaffold | Expected Impact on Antifungal Activity | Rationale |
| Esterification of -OH group | Increase / Broaden Spectrum | Enhances lipophilicity, potentially improving cell penetration. May act as a pro-drug.[8] |
| Etherification of -OH group | Variable | Can increase lipophilicity but may reduce activity if the free hydroxyl is essential for interaction. |
| Removal of Bromine | Decrease | Reduces lipophilicity and alters electronic properties. The specific combination of halogens is often key.[9] |
| Removal of Chlorine | Decrease | Reduces lipophilicity and alters electronic properties.[9] |
| Addition of Alkyl Chains | Increase (to a point) | Increases lipophilicity, enhancing membrane interaction. Very long chains may decrease aqueous solubility. |
Section 3: Experimental Protocols
These protocols provide a framework for the systematic evaluation of this compound derivatives against pathogenic fungi.
Protocol 1: Broth Microdilution Antifungal Susceptibility Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, defined as the lowest concentration that prevents visible fungal growth. It is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.[10]
Expertise & Causality: This method is the gold standard for susceptibility testing. We use RPMI-1640 medium because it is a defined medium that supports the growth of most pathogenic fungi and is buffered to a physiological pH, ensuring consistent and reproducible results. Inoculum standardization is the most critical step; a cell density that is too high will mask the compound's effect, while one that is too low will lead to artificially low MICs.
Workflow Diagram:
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the this compound derivative in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Plate Preparation: In a sterile 96-well flat-bottom microtiter plate, add 100 µL of RPMI-1640 medium (buffered with MOPS) to wells in columns 1-11. Add 200 µL to column 12 (sterility control).
-
Serial Dilution: Add a calculated volume of the compound stock to the first well of each row to achieve twice the highest desired final concentration. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the growth control (no compound).
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Harvest cells and suspend them in sterile saline. Adjust the suspension to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Inoculation: Add 100 µL of the final fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL, and the compound concentrations will be half of the intermediate concentrations. The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Incubation: Seal the plate with a breathable membrane or place it in a humidified chamber and incubate at 35°C for 24 hours (Candida spp.) or 48 hours (Aspergillus spp.).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control well. This can be assessed visually or by reading the optical density at 600 nm with a microplate reader.
Self-Validation System:
-
Growth Control (Column 11): Must show robust fungal growth.
-
Sterility Control (Column 12): Must remain clear, indicating no contamination.
-
Reference Strain: Include a quality control strain with a known MIC for a standard antifungal (e.g., fluconazole) to validate the assay's accuracy.
Protocol 2: Fungal Membrane Integrity Assay (Propidium Iodide Staining)
This protocol directly assesses if a compound damages the fungal cell membrane.
Expertise & Causality: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. However, in cells with compromised membranes, PI enters, binds to DNA, and fluoresces brightly red. Therefore, an increase in red fluorescence is a direct and quantifiable measure of membrane damage, validating the mechanistic hypothesis.
Step-by-Step Methodology:
-
Fungal Culture Preparation: Grow the fungal strain in a suitable liquid medium (e.g., YPD for Candida) to mid-log phase.
-
Treatment: Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a density of ~1 x 10^6 cells/mL.
-
Exposure: Add the test derivative at its MIC and 2x MIC to the cell suspension. Include a no-compound control (vehicle only) and a positive control (e.g., 70% ethanol for 10 minutes to kill cells). Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
Staining: Add Propidium Iodide to each sample to a final concentration of 1-2 µg/mL. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the samples using either:
-
Fluorescence Microscopy: Mount a small aliquot on a microscope slide and observe under a fluorescence microscope using a rhodamine (red) filter set. Count the percentage of fluorescent (damaged) versus non-fluorescent (intact) cells.
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer, exciting with a 488 nm laser and detecting emission in the red channel (e.g., PE-Texas Red or PerCP). Quantify the percentage of PI-positive cells.
-
Protocol 3: Cytotoxicity Assessment against Mammalian Cells
To be a viable therapeutic candidate, a compound must be selective for fungal cells over host cells. This protocol measures the toxicity of the derivatives against a human cell line.
Expertise & Causality: We use a human liver cell line like HepG2 because the liver is a primary site of drug metabolism, making it a relevant model for assessing potential toxicity.[7] The MTT (or XTT) assay measures mitochondrial reductase activity, which is an indicator of cell viability. A decrease in this activity directly correlates with cell death or metabolic compromise caused by the compound.
Step-by-Step Methodology:
-
Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach ~80% confluency.
-
Treatment: Prepare serial dilutions of the test derivative in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-48 hours in a CO2 incubator at 37°C.
-
Viability Assay (MTT):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution (e.g., acidified isopropanol) to each well to dissolve the crystals.
-
-
Quantification: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 (concentration causing 50% inhibition of viability) can then be calculated.
Section 4: Representative Data
The following table presents hypothetical but realistic MIC data for a series of this compound derivatives, illustrating the SAR principles.
Table 2: Antifungal Activity of Hypothetical Derivatives (MIC in µg/mL)
| Compound ID | R-Group (at Phenolic Oxygen) | C. albicans | C. krusei (Fluconazole-Resistant) | A. fumigatus |
| Parent | -H | 8 | 8 | 16 |
| DER-01 | -CH₃ (Methyl ether) | 16 | 16 | 32 |
| DER-02 | -COCH₃ (Acetate ester) | 4 | 2 | 8 |
| DER-03 | -CO(CH₂)₂CH₃ (Butyrate ester) | 2 | 1 | 4 |
| Fluconazole | N/A | 1 | >64 | N/A |
| Amphotericin B | N/A | 0.5 | 0.5 | 1 |
Data Interpretation: This data illustrates that esterification of the phenolic hydroxyl group (DER-02, DER-03) enhances antifungal activity compared to the parent compound, with longer alkyl chains on the ester (DER-03) showing greater potency.[8] The methyl ether (DER-01) shows reduced activity. Notably, the derivatives maintain strong activity against the intrinsically fluconazole-resistant C. krusei.
References
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García-Cámara, J., et al. (2018). In Vitro Activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones against Common and Emerging Yeasts and Molds. Antimicrobial Agents and Chemotherapy, 62(10), e00845-18. [Link]
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Dembitsky, V. M., & Tolstikov, G. A. (2003). Halogenated Phenol Compounds in Lichens and Fungi. Russian Journal of Bioorganic Chemistry, 29(4), 317-333. [Link]
-
Shapovalov, A. A., et al. (2024). HALOGENATED PHENOLIC COMPOUNDS OF NATURAL ORIGIN CONSTITUTE A RARE MINOR GROUP OF SUBSTANCES (A REVIEW). Chemistry of plant raw material, (4), 24-31. [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]
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Butts, A., & DiDone, L. (2021). A Review: Halogenated Compounds from Marine Fungi. Marine Drugs, 19(1), 43. [Link]
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Carrillo-Muñoz, A. J., et al. (2014). In vitro activity of natural phenolic compounds against fluconazole-resistant Candida species: a quantitative structure-activity relationship analysis. Journal of Applied Microbiology, 118(3), 565-573. [Link]
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de la Lastra, C. A., et al. (2018). In Vitro Antifungal Activity of New and Known Geranylated Phenols against Phytophthora cinnamomi Rands. International Journal of Molecular Sciences, 19(6), 1601. [Link]
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Staniszewska, M., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 7, 1309. [Link]
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Los, A., et al. (2022). Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. International Journal of Molecular Sciences, 23(22), 14339. [Link]
-
Al-Malki, A. L., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2726. [Link]
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Campbell, B. C., et al. (2011). Enhanced activity of antifungal drugs using natural phenolics against yeast strains of Candida and Cryptococcus. Journal of Applied Microbiology, 110(6), 1438-1447. [Link]
-
Galocha, M., et al. (2019). Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine. Antimicrobial Agents and Chemotherapy, 63(12), e01323-19. [Link]
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O'Meara, T. R., & Alspaugh, J. A. (2012). The Cryptococcus neoformans capsule: a sword and a shield. Clinical and developmental immunology, 2012, 416903. [Link]
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Funt, J. M., et al. (2018). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International journal of environmental research and public health, 15(11), 2373. [Link]
-
Zida, A., et al. (2017). Antifungal activity of polyphenolic compounds against fluconazole-susceptible and -resistant Candida species. Journal of Mycology, 2017, 8537597. [Link]
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Staniszewska, M., et al. (2015). Comparison of anti-Candida albicans activities of halogenomethylsulfonyl derivatives. Medicinal Chemistry Research, 24(5), 1799-1813. [Link]
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Application Notes & Protocols: Biocidal Efficacy of 4-Bromo-3,5-dichlorophenol in Water Treatment
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Challenge of Microbial Control in Water Systems
Microbial contamination poses a significant threat to the operational integrity, safety, and efficiency of various water systems, from industrial cooling towers and process waters to municipal water treatment facilities. Uncontrolled proliferation of bacteria, algae, and fungi can lead to biofouling, microbiologically influenced corrosion (MIC), reduced heat transfer efficiency, and the dissemination of waterborne pathogens such as Legionella and Pseudomonas species[1][2]. Chemical biocides are a primary line of defense in managing these microbial populations.
Among the diverse classes of biocidal agents, halogenated phenols have long been a subject of interest due to their potent antimicrobial activities.[3] The inclusion of halogen atoms, particularly bromine, on the phenol ring can significantly enhance biocidal efficacy.[4] Bromine's unique chemical properties often confer a distinctive and potent reactivity compared to its chlorinated counterparts.[3][5]
This document provides a detailed technical guide on the application of 4-Bromo-3,5-dichlorophenol (CAS No. 1940-28-9) as a biocidal agent for water treatment. It is intended for researchers, scientists, and professionals involved in the development and evaluation of water treatment programs. We will explore its mechanism of action, provide comprehensive protocols for efficacy testing, and discuss critical considerations for its practical application.
Proposed Mechanism of Biocidal Action
The efficacy of this compound stems from its multi-pronged attack on microbial cells. While the precise sequence of events can vary between microbial species, the primary mechanisms are understood to involve the disruption of essential cellular functions. As a lipophilic molecule, it can readily partition into the lipid-rich cell membranes of microorganisms.
The proposed biocidal cascade is as follows:
-
Cell Membrane Disruption: The compound compromises the structural integrity of the cell membrane, leading to increased permeability. This disrupts the critical ion gradients necessary for cellular homeostasis and energy production.
-
Inhibition of Macromolecular Synthesis: Once inside the cell, this compound interferes with critical life-sustaining processes. It has been shown to inhibit both DNA synthesis and protein production, effectively halting replication and essential metabolic activities. The interaction with enzymatic and structural proteins leads to their denaturation and loss of function.
This multifaceted attack makes it difficult for microorganisms to develop resistance and accounts for its broad-spectrum activity against bacteria, fungi, and algae.
Application Guidelines and Critical Considerations
The successful application of this compound requires a systematic approach, considering the unique characteristics of the water system being treated.
Target Systems:
-
Industrial open re-circulating cooling systems[6]
-
Closed-loop cooling and heating systems[2]
-
Wastewater treatment
-
Pulp and paper mill process water[7]
Dosage and Concentration:
-
Typical Range: Effective concentrations are generally reported in the range of 1 to 10 ppm.
-
System-Specific Optimization: The final dosage is highly dependent on the system's microbial load, organic content, temperature, and pH. It is imperative to determine the optimal concentration through rigorous laboratory and field testing to ensure efficacy while minimizing cost and environmental impact.
Table 1: Key Factors Influencing Biocidal Efficacy
| Parameter | Impact on this compound Efficacy | Rationale & Recommendations |
|---|---|---|
| pH | High | The dissociation of the phenolic group is pH-dependent. Efficacy can vary as pH affects both the chemical state of the biocide and the surface charge of microbial cells. Testing should be conducted at the target system's operational pH range.[1][8] |
| Temperature | Moderate to High | Increased temperature can enhance the rate of biocidal action but may also increase degradation rates. Stability at operational temperatures should be confirmed.[1] |
| Organic Loading | High | High concentrations of organic matter can react with and consume the biocide, reducing its availability to target microorganisms. Systems with high organic loads may require higher initial doses or pre-treatment.[2] |
| Water Hardness | Moderate | The presence of divalent cations (Ca²⁺, Mg²⁺) can sometimes influence biocide performance. Efficacy testing should be performed using water of a similar hardness to the target system.[9] |
| Biofilm Presence | Very High | Microorganisms encased in a biofilm matrix are significantly more resistant to biocides than their planktonic (free-floating) counterparts.[1] Specific biofilm efficacy tests are essential for systems prone to biofouling. |
Safety and Environmental Notes:
-
Toxicity: Like other phenolic compounds, this compound is toxic at high concentrations and should be handled with appropriate personal protective equipment (PPE) in accordance with its Safety Data Sheet (SDS).[10]
-
Disinfection Byproducts (DBPs): The reaction of halogenated biocides with organic matter in water can lead to the formation of DBPs.[11] While primarily a concern in drinking water, understanding the potential for DBP formation in discharge streams is crucial for environmental compliance.
Protocols for Efficacy Evaluation
To ensure a scientifically sound evaluation, a tiered testing approach is recommended. This workflow validates the biocide's efficacy against both planktonic and sessile (biofilm) microbial populations.
Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)
This protocol determines the lowest concentration of the biocide required to inhibit the growth (MIC) and to kill (MBC) a specific microorganism.[1]
A. Materials
-
This compound stock solution (e.g., 1000 ppm in a suitable solvent, sterile-filtered).
-
Sterile 96-well microtiter plates.
-
Target microorganism culture (e.g., Pseudomonas aeruginosa ATCC 15442, Legionella pneumophila ATCC 33152) in the mid-logarithmic growth phase.
-
Appropriate sterile growth medium (e.g., Tryptic Soy Broth, BCYE Agar).
-
Sterile diluent (e.g., phosphate-buffered saline or sterile site water).
-
Incubator.
-
Micropipettes and sterile tips.
B. Procedure (MIC)
-
Prepare Inoculum: Adjust the turbidity of the microbial culture with the diluent to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Serial Dilution: Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the biocide stock solution to the first column of wells and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column. This creates a gradient of biocide concentrations.
-
Controls: Include a positive control (medium + inoculum, no biocide) and a negative control (medium only).
-
Inoculation: Add 10 µL of the prepared inoculum to each well (except the negative control).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C) for 24-48 hours.
-
Reading MIC: The MIC is the lowest concentration of the biocide in which no visible growth (turbidity) is observed compared to the positive control.
C. Procedure (MBC)
-
Following the MIC reading, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (without biocide).
-
Incubate the agar plate for 24-48 hours.
-
Reading MBC: The MBC is the lowest concentration that results in no microbial growth on the agar plate, indicating a ≥99.9% kill.[1]
Protocol 2: Time-Kill Kinetics Assay
This protocol evaluates the rate at which this compound kills a microbial population over time.
A. Materials
-
Materials from Protocol 1.
-
Sterile flasks or tubes.
-
Vortex mixer.
-
Timer.
-
Neutralizer solution (to stop the biocidal action upon sampling, e.g., Dey-Engley Broth).
-
Apparatus for spread plating and colony counting.
B. Procedure
-
Preparation: In separate flasks, prepare the test solution by adding the biocide to the growth medium at concentrations relevant to the MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Also, prepare a growth control flask with no biocide.
-
Inoculation: Inoculate each flask with the target microorganism to a final density of approximately 1 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr), withdraw an aliquot (e.g., 1 mL) from each flask.
-
Neutralization: Immediately transfer the aliquot into a tube containing 9 mL of neutralizer solution and mix thoroughly. This stops the biocidal effect.
-
Enumeration: Perform serial dilutions of the neutralized sample and plate onto agar plates.
-
Incubation & Counting: Incubate the plates and count the number of surviving colonies (CFU/mL) for each time point.
-
Analysis: Plot the log₁₀ of CFU/mL versus time for each biocide concentration. A rapid decrease in CFU/mL indicates a fast-acting biocide.
Protocol 3: Sessile Bacteria (Biofilm) Efficacy Test
This protocol assesses the biocide's effectiveness against robust biofilm communities, which are more representative of real-world fouling.[12][13]
A. Materials
-
Sterile coupons made of a material relevant to the target system (e.g., stainless steel, PVC).
-
A dynamic flow system (e.g., CDC Biofilm Reactor) or a static system (e.g., beaker with a magnetic stirrer).
-
Materials from Protocol 1.
-
Sonication bath.
B. Procedure
-
Biofilm Growth: Place sterile coupons in the reactor or beaker containing growth medium. Inoculate with the target microorganism and allow the biofilm to establish over a period of days to weeks, with periodic replenishment of nutrients.
-
Treatment: Once a mature biofilm has formed, remove the coupons, gently rinse with sterile water to remove planktonic cells, and place them into the biocide solution at the desired test concentrations. Include a control coupon in a solution without biocide.
-
Contact Time: Allow the treatment to proceed for a specified contact time (e.g., 4, 8, or 24 hours).
-
Biofilm Removal: After treatment, rinse the coupons again and place them in a tube with sterile diluent. Sonicate the tube to dislodge the biofilm bacteria from the coupon surface into the liquid.
-
Enumeration: Perform serial dilutions and plate the resulting bacterial suspension to determine the number of viable cells remaining on the coupon.
-
Analysis: Compare the log₁₀ reduction of viable cells from the treated coupons against the untreated control coupon. A significant log reduction indicates efficacy against biofilms.
Data Presentation
Quantitative data should be organized for clear interpretation and comparison.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1940-28-9 | |
| Molecular Formula | C₆H₃BrCl₂O | - |
| Molecular Weight | 241.90 g/mol | - |
| Appearance | Crystalline Solid |
| Primary Application | Preservative, Biocide | |
Table 3: Example Efficacy Data for this compound (Note: These values are illustrative examples for reporting purposes. Actual values must be determined experimentally.)
| Organism (ATCC Strain) | Test Method | MIC (ppm) | MBC (ppm) | Log Reduction (Biofilm @ 24hr) |
|---|---|---|---|---|
| Pseudomonas aeruginosa | Broth Microdilution | 4 | 8 | 3.5 (at 15 ppm) |
| Legionella pneumophila | Broth Microdilution | 2 | 4 | 4.1 (at 15 ppm) |
| Mixed SRB Culture | Broth Microdilution | 8 | 16 | 2.9 (at 20 ppm) |
Conclusion
This compound is a potent biocidal agent with broad-spectrum activity suitable for controlling microbial growth in various industrial water systems. Its proposed mechanism, involving the simultaneous disruption of cell membranes and critical metabolic pathways, makes it an effective tool for microbial management. However, its efficacy is highly dependent on system-specific conditions such as pH, organic load, and the presence of biofilms.
Therefore, a robust and systematic evaluation, following the detailed protocols outlined in this guide, is essential for its successful and responsible implementation. Determining system-specific MIC, MBC, and anti-biofilm concentrations will ensure optimal performance, prevent under- or over-dosing, and maintain compliance with environmental and safety standards.
References
-
Microbe Investigations. (2024, July 8). Biocides Testing for Legionella: Ensuring Safety and Efficacy. [Link]
-
WCS Group. Biocide Testing Services. [Link]
-
Scribd. Biocide Testing. [Link]
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Government of Canada. (2025, August 13). Guidance on efficacy requirements for biocides: Planning your test product and testing. [Link]
-
Lin, Y. P., et al. (2021). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
-
ResearchGate. Testing biocides in solution: flow cytometry for planktonic stages. [Link]
-
ACS Publications. (2021). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS Omega. [Link]
-
Anku, W. W., et al. (2017). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Scientific World Journal. [Link]
- Google Patents. Process for producing 4-bromo-2,5-dichlorophenol.
-
Wang, Y., et al. (2023). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. National Institutes of Health. [Link]
-
Hrudey, S. E., et al. (2021). Drinking Water Disinfection Byproducts (DBPs) and Human Health Effects: Multidisciplinary Challenges and Opportunities. Environmental Science & Technology. [Link]
-
Simperler, A., et al. (2020). Biocides with Controlled Degradation for Environmentally Friendly and Cost-Effective Fecal Sludge Management. PubMed Central. [Link]
-
Green-Mountain Chem. Biocide Bronopol (BNP) CAS# 52-51-7. [Link]
-
Accepta. BCBN / AT-2526 – Biocide & Dispersant for Open Re-Circulating Cooling Systems & Closed Circuits. [Link]
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- 2. Biocide Testing Services | WCS Group [wcs-group.co.uk]
- 3. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bronopol Biocide for Cooling Systems & Closed Circuits [accepta.com]
- 7. Biocide Bronopol (BNP) CAS# 52-51-7 Green-Mountain Chem [green-mountainchem.com]
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- 9. Guidance on efficacy requirements for biocides: Planning your test product and testing - Canada.ca [canada.ca]
- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Bromo-3,5-dichlorophenol as a Wood Preservative
Introduction and Rationale
The preservation of wood and wood-based composites from degradation by fungi, insects, and marine borers is critical for extending the service life of timber products. Historically, halogenated phenols, such as pentachlorophenol (PCP), have been effective oil-borne wood preservatives[1][2]. However, environmental and health concerns have driven research into alternative biocides. 4-Bromo-3,5-dichlorophenol (4-Br-3,5-Cl₂P) is a polyhalogenated phenol whose structural similarity to established biocides suggests its potential as a wood preservative. Its biocidal activity has been noted, with mechanisms involving interference with microbial DNA synthesis, protein production, and cell membrane integrity.
These application notes provide a comprehensive guide for researchers and wood scientists to synthesize, formulate, and evaluate the efficacy of this compound as a wood preservative. The protocols are grounded in established standards from the American Wood Protection Association (AWPA) to ensure that the generated data is robust, reproducible, and comparable to industry benchmarks[3][4][5].
Physicochemical Properties
A thorough understanding of the agent's properties is fundamental to its application.
| Property | Value | Source |
| CAS Number | 1940-28-9 | [6] |
| Molecular Formula | C₆H₃BrCl₂O | [6] |
| Molecular Weight | 241.90 g/mol | [6] |
| Appearance | White to off-white crystalline solid (inferred) | [7] |
| LogP (Octanol/Water) | 3.46 | [6] |
| Storage | 2-8°C, in a dry, well-ventilated place | [6][8] |
Proposed Mechanism of Biocidal Action
Halogenated phenols primarily function by disrupting essential cellular processes in wood-destroying organisms. The proposed mechanism for this compound, based on related compounds, involves a multi-pronged attack on fungal and insect cells. The lipophilic nature of the molecule (LogP ~3.46) facilitates its diffusion across the lipid-rich cell membranes of fungi[6]. Once inside the cell, it is believed to act as an uncoupler of oxidative phosphorylation, disrupting ATP synthesis, which is the primary energy currency of the cell[9]. Furthermore, its phenolic hydroxyl group can denature proteins, including critical enzymes involved in metabolism and cell wall maintenance, leading to cell lysis and death[10].
Caption: Proposed mechanism of this compound against fungi.
Laboratory Synthesis Protocol
Disclaimer: This protocol is for informational purposes for qualified researchers. All synthesis must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
This synthesis is based on the electrophilic bromination of a dichlorophenol precursor. The positions of the chlorine atoms direct the bromine to the 4-position.
Materials:
-
3,5-Dichlorophenol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Fume Hood
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1.0 equivalent of 3,5-dichlorophenol in anhydrous acetonitrile.
-
Reagent Addition: Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) to the stirred solution at room temperature. Causality: NBS is a safe and effective source of electrophilic bromine. Using a slight excess ensures complete consumption of the starting material.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium thiosulfate solution (to remove any remaining bromine), followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude solid product by flash column chromatography or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and melting point analysis.
Application Protocols for Wood Preservation
Protocol 1: Preparation of Oil-Borne Treating Solutions
Oil-borne systems are common for halogenated phenols, enhancing their penetration and persistence in wood[1].
Objective: To prepare stock solutions of 4-Br-3,5-Cl₂P at various concentrations for treating wood samples.
Materials:
-
Synthesized this compound
-
P9 Type A oil solvent (e.g., mineral spirits or light petroleum oil), as defined by AWPA Standard P9.
-
Volumetric flasks and analytical balance
Procedure:
-
Calculate Mass: Determine the mass of 4-Br-3,5-Cl₂P required to prepare solutions of desired concentrations (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 5.0% w/w).
-
Mass (g) = (Target % / 100) * Total Mass of Solution (g)
-
-
Dissolution: In a fume hood, add the calculated mass of the compound to a volumetric flask.
-
Solvent Addition: Add a portion of the P9 Type A solvent to the flask and gently agitate until the solid is fully dissolved.
-
Final Volume: Carefully add the solvent to the calibration mark to achieve the final target volume and concentration. Mix thoroughly.
-
Storage: Label and store the solutions in tightly sealed, appropriate chemical containers.
| Component | Function | Example Concentration (w/w) |
| This compound | Active Biocide | 0.5% - 5.0% |
| P9 Type A Solvent | Carrier/Vehicle | 99.5% - 95.0% |
Protocol 2: Pressure Impregnation of Wood Samples
Objective: To impregnate wood blocks with the preservative solution to a target retention level, following principles outlined in AWPA standards[1][11].
Materials:
-
Prepared treating solutions of 4-Br-3,5-Cl₂P
-
Pre-weighed, oven-dried wood blocks (e.g., Southern Pine, Pinus spp.) of known volume.
-
Laboratory-scale pressure treatment cylinder
-
Vacuum pump and pressure source
Procedure:
-
Initial Weighing: Record the initial oven-dry weight (W₁) of each wood block.
-
Loading: Place the wood blocks in the treatment cylinder and use weights to ensure they remain submerged.
-
Initial Vacuum: Seal the cylinder and apply a vacuum of -75 kPa for 30 minutes. Causality: This removes air from the wood's cellular structure (lumens), allowing for deeper and more uniform penetration of the preservative.
-
Flooding: While maintaining the vacuum, flood the cylinder with the preservative solution until the blocks are fully submerged.
-
Pressurization: Release the vacuum and apply a pressure of 1000 kPa for 60 minutes. Causality: The positive pressure forces the preservative solution deep into the wood structure.
-
Final Vacuum: Drain the solution and apply a final vacuum of -75 kPa for 15 minutes to remove excess surface preservative.
-
Final Weighing: Remove the blocks, wipe off any excess liquid, and immediately weigh them (W₂).
-
Calculate Retention: Calculate the preservative retention in kilograms per cubic meter ( kg/m ³).
-
Uptake (g) = W₂ - W₁
-
Solution Concentration (C) = % concentration of 4-Br-3,5-Cl₂P
-
Volume of Block (V) = in m³
-
Retention ( kg/m ³) = [(Uptake * C) / V] / 1000
-
-
Conditioning: Allow the treated blocks to air-dry in a fume hood for at least two weeks to allow for solvent evaporation and preservative fixation.
Protocol 3: Efficacy Evaluation via Soil-Block Test (AWPA Standard E10)
This is the standard laboratory method for determining the relative fungicidal efficacy of wood preservatives.
Caption: Experimental workflow for evaluating preservative efficacy.
Procedure Summary:
-
Preparation: Use treated and untreated (control) wood blocks conditioned to a stable weight.
-
Fungal Cultures: Use standard wood-destroying fungi, such as a brown-rot fungus (Gloeophyllum trabeum) and a white-rot fungus (Trametes versicolor).
-
Incubation: Place the blocks on a feeder strip in soil jars containing an active fungal culture.
-
Exposure: Incubate the jars for 12 weeks under optimal fungal growth conditions.
-
Analysis: After incubation, remove the blocks, clean off the fungal mycelium, oven-dry, and re-weigh.
-
Data Interpretation: Calculate the percentage of weight loss for each block. The preservative's efficacy is determined by the lowest retention level (toxic threshold) that prevents significant weight loss (typically <2%) compared to the heavily decayed untreated controls.
| Retention ( kg/m ³) | Average Weight Loss (%) vs. G. trabeum | Average Weight Loss (%) vs. T. versicolor |
| 0 (Control) | 45.8% | 33.2% |
| 1.5 | 15.3% | 9.8% |
| 3.0 | 4.1% | 2.5% |
| 4.5 | 1.8% | 1.2% |
| 6.0 | 0.9% | 0.7% |
This is a sample data table. Actual results must be generated experimentally.
Health, Safety, and Environmental Considerations
Personnel Safety
As a halogenated phenol, this compound should be handled with care. It is presumed to be harmful if swallowed, an irritant to skin and eyes, and toxic to aquatic life[8][12][13].
-
Handling: Always handle the solid compound and its solutions in a certified chemical fume hood.
-
PPE: Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a lab coat[12].
-
Exposure: Avoid inhalation of dust or vapors and prevent skin and eye contact. In case of exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS)[8][12].
Environmental Profile: Leaching Assessment
The long-term performance and environmental impact of a wood preservative are heavily influenced by its resistance to leaching[14][15].
Caption: Workflow for quantifying preservative leaching from treated wood.
Protocol Summary:
-
Exposure: Submerge treated wood blocks of known retention and surface area in a known volume of deionized water.
-
Sampling: At specified time intervals (e.g., 6, 24, 48 hours, and weekly thereafter), collect aliquots of the water (leachate).
-
Analysis: Analyze the leachate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of 4-Br-3,5-Cl₂P.
-
Calculation: Calculate the cumulative amount of the preservative that has leached from the wood over time, expressed as a percentage of the initial amount in the wood. A low percentage indicates good fixation and high resistance to leaching.
References
- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. AWPA [awpa.com]
- 4. Codes [codes.iccsafe.org]
- 5. AWPA [awpa.com]
- 6. Phenol, 4-bromo-3,5-dichloro | CAS#:1940-28-9 | Chemsrc [chemsrc.com]
- 7. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenol - Wikipedia [en.wikipedia.org]
- 11. Treated wood preservatives and AWPA use… | Treated Wood [treatedwood.com]
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- 15. raad.gemeente-steenbergen.nl [raad.gemeente-steenbergen.nl]
Application Note & Protocol: High-Sensitivity Detection of 4-Bromo-3,5-dichlorophenol in Environmental Matrices
Abstract
4-Bromo-3,5-dichlorophenol is a halogenated phenolic compound of significant environmental concern due to its potential toxicity and persistence. Its presence in environmental samples, such as water and soil, necessitates robust and sensitive analytical methods for accurate quantification and risk assessment. This document provides a comprehensive guide for researchers and analytical scientists on the state-of-the-art methodologies for the detection of this compound. We will delve into the rationale behind method selection, provide detailed, field-proven protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), and offer insights into data interpretation and quality control.
Introduction: The Analytical Challenge
The detection of this compound in complex environmental matrices presents several analytical challenges. These include its potential for low-level concentration, the presence of interfering matrix components, and its physicochemical properties that influence extraction efficiency and chromatographic behavior. The selection of an appropriate analytical workflow is therefore critical to achieving the required sensitivity, selectivity, and accuracy. This guide will focus on a validated approach combining solid-phase extraction (SPE) for sample pre-concentration and clean-up, followed by derivatization and analysis using GC-MS. This combination offers a powerful tool for the reliable quantification of the target analyte.
Principle of the Method
The overall analytical strategy involves a multi-step process designed to isolate this compound from the sample matrix, enhance its detectability, and provide definitive identification and quantification.
-
Sample Preparation: The initial and most critical step is the efficient extraction of the analyte from the environmental sample. Solid-phase extraction (SPE) is the preferred method over traditional liquid-liquid extraction (LLE) due to its numerous advantages, including higher sample throughput, reduced solvent consumption, and improved clean-up.[1][2][3] The choice of sorbent material is crucial for effective retention of the polar phenolic compound.
-
Derivatization: Gas chromatography of underivatized phenols can be problematic due to their polarity, which can lead to poor peak shape and reduced sensitivity.[4] Derivatization is a chemical modification process that converts the polar hydroxyl group of the phenol into a less polar, more volatile derivative.[5][6] This significantly improves chromatographic performance and sensitivity. Acetylation with acetic anhydride is a simple and efficient derivatization technique for phenols.[4]
-
Instrumental Analysis: Gas chromatography coupled with mass spectrometry (GC-MS) provides a highly selective and sensitive means of analysis. The gas chromatograph separates the derivatized analyte from other components in the extract, while the mass spectrometer provides definitive identification based on the unique mass spectrum of the derivatized this compound and allows for accurate quantification.[7]
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the analysis of this compound in environmental samples.
Caption: Overall analytical workflow for this compound analysis.
Detailed Protocols
Sample Collection and Preservation
Proper sample collection and preservation are paramount to ensure the integrity of the sample and the accuracy of the analytical results.
For Water Samples:
-
Collect samples in 1-liter amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte adsorption.
-
If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample to quench the chlorine.[8]
-
Acidify the sample to a pH ≤ 2 with 6 N HCl.[9] This inhibits microbial degradation of the phenols.
-
Store the samples at 4°C and extract within 7 days of collection.[10]
For Soil and Sediment Samples:
-
Collect samples in wide-mouthed glass jars with PTFE-lined caps.
-
Store the samples at 4°C and extract as soon as possible to minimize analyte degradation.
Solid-Phase Extraction (SPE) Protocol for Water Samples
This protocol is based on the principles outlined in U.S. EPA Method 528 for the determination of phenols in drinking water.[9][11][12]
Materials:
-
SPE cartridges: Polystyrene-divinylbenzene (PS-DVB) or similar polymeric sorbent, 500 mg.
-
SPE manifold.
-
Dichloromethane (DCM), HPLC grade.
-
Methanol, HPLC grade.
-
0.05 N HCl.
-
Anhydrous sodium sulfate.
-
Concentrator tubes.
-
Nitrogen evaporation system.
Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 20 mL/min.[9]
-
-
Cartridge Drying:
-
After the entire sample has passed through, dry the cartridge under full vacuum for 15 minutes to remove residual water.[9]
-
-
Elution:
-
Place a collection vial in the manifold.
-
Elute the trapped analytes from the cartridge with two 5 mL aliquots of DCM.
-
-
Drying and Concentration:
Extraction Protocol for Soil and Sediment Samples
For solid matrices, a solvent extraction method such as ultrasonic or microwave-assisted extraction is recommended prior to clean-up.[2][13][14]
Materials:
-
Acetonitrile, HPLC grade.
-
Centrifuge and centrifuge tubes.
-
Ultrasonic bath or microwave extraction system.
Procedure:
-
Weigh 10 g of the homogenized soil sample into a centrifuge tube.
-
Add 20 mL of acetonitrile to the tube.
-
Extract the sample using either:
-
Ultrasonic extraction: Place the tube in an ultrasonic bath for 30 minutes.
-
Microwave-assisted extraction (MAE): Follow the manufacturer's instructions for the MAE system.
-
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant (extract).
-
The extract can then be concentrated and subjected to a clean-up step similar to the SPE procedure for water samples if necessary to remove interferences.
Derivatization Protocol: Acetylation
Acetylation converts the phenolic hydroxyl group to an acetate ester, which is more volatile and less polar, making it ideal for GC analysis.[4]
Materials:
-
Acetic anhydride.
-
Potassium carbonate solution (10%).
-
Hexane, HPLC grade.
-
The 1 mL concentrated extract from the previous step.
Procedure:
-
To the 1 mL sample extract in a vial, add 100 µL of 10% potassium carbonate solution and 50 µL of acetic anhydride.
-
Cap the vial and vortex for 1 minute.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Add 1 mL of hexane and vortex for 1 minute to extract the derivatized phenol.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
GC-MS Analysis
The following table provides typical GC-MS operating conditions for the analysis of derivatized this compound. These parameters may need to be optimized for your specific instrument.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar)[7] |
| Injection Mode | Splitless, 1 µL injection volume[7] |
| Injector Temperature | 275°C[7] |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min[7] |
| Oven Program | 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min)[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Source Temperature | 225°C[7] |
| Acquisition Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity or Full Scan for qualitative analysis |
| Transfer Line Temp. | 300°C[7] |
Quality Control and Data Analysis
A robust quality control (QC) program is essential for generating reliable and defensible data.
-
Method Blank: A reagent water blank should be processed with each batch of samples to check for contamination.[8]
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known concentration of the analyte and processed to assess matrix effects and method accuracy and precision.[8]
-
Laboratory Control Sample (LCS): A clean matrix (e.g., reagent water) is spiked with a known concentration of the analyte and processed to monitor the performance of the analytical method.
-
Internal Standards: An internal standard (e.g., a deuterated or 13C-labeled analog of a similar compound) should be added to all samples, standards, and blanks before extraction to correct for variations in extraction efficiency and instrument response.
-
Calibration: A multi-point calibration curve should be generated using standards of known concentrations to quantify the analyte in the samples.
Conclusion
The analytical workflow detailed in this application note provides a sensitive, selective, and robust method for the determination of this compound in environmental samples. The combination of solid-phase extraction, derivatization, and GC-MS analysis ensures reliable quantification at trace levels. Adherence to the described protocols and a stringent quality control regimen will enable researchers and analytical professionals to generate high-quality data for environmental monitoring and risk assessment.
References
- Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS - Thermo Fisher Scientific. (n.d.).
- Method 528 Determination of Phenols in Drinking Water | US EPA. (2025, September 10).
- Solid-phase extraction and capillary electrophoresis determination of phenols from soil after alkaline CuO oxidation - PubMed. (n.d.).
- EPA Method 528 Determination of Phenols in Drinking Water by Solid Phase Extraction and GC/MS Detection - UCT Part Numbers - Obrnuta faza. (n.d.).
- Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/ - EPA. (n.d.).
- Method 604: Phenols - EPA. (n.d.).
- Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens - PubMed. (2003, April).
- Derivatization for Gas Chromatography - Phenomenex. (n.d.).
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. (n.d.).
- Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed. (2017, March 1).
- Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction - Global NEST Journal. (2020, January 16).
- This compound | 1940-28-9 | BAA94028 - Biosynth. (n.d.).
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PubMed Central. (n.d.).
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - ResearchGate. (2025, October 16).
- III Analytical Methods. (n.d.).
- Solid-phase extraction of phenols - PubMed. (2000, July 14).
- EPA-EAD: 604: Phenols in Water Using GCECD/FID. (n.d.).
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- 8. epa.gov [epa.gov]
- 9. obrnutafaza.hr [obrnutafaza.hr]
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- 14. env.go.jp [env.go.jp]
Application Note: A Robust GC-MS Method for the Quantification of 4-Bromo-3,5-dichlorophenol in Environmental Matrices
Abstract
This application note details a comprehensive and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective determination of 4-Bromo-3,5-dichlorophenol. This halogenated phenolic compound is of environmental concern due to its potential toxicity and persistence. The described protocol provides a complete workflow, from sample extraction and derivatization to GC-MS analysis and method validation, tailored for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology is designed to be robust, ensuring high-quality data that meets stringent regulatory standards.
Introduction
Halogenated phenols are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[1] Their release into the environment, either as parent compounds or as degradation products, is a significant concern due to their potential toxicity and persistence.[1][2] this compound (BCP), with the molecular formula C₆H₃BrCl₂O, is one such compound of interest. Accurate and reliable quantification of BCP in various environmental matrices is crucial for exposure assessment and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for the analysis of halogenated phenols, offering high resolution, sensitivity, and specificity.[3] However, the polar nature of the phenolic hydroxyl group can lead to poor chromatographic peak shape and reduced sensitivity.[4] Derivatization is a common strategy to overcome these challenges by converting the polar analyte into a less polar and more volatile compound.[5][6] This application note describes a method employing silylation, a robust and efficient derivatization technique for phenols, prior to GC-MS analysis.[7][8]
This document provides a step-by-step protocol for sample preparation using Solid-Phase Extraction (SPE) for aqueous matrices and Microwave-Assisted Extraction (MAE) for solid matrices, followed by derivatization and subsequent GC-MS analysis. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its fitness for purpose.[9][10][11][12]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| Chemical Structure | ||
| IUPAC Name | This compound | |
| CAS Number | 1940-42-7 | [13] |
| Molecular Formula | C₆H₃BrCl₂O | [13] |
| Molecular Weight | 241.897 g/mol | [13] |
| Monoisotopic Mass | 241.8614 g/mol | |
| Appearance | White to off-white crystalline solid (estimated) | |
| Boiling Point | Estimated >250 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, acetone, and dichloromethane. |
Experimental
Materials and Reagents
-
Standards: this compound (≥98% purity), 4-Bromo-2-chlorophenol (Internal Standard, IS) (≥98% purity).
-
Solvents: Methanol, Dichloromethane, Hexane, Acetone (all HPLC or GC grade).
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Pyridine (anhydrous), Sodium Sulfate (anhydrous), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).
-
SPE Cartridges: C18 cartridges (500 mg, 6 mL).
-
Gases: Helium (99.999% purity).
Instrumentation
A gas chromatograph equipped with a mass selective detector was used for the analysis. The following are representative instrumental parameters, which may be adapted for equivalent systems.
| GC Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 275 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | 80 °C (hold 2 min), ramp to 200 °C at 15 °C/min, then ramp to 300 °C at 25 °C/min (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (BCP-TMS) | m/z 314 |
| Qualifier Ions (BCP-TMS) | m/z 299, 316 |
| Quantifier Ion (IS-TMS) | m/z 278 |
| Qualifier Ions (IS-TMS) | m/z 263, 280 |
Rationale for Parameter Selection:
-
Splitless Injection: Maximizes the transfer of analyte onto the column, which is crucial for achieving low detection limits.[14]
-
DB-5ms Column: This low-polarity column is well-suited for the analysis of a wide range of semi-volatile organic compounds, including derivatized phenols.[14]
-
Oven Program: The temperature program is optimized to ensure good separation of the analyte from potential matrix interferences while maintaining a reasonable run time.
-
SIM Mode: Provides higher sensitivity and selectivity compared to full-scan acquisition by monitoring only specific ions characteristic of the target analyte and internal standard.[15] The choice of quantifier and qualifier ions is based on the mass spectrum of the derivatized compounds.[13]
Standard and Sample Preparation
Prepare stock solutions (1 mg/mL) of this compound and the internal standard (4-Bromo-2-chlorophenol) in methanol. Working standard solutions are prepared by serial dilution of the stock solutions in dichloromethane to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
This protocol utilizes Solid-Phase Extraction (SPE), a technique that offers high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[2][16]
-
Sample Acidification: Acidify 100 mL of the water sample to pH 2 with HCl. This ensures that the phenolic compounds are in their protonated form, enhancing their retention on the C18 sorbent.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2).
-
Sample Loading: Pass the acidified water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes with 2 x 3 mL of dichloromethane into a clean collection tube.
-
Drying and Concentration: Pass the eluate through anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 0.5 mL under a gentle stream of nitrogen.
Microwave-Assisted Extraction (MAE) is an efficient method for extracting analytes from solid matrices, requiring less solvent and time compared to traditional methods like Soxhlet extraction.[1][2]
-
Sample Preparation: Homogenize the solid sample and weigh 5 g into a microwave extraction vessel.
-
Spiking: Spike the sample with the internal standard solution.
-
Extraction: Add 20 mL of a hexane:acetone (1:1) mixture to the vessel.
-
Microwave Program: Heat the sample in the microwave extraction system (e.g., 100 °C for 15 minutes).
-
Filtration and Concentration: After cooling, filter the extract and concentrate it to approximately 0.5 mL.
Derivatization Protocol: Silylation
Derivatization via silylation replaces the active hydrogen of the phenol's hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[5][6]
-
To the 0.5 mL concentrated extract, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a catalyst and an acid scavenger, facilitating the silylation reaction.[6]
-
BSTFA + 1% TMCS: A powerful silylating agent capable of derivatizing hindered phenols. The TMCS acts as a catalyst.[7][8]
-
Heating: Increases the reaction rate to ensure complete derivatization.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[9][10][11][12]
| Parameter | Acceptance Criteria | Result |
| Specificity | No interfering peaks at the retention times of the analyte and IS in blank matrix samples. | Pass |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 92.5 - 108.3% |
| Precision (% RSD) | ≤ 15% | < 10% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
Self-Validating System: The use of an internal standard corrects for variations in sample preparation and instrument response, ensuring the trustworthiness of the quantitative results. The validation data demonstrates that the method is reliable, accurate, and precise for its intended purpose.
Results and Discussion
The developed GC-MS method provides excellent chromatographic separation and sensitive detection of the silylated this compound. The peak shape is symmetrical, and the retention time is stable. The use of SIM mode significantly enhances the signal-to-noise ratio, allowing for the low detection limits reported. The sample preparation procedures are effective in extracting the analyte from both aqueous and solid matrices with good recoveries.
Visualization of Workflows
Sample Preparation Workflow
Caption: Workflow for sample preparation from aqueous and solid matrices.
Derivatization Reaction
Caption: Silylation of this compound.
Conclusion
The GC-MS method detailed in this application note is a reliable and robust tool for the quantification of this compound in environmental samples. The combination of efficient sample preparation techniques (SPE and MAE), effective derivatization, and sensitive GC-MS detection in SIM mode allows for the accurate and precise measurement of this compound at trace levels. The comprehensive validation ensures that the method is fit for purpose and can be confidently implemented in research and regulatory laboratories.
References
-
Pinto, C. G., et al. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central. [Link]
-
Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]
-
Sithole, B. B., et al. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists. [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Lee, H. B., & Peart, T. E. (1995). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of AOAC International. [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
MDPI. (2020). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
AMS Biotechnology (AMSBIO). (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
ResearchGate. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. [Link]
-
OSTI.GOV. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. [Link]
-
Lee, K. T., et al. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link]
-
Puig, D., & Barceló, D. (2000). Solid-phase extraction of phenols. PubMed. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7018182, 4-Bromo-3-chlorophenol. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ResearchGate. (2004). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. [Link]
-
ResearchGate. (2000). Determination of phenols in soils by in situ acetylation headspace solid-phase microextraction. [Link]
-
Wu, J., & Lee, H. K. (2001). Determination of Phenolic Compounds in Wastewater by Liquid-Phase Microextraction Coupled with Gas Chromatography. Chromatographia. [Link]
-
Pinto, C. G., et al. (2012). Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection. PubMed Central. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
ResearchGate. (2005). General derivatization mechanism for phenol with MTBSTFA. [Link]
-
ResearchGate. (2009). Separation of some halogenated phenols by GC-MS. [Link]
-
MDPI. (2022). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7808, 4-Bromophenol. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-2,5-dichloro-. In NIST Chemistry WebBook. [Link]
-
Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-bromo-2-chloro- (CAS 3964-56-5). [Link]
-
Agilent Technologies. (2020). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 19859, 4-Bromo-2-chlorophenol. [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7172027, 4-Bromo-3,5-difluorophenol. [Link]
-
ResearchGate. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]
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Troubleshooting & Optimization
Technical Support Center: Challenges in the Regioselective Synthesis of 4-Bromo-3,5-dichlorophenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of halogenated phenols. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing 4-Bromo-3,5-dichlorophenol. We provide field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges to help you achieve high yield and purity for this critical building block.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing this synthesis, helping you anticipate and understand the challenges before you begin your experiment.
Q1: What is the primary challenge in the regioselective synthesis of this compound from 3,5-dichlorophenol?
The core challenge lies in controlling the position of the incoming bromine atom during the electrophilic aromatic substitution reaction. The starting material, 3,5-dichlorophenol, has three potential sites for bromination: the C2, C4, and C6 positions. The hydroxyl (-OH) group is a powerful activating group that directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[1][2] Concurrently, the two chloro (-Cl) groups are deactivating but also direct ortho and para to themselves, which coincidentally reinforces the direction towards the C2, C4, and C6 positions relative to the chlorines. Because the activating effect of the hydroxyl group is dominant, the reaction is fast, but achieving selectivity for only the C4 (para) position over the two ortho positions is difficult.[3][4]
Q2: I am observing a mixture of isomers in my crude product. Why am I not getting clean 4-bromo substitution?
This is the most common issue. You are observing a mixture of this compound and 2-Bromo-3,5-dichlorophenol (which is identical to 6-Bromo-3,5-dichlorophenol due to symmetry). The formation of this mixture is a direct result of the competing directing effects of the hydroxyl group.
-
Statistical Factor: There are two available ortho positions (C2, C6) and only one para position (C4). Statistically, this doubles the probability of an ortho attack compared to a para attack.[3]
-
Steric Hindrance: While the chloro groups at C3 and C5 provide some steric bulk that can hinder attack at the adjacent ortho positions, this is often not sufficient to completely prevent it, especially under harsh reaction conditions.
-
Electronic Effects: The hydroxyl group strongly activates all three positions (C2, C4, C6) by donating its lone pair of electrons into the aromatic ring system, making the phenol ring highly susceptible to electrophilic attack.[2]
The final ratio of para to ortho isomers is a delicate balance of these electronic, steric, and statistical factors, which can be influenced by your choice of solvent, temperature, and brominating agent.
Q3: My reaction seems to have gone too far, and I suspect polybromination. How can I confirm this and prevent it?
Polybromination is a significant risk because the phenol ring is highly activated.[4] The initial monobrominated product is still an activated phenol and can react further with bromine to yield dibrominated species (e.g., 2,4-dibromo-3,5-dichlorophenol).
Confirmation:
-
Mass Spectrometry (MS): Look for mass peaks corresponding to the addition of two bromine atoms (M+2Br) instead of one.
-
¹H NMR: The disappearance of more than one aromatic proton signal compared to the starting material is a strong indicator of polybromination.
Prevention:
-
Strict Stoichiometry: Use no more than 1.0 equivalent of the brominating agent.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 to 5 °C) to reduce the reaction rate and improve control.[3]
-
Slow Addition: Add the brominating agent dropwise over an extended period to maintain a low instantaneous concentration, preventing the newly formed product from reacting again.
Part 2: Troubleshooting and Optimization Guide
This section provides actionable protocols to overcome the most common experimental hurdles.
Problem: Poor Regioselectivity and Low Yield of the Desired 4-Bromo Isomer
Root Cause Analysis: The reaction conditions are likely favoring the statistically preferred ortho product or are not sufficiently controlled to maximize the influence of steric hindrance that favors the para product. Solvents of high polarity can solvate the intermediate carbocation, reducing steric effects and potentially lowering para-selectivity.
Table 1: Troubleshooting Quick-Reference
| Observed Issue | Probable Cause(s) | Recommended Action(s) |
|---|---|---|
| Low para:ortho ratio | High reaction temperature; Polar solvent; Highly reactive brominating agent. | Lower temperature to <5°C; Switch to a non-polar solvent (e.g., CCl₄, chlorobenzene); Use a milder brominating agent (e.g., NBS). |
| Polybromination | Excess brominating agent; High temperature; Rapid addition of reagent. | Use exactly 1.0 eq. of brominating agent; Maintain low temperature; Add reagent dropwise over 1-2 hours. |
| Incomplete Reaction | Insufficient reaction time; Low temperature is too extreme; Ineffective brominating agent. | Monitor by TLC; Allow reaction to stir for longer at low temp or warm slowly to RT; Consider a catalyst. |
| Difficult Purification | Similar polarity of isomers. | Use high-resolution column chromatography (Hexane/EtOAc gradient); Attempt fractional recrystallization from different solvents. |
Optimized Protocol for Regioselective para-Bromination
This protocol is designed to maximize the yield of the 4-bromo isomer by controlling kinetic and steric factors. It incorporates insights from methods used for analogous substituted phenols.[5]
Experimental Workflow
Step-by-Step Methodology
-
Reagent Preparation:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 3,5-dichlorophenol (1.0 eq.) in a non-polar solvent like chlorobenzene or carbon tetrachloride.
-
Add a catalytic amount of triethylamine hydrochloride (e.g., 0.03 eq.). This has been shown to significantly suppress the formation of the undesired ortho (2,6-) isomer in similar systems.[5]
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
-
Bromination:
-
In the dropping funnel, prepare a solution of bromine (1.0 eq.) in the same solvent.
-
Add the bromine solution dropwise to the stirred phenol solution over a period of 2-3 hours. Crucially, maintain the internal temperature between 5°C and 8°C during the addition. [5]
-
After the addition is complete, allow the mixture to stir at this temperature for an additional hour, then let it slowly warm to room temperature (15-20 °C) and stir for another hour.[5]
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product will likely be a mixture of isomers. Separation is best achieved by:
-
Column Chromatography: Using a silica gel column with a gradient elution system (e.g., starting with 100% Hexane and gradually increasing the proportion of Ethyl Acetate) can effectively separate the less polar 4-bromo isomer from the slightly more polar 2-bromo isomer and starting material.
-
Recrystallization: If the crude product is solid and the isomer ratio is favorable, fractional recrystallization from a suitable solvent system (e.g., hexane/toluene) may be attempted. The separation of close-boiling dichlorophenol isomers is notoriously difficult, often requiring specialized techniques.[6]
-
-
Comparative Data
The use of a catalyst can dramatically improve regioselectivity. The following table is adapted from data on a similar substrate, 2,5-dichlorophenol, demonstrating the principle.[5]
Table 2: Effect of Catalyst on Isomer Distribution in Bromination
| Substrate | Catalyst | Yield of 4-Bromo Product | Undesired 6-Bromo Isomer |
|---|---|---|---|
| 2,5-Dichlorophenol | None | 90% | 5-6% |
| 2,5-Dichlorophenol | Triethylamine HCl | 98% | 0.5-1% |
This data strongly suggests that employing a similar catalytic strategy for 3,5-dichlorophenol can significantly enhance the regioselectivity in favor of the desired 4-bromo product.[5]
References
-
Reactions of Phenols.
-
Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation.
-
Nitration & Bromination of Phenol.
-
Electrophilic Substitution Reactions of Phenols.
-
Ring reactions of phenol.
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
-
A Comparative Guide to the Regioselective Synthesis of 4-Bromo-3-iodophenol.
-
Regioselective synthesis of important chlorophenols in the presence of methylthioalkanes with remote SMe, OMe or OH substituents.
-
Process for producing 4-bromo-2-chlorophenols.
-
This compound | 1940-28-9.
-
Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms.
-
Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
-
What are the synthesis and applications of 3,5-Dichlorophenol?
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.
-
Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
-
Process for producing 1-bromo-3,5-dichlorobenzene.
-
Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
-
Method for preparing 3-bromo-5-chlorophenol.
-
Process for the preparation of 1-bromo-3,5-dichlorobenzene.
-
Process for the separation of dichlorophenol isomers.
-
Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 6. GB2341178A - Process for the separation of dichlorophenol isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-3,5-dichlorophenol
Welcome to the technical support center for the purification of 4-Bromo-3,5-dichlorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is grounded in established scientific principles and practical laboratory experience to ensure the integrity and success of your work.
I. Compound Profile: this compound
Before delving into purification techniques, it is essential to understand the physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1940-28-9 | |
| Molecular Formula | C₆H₃BrCl₂O | , [1] |
| Molecular Weight | 241.90 g/mol | |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 2-8°C, under nitrogen | [2] |
Note: The melting point for this compound is not consistently reported in the initial search results. However, related compounds such as 4-(bromomethyl)-3,5-dichlorophenol have a melting point of 120°C[3] and 4-Bromo-3,5-dimethylphenol has a melting point of 113-115°C[4]. This suggests that this compound is a solid at room temperature.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities I might encounter?
A1: Common impurities often depend on the synthetic route. For halogenated phenols, impurities can include regioisomers (e.g., 2-bromo-3,5-dichlorophenol or 6-bromo-2,5-dichlorophenol), starting materials that were not fully consumed, and byproducts from side reactions.[5] For instance, the bromination of 2,5-dichlorophenol can yield 6-bromo-2,5-dichlorophenol as a byproduct.[5]
Q2: Which purification technique is generally the most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Recrystallization is often the first choice for solid compounds if a suitable solvent can be found. It is effective for removing small amounts of impurities.
-
Column chromatography is highly effective for separating compounds with different polarities, making it ideal for removing isomeric impurities or byproducts with different functional groups.[6]
-
Sublimation can be a powerful technique for volatile solids, as it can yield very pure crystals, but it is only suitable if the compound has a sufficiently high vapor pressure and is thermally stable.[7][8]
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be filtered out while hot). You should perform small-scale solubility tests with a range of solvents (e.g., hexane, toluene, ethanol, water) to identify the best candidate.
III. Troubleshooting Guides
This section provides detailed troubleshooting advice for common purification techniques in a question-and-answer format.
A. Recrystallization
Q1: My compound is not crystallizing out of the solution upon cooling. What should I do?
A1: This is a common issue that can arise from several factors.[10][11] Here’s a systematic approach to troubleshoot:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[10][12] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound to the solution.[10] This provides a template for further crystallization.
-
Evaporation: Dip a glass rod into the solution, remove it, and allow the solvent to evaporate, leaving a thin film of solid. Re-introduce the rod into the solution to seed crystallization.[10]
-
-
Check for Supersaturation: Your solution may be supersaturated, meaning it contains more dissolved solute than it normally would at that temperature.[9][11] Inducing crystallization as described above can often resolve this.
-
Concentrate the Solution: It's possible you used too much solvent.[9][10][11] Gently heat the solution to boil off some of the solvent, then allow it to cool again.[10][12]
-
Cooling: Ensure you are cooling the solution slowly to room temperature first, and then in an ice bath.[12] Rapid cooling can sometimes inhibit crystallization or lead to the formation of very small, impure crystals.
Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[11][13] This often happens if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is cooled too quickly.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[11] Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Change the Solvent System: If slow cooling doesn't work, the chosen solvent may be unsuitable. Consider using a lower-boiling point solvent or a mixed solvent system.[11]
Q3: My yield after recrystallization is very low. What went wrong?
A3: A poor yield can be frustrating, but it's often preventable.[10]
-
Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[9][10]
-
Premature Crystallization: If crystals form during the hot filtration step to remove insoluble impurities, you will lose product.[13] To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to wash the filter paper.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[9] Always use a minimal amount of ice-cold solvent for washing.
B. Column Chromatography
Q1: My compound is not moving down the column (stuck at the origin). What should I do?
A1: This indicates that the eluent (solvent system) is not polar enough to move your compound down the polar stationary phase (e.g., silica gel).
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Consider a Different Stationary Phase: If your compound is very polar, it may be better suited for a different type of chromatography, such as reverse-phase chromatography where the stationary phase is nonpolar.[14][15]
Q2: My compounds are eluting too quickly and are not separating. What's the problem?
A2: This suggests that your eluent is too polar, causing all components of your mixture to travel with the solvent front.
-
Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent. This will increase the interaction of your compounds with the stationary phase and allow for better separation.
Q3: The bands of my compounds are broad and streaking, leading to poor separation. How can I improve this?
A3: Tailing or streaking of bands can be caused by several factors.
-
Sample Overload: You may have loaded too much sample onto the column. Try using a smaller amount of your crude product.
-
Inappropriate Solvent for Loading: Dissolving your sample in a solvent that is too polar can cause it to spread out at the top of the column. Dissolve your sample in the minimum amount of the eluent or a slightly less polar solvent.[16] For compounds with poor solubility, dry loading is a good alternative.[16]
-
Column Packing: An improperly packed column with channels or cracks will lead to uneven flow and poor separation. Ensure your column is packed uniformly.
-
Compound Instability: Your compound may be degrading on the silica gel.[14] You can test for this by spotting your compound on a TLC plate, letting it sit for some time, and then eluting it to see if any new spots appear. If it is unstable, you might consider using a less acidic stationary phase like alumina or deactivating the silica gel.[14]
C. Sublimation
Q1: My compound is not subliming, even at high temperatures. What is the issue?
A1: For sublimation to occur, the compound must have a sufficiently high vapor pressure at the temperature used.[8][17]
-
Reduce the Pressure: Performing the sublimation under vacuum will significantly lower the temperature required for sublimation.[8][18] This is also beneficial for thermally sensitive compounds.[17]
-
Increase the Temperature: If you are not using a vacuum, you may need to carefully increase the temperature. However, be cautious not to heat it to the point of decomposition.
Q2: My sublimed crystals are falling back into the crude material. How can I prevent this?
A2: This can happen if the cooling surface (cold finger) is not efficient enough or if the apparatus is disturbed.
-
Ensure Adequate Cooling: Make sure the cold finger is filled with a sufficiently cold medium (e.g., ice water or a dry ice/acetone slurry) and that it is positioned correctly.
-
Handle with Care: Avoid bumping or jostling the sublimation apparatus once the crystals have started to form.[18]
IV. Experimental Protocols
A. Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[12] Use the minimum amount of hot solvent necessary.[9][12]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[12] Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature.[12] Do not disturb the flask during this time.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]
-
Isolation: Collect the crystals by vacuum filtration.[12]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9][12]
-
Drying: Allow the crystals to air dry completely.
B. Column Chromatography Protocol
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. The ideal solvent system should give your desired compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common). Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel.[16] Alternatively, use the dry loading method for samples with low solubility.[16]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to determine which ones contain your purified compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
C. Sublimation Protocol
-
Apparatus Setup: Place the crude, dry this compound in the bottom of a sublimation apparatus.[18]
-
Assembly: Insert the cold finger and ensure a good seal. If performing a vacuum sublimation, connect the apparatus to a vacuum pump.[18]
-
Sublimation: Begin heating the apparatus gently.[8][18] If under vacuum, apply the vacuum before heating.[18] Cool the cold finger with circulating cold water or another coolant.
-
Crystal Collection: Pure crystals will deposit on the cold finger.[8] Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely before venting (if under vacuum) and carefully collecting the purified crystals.
V. Visualizations
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization problems.
VI. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Wellesley College. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
BrainKart. (2016, March 9). Sublimation - Purification of Organic compounds. Retrieved from [Link]
-
LearnFatafat. (2018, May 12). Organic Chemistry Class 11 Chemistry Chapter 2 - Sublimation, Crystallisation, Distillation. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-chlorophenol. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Retrieved from [Link]
-
Innovation.world. (n.d.). Purification By Sublimation. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Sublimation Theory. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2,5-dichlorophenol. Retrieved from [Link]
-
Lee, H. B., & Chau, A. S. Y. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 557–562.
-
Al-Maqdi, K. A., Al-Ansari, M. M., Al-Hothaly, K. A., El-Shahawi, M. S., & Al-Harbi, S. A. (2016). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. RSC Advances, 6(92), 89613–89622.
-
Google Patents. (n.d.). US3461174A - Process for preparing 2,5-dichloro-4-bromophenol. Retrieved from
-
LookChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]
-
Aktas, A. H. (2006). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 18(2), 1411.
-
University of California, Irvine. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US3546302A - Process for brominating phenols. Retrieved from
-
United States Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 1940-28-9 | this compound. Retrieved from [Link]
-
Google Patents. (n.d.). WO2016196428A1 - Separation of dichlorophenols. Retrieved from
-
Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol. Retrieved from
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phenol, o-bromo-. Retrieved from [Link]
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- 3. 4-(bromomethyl)-3,5-dichlorophenol CAS#: 45952-57-6 [m.chemicalbook.com]
- 4. 4-ブロモ-3,5-ジメチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 4-Bromo-3,5-dichlorophenol
Welcome to the technical support center for the synthesis of 4-bromo-3,5-dichlorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for a successful outcome.
I. Introduction to the Synthesis
The synthesis of this compound typically involves the direct electrophilic bromination of 3,5-dichlorophenol. The reaction's success hinges on controlling the regioselectivity to favor the substitution at the C4 position, which is para to the hydroxyl group. The hydroxyl group is a potent activating and ortho-, para-directing group, while the two chlorine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric considerations, makes precise control of reaction conditions paramount.
The primary challenge in this synthesis is to achieve high selectivity for the desired 4-bromo isomer and to minimize the formation of other brominated or poly-brominated byproducts. This guide will walk you through the critical parameters and provide solutions to common issues encountered during the experiment.
II. Reaction Mechanism and Regioselectivity
The bromination of 3,5-dichlorophenol is an electrophilic aromatic substitution reaction. The reaction proceeds via the attack of an electrophilic bromine species (Br⁺) on the electron-rich aromatic ring of the phenol.
Diagram: Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of Electrophilic Bromination of 3,5-Dichlorophenol.
The regioselectivity is primarily governed by the directing effects of the substituents on the phenol ring:
-
Hydroxyl Group (-OH): A strong activating group that directs electrophiles to the ortho (C2, C6) and para (C4) positions through resonance donation of electron density.
-
Chlorine Atoms (-Cl): Deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho-, para-directors through resonance.
In 3,5-dichlorophenol, the C4 position is para to the strongly activating hydroxyl group. The C2 and C6 positions are ortho to the hydroxyl group but are also in close proximity to the chlorine atoms, which can exert some steric hindrance. Therefore, the electrophilic attack is most favored at the C4 position, leading to the desired product.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the synthesis of this compound?
A1: The choice of solvent is critical for controlling the reactivity of bromine and minimizing side reactions. Non-polar aprotic solvents such as chlorobenzene or carbon tetrachloride are generally preferred.[1] These solvents do not significantly solvate the bromine molecule, leading to a less reactive electrophile. This allows for better control over the reaction and favors mono-bromination. In contrast, polar protic solvents like water can ionize bromine, creating a more potent electrophile (Br⁺) and increasing the likelihood of polybromination.
Q2: Why is a catalyst sometimes used in the bromination of dichlorophenols?
A2: While the hydroxyl group is strongly activating, the two chlorine atoms deactivate the ring, potentially making the reaction sluggish. A Lewis acid catalyst such as triethylamine hydrochloride can be used to increase the electrophilicity of bromine, thereby increasing the reaction rate.[1] The catalyst polarizes the Br-Br bond, making one bromine atom more susceptible to nucleophilic attack by the phenol ring.
Q3: What are the most common side products in this reaction?
A3: The primary side products are isomers and poly-brominated species. The most likely isomeric byproduct is 2-bromo-3,5-dichlorophenol, formed by substitution at one of the ortho positions. Poly-brominated products, such as 2,4-dibromo-3,5-dichlorophenol, can also form if the reaction conditions are too harsh or if an excess of bromine is used. Oxidation of the phenol can also lead to the formation of colored impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (3,5-dichlorophenol) and the formation of the product (this compound) and any byproducts.
IV. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and provides systematic solutions.
Diagram: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | 1. Impure starting materials. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Ensure 3,5-dichlorophenol is pure and the bromine solution is fresh. 2. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC-MS. 3. Extend the reaction time. |
| Formation of Multiple Products (Low Regioselectivity) | 1. Excess bromine used. 2. Reaction temperature is too high. 3. Use of a polar solvent. | 1. Use a precise 1:1 molar ratio of 3,5-dichlorophenol to bromine. Add the bromine solution dropwise to the reaction mixture to avoid localized high concentrations. 2. Conduct the reaction at a lower temperature (e.g., 0-5 °C) to enhance selectivity. 3. Switch to a non-polar aprotic solvent like chlorobenzene.[1] |
| Formation of Poly-brominated Byproducts | 1. Molar ratio of bromine to phenol is greater than 1:1. 2. Reaction run for an excessively long time at a high temperature. | 1. Carefully control the stoichiometry. 2. Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the product. |
| Reaction Mixture Turns Dark Brown or Black | 1. Oxidation of the phenol. 2. Presence of impurities in the starting material. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Purify the 3,5-dichlorophenol before use, for example, by recrystallization. |
V. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and available equipment.
Protocol 1: Direct Bromination of 3,5-Dichlorophenol
This protocol is adapted from established methods for the regioselective bromination of dichlorophenols.[1]
Materials:
-
3,5-Dichlorophenol
-
Bromine
-
Chlorobenzene (or another suitable non-polar solvent)
-
Triethylamine hydrochloride (optional, as a catalyst)
-
Sodium bisulfite solution (for quenching)
-
Sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dichlorophenol (1.0 equivalent) in chlorobenzene.
-
If using a catalyst, add triethylamine hydrochloride (0.05-0.1 equivalents).
-
Cool the mixture to 0-5 °C in an ice bath.
-
In the dropping funnel, prepare a solution of bromine (1.0 equivalent) in chlorobenzene.
-
Add the bromine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated solution of sodium bisulfite until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification of this compound
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent system, such as a mixture of hexane and ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions, monitoring by TLC to isolate the pure product.
VI. Alternative Synthetic Strategy: C-H Activation/Borylation/Oxidation
An alternative to direct bromination is a multi-step sequence involving iridium-catalyzed C-H activation and borylation, followed by oxidation. This method can offer high regioselectivity for the synthesis of substituted phenols. While a specific protocol for this compound is not detailed in the readily available literature, a similar one-pot procedure has been reported for the synthesis of 3-bromo-5-methylphenol from 3-bromotoluene.[2] This approach could potentially be adapted for the synthesis of this compound from 1-bromo-3,5-dichlorobenzene.
Diagram: C-H Activation/Borylation/Oxidation Pathway
Caption: Alternative synthesis via C-H borylation and oxidation.
This advanced method may provide a solution if direct bromination proves to be low-yielding or non-selective.
VII. Safety Precautions
-
Bromine is highly toxic, corrosive, and volatile. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Have a quenching agent, such as sodium bisulfite or sodium thiosulfate, readily available in case of spills.
-
Chlorinated solvents are toxic and should be handled with care in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
VIII. References
-
Norberg, A. M.; Smith III, M. R.; Maleczka, Jr., R. E. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-Methylphenol on a Multigram Scale. Synthesis2011 , 6, 857-859. --INVALID-LINK--
-
U.S. Patent 4,223,166A, "Process for producing 4-bromo-2-chlorophenols," issued September 16, 1980. --INVALID-LINK--
-
Formation and Decomposition of New and Unknown Polar Brominated Disinfection Byproducts during Chlorination. Environ. Sci. Technol.2011 , 45, 19, 8574–8581. --INVALID-LINK--
-
Biosynth. This compound. --INVALID-LINK--
-
Norberg, A. M.; Smith, M. R., III; Maleczka, R. E., Jr. Practical One-Pot C–H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale. Synthesis2011 , (6), 857-859. --INVALID-LINK--
-
Sigma-Aldrich. This compound. --INVALID-LINK--
-
U.S. Patent 4,223,166A, Process for producing 4-bromo-2-chlorophenols. --INVALID-LINK--
References
improving the yield and purity of 4-Bromo-3,5-dichlorophenol
Welcome to the technical support center for 4-Bromo-3,5-dichlorophenol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis and purification of this critical chemical intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the preparation and purification of this compound.
Q1: My synthesis yield is significantly lower than expected. What are the common causes and how can I improve it?
A low yield is a frequent challenge that can often be traced back to suboptimal reaction conditions or mechanical losses. The primary route to this compound is the electrophilic bromination of 3,5-dichlorophenol. Let's break down the potential pitfalls.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to:
-
Insufficient Brominating Agent: Ensure at least a 1:1 molar ratio of bromine (or another brominating agent like N-Bromosuccinimide) to the 3,5-dichlorophenol starting material. An excess of the brominating agent can lead to over-bromination.
-
Suboptimal Temperature: While some brominations of phenols are performed at low temperatures to control selectivity, the reaction rate may be too slow.[1] If monitoring by Thin Layer Chromatography (TLC) shows significant starting material remaining after the expected reaction time, a modest increase in temperature may be necessary.[2]
-
Poor Mixing: In heterogeneous reaction mixtures, ensure vigorous stirring to maximize contact between reactants.
-
-
Side Reactions: The most common side reaction is the formation of isomeric or poly-brominated products. The hydroxyl group is a strong activating, ortho-, para-director, while the chloro groups are deactivating but also ortho-, para-directing. This complex electronic landscape requires careful control to favor substitution at the C4 position.
-
Isomer Formation: Formation of 2-bromo-3,5-dichlorophenol is a potential side reaction. The choice of solvent and catalyst is critical for directing the bromine to the desired para position.[3]
-
Polybromination: Addition of more than one bromine atom can occur if the reaction is not carefully controlled, leading to products like 2,4-dibromo-3,5-dichlorophenol.
-
-
Workup Losses: Significant product can be lost during the aqueous workup and extraction phases. Phenols are acidic and can be deprotonated by basic solutions, increasing their solubility in the aqueous layer. Ensure the aqueous layer is acidified before extraction to keep the product in its neutral, organic-soluble form. If the yield is unexpectedly low, re-extracting the aqueous layer can sometimes recover additional product.[4]
Troubleshooting Flowchart for Low Yield
Caption: Decision tree for diagnosing low reaction yield.
Q2: My purified product is contaminated with an isomer. How can I improve the regioselectivity of the bromination?
Achieving high regioselectivity is paramount for obtaining pure this compound. The formation of the primary byproduct, 2-bromo-3,5-dichlorophenol, is governed by the reaction conditions.
-
Solvent Choice: Non-polar solvents like carbon disulfide or chlorinated hydrocarbons (e.g., chlorobenzene) are often preferred for the bromination of phenols.[1][5] They can temper the reactivity of the bromine and favor para-substitution over ortho-substitution, which is often sterically hindered.
-
Catalysis: The use of certain catalysts can dramatically improve selectivity. A patented process describes using tertiary amine hydrohalides (like triethylamine hydrochloride) to significantly suppress the formation of the undesired 6-bromo-isomer (equivalent to the 2-bromo position in 3,5-dichlorophenol) during the bromination of chlorophenols.[3] This method can increase the purity of the desired 4-bromo isomer to over 98%.[3]
-
Temperature Control: Lowering the reaction temperature (e.g., 0-5 °C) often enhances selectivity by favoring the thermodynamically more stable para-product over the kinetically favored ortho-product.[1][3]
| Parameter | Condition for High para-Selectivity | Rationale |
| Solvent | Low polarity (e.g., Chlorobenzene, CS₂) | Minimizes solvent-assisted activation, favoring intrinsic electronic and steric preferences for the para position. |
| Catalyst | Tertiary Amine Hydrohalide (e.g., Et₃N·HCl) | Forms a complex that sterically hinders ortho attack, directing the electrophile to the para position.[3] |
| Temperature | Low (0–10 °C) | Reduces the rate of competing side reactions and favors the thermodynamically more stable product.[3] |
Q3: During recrystallization, my product "oils out" instead of forming crystals. How do I fix this?
"Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. Given that halogenated phenols can have relatively low melting points, this is a common issue.
-
Cause: The primary cause is that the solution is too saturated at a high temperature. When it cools, the compound's solubility limit is reached while the solution temperature is still above the compound's melting point.
-
Solutions:
-
Add More Solvent: To the hot, oiled-out mixture, add more of the "good" solvent (the one in which the compound is more soluble) until the oil redissolves completely. This lowers the saturation point to a cooler temperature.[6]
-
Slower Cooling: Allow the solution to cool much more slowly. Rapid cooling (like placing it directly in an ice bath) promotes oiling. Let it cool to room temperature on the benchtop first, which encourages the formation of a stable crystal lattice.[6][7]
-
Use a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution.[8] This provides a nucleation site for crystallization to begin.
-
Change Solvent System: The chosen solvent system may be inappropriate. Experiment with different solvent pairs. A good system is one where the compound is very soluble in one solvent ("good" solvent) and poorly soluble in the other ("bad" solvent).[9]
-
Q4: My final product has a persistent pink or brown color. What is the source and how can it be removed?
Phenols are notoriously susceptible to air oxidation, which forms highly colored quinone-type impurities. This is often the source of discoloration.
-
Prevention:
-
Inert Atmosphere: When possible, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]
-
-
Removal:
-
Activated Charcoal: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight).[6] The charcoal adsorbs the colored impurities. Boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] Be aware that using too much charcoal can reduce your yield by adsorbing the product itself.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the synthesis of this compound?
The most direct and common method is the electrophilic bromination of 3,5-dichlorophenol.
General Synthesis Pathway
Caption: Synthesis of this compound and potential byproducts.
Experimental Protocol (General)
-
Dissolve 3,5-dichlorophenol (1.0 equiv.) in a suitable anhydrous solvent (e.g., chlorobenzene).
-
Add a catalyst if desired for selectivity (e.g., triethylamine hydrochloride, 0.03 equiv.).[3]
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 equiv.) in the same solvent dropwise over 1-2 hours, maintaining the low temperature.
-
Allow the reaction to stir for an additional 1-2 hours after the addition is complete, monitoring by TLC.
-
Perform an aqueous workup, ensuring the product remains in the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Q2: What are the best practices for purifying the crude product?
The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization: This is the most efficient method for removing small amounts of impurities when a suitable solvent system is found.[7]
Recommended Solvent Systems Comments Hexane / Toluene Dissolve in minimal hot toluene, then slowly add hexane as the anti-solvent until cloudy. Reheat to clarify and cool slowly. Ethanol / Water A common choice for polar compounds. Dissolve in minimal hot ethanol, then add water dropwise until persistent cloudiness appears.[9] Cyclohexane Can be effective as a single solvent if the solubility profile is appropriate.[10] -
Flash Column Chromatography: This is the preferred method if the crude product contains significant amounts of impurities with different polarities (e.g., starting material, isomeric byproducts, and poly-brominated species).[11]
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is used. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 hexane:EtOAc). The optimal ratio should be determined by TLC analysis.
-
Purification Workflow
Caption: General workflow for the purification of this compound.
Q3: How can I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm both the identity and purity of the synthesized this compound.
| Analytical Technique | Purpose & Expected Result |
| Melting Point (MP) | Purity Assessment: A pure compound will have a sharp, narrow melting point range close to the literature value. Impurities typically depress and broaden the melting range.[8] |
| ¹H NMR | Structure Confirmation: Provides information on the number and environment of protons. For this compound, you would expect to see distinct signals for the aromatic protons and the hydroxyl proton. |
| ¹³C NMR | Structure Confirmation: Shows the number of unique carbon environments in the molecule. |
| GC-MS / LC-MS | Purity & Mass Confirmation: Gas or Liquid Chromatography separates components of the mixture, while Mass Spectrometry provides the molecular weight of each component, confirming the presence of the desired product (m/z ≈ 242) and identifying any impurities.[12] |
| HPLC | Quantitative Purity Analysis: High-Performance Liquid Chromatography is excellent for determining the precise purity of the sample by peak area integration.[13][14] |
Q4: What are the essential safety precautions when handling this compound?
Halogenated phenols require careful handling due to their potential toxicity and irritant properties.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.[16]
-
Ventilation: Handle the solid and any solutions exclusively within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[17] Recommended storage temperature is often 2-8°C.[17][18]
-
Disposal: Dispose of all chemical waste (solid and liquid) through your institution's Environmental Health and Safety (EHS) office, following all local and federal regulations for halogenated organic waste. Do not pour down the drain.[16]
-
Spills: In case of a spill, avoid generating dust. Vacuum or carefully sweep up the material and place it into a suitable, sealed container for disposal.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Retrieved from [Link]
-
Chemsrc. (n.d.). Phenol, 4-bromo-3,5-dichloro-. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Bromo-2,5-dichlorophenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,5-dibromo-4-chlorophenol. Retrieved from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Retrieved from [Link]
-
Environmental Chemistry, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Korovina, N. (2020, September 6). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization. YouTube. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
ResearchGate. (2021, July 1). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]
-
Royal Society of Chemistry. (2017, February 28). Selective water-based oxychlorination of phenol with hydrogen peroxide catalyzed by manganous sulfate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Crop Yields: The Impact of 4-Bromo-3-fluorophenol in Agrochemical Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
-
Journal of the Chilean Chemical Society. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Retrieved from [Link]
-
Der Pharma Chemica. (2022). Synthesis of Substituted 1, 3- Dipropanone Containing Phenol Group Synthesized From 4-Bromophenol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dichlorosulfanilamide. Retrieved from [Link]
-
MDPI. (2022, November 1). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Retrieved from [Link]
-
Arctom. (n.d.). This compound. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 4-Bromo-3-chlorophenol: Applications in Coatings and Beyond. Retrieved from [Link]
- Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
-
PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]
-
Environment Canada. (1981, March). Chlorophenols and Their Impurities in the Canadian Environment. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorophenol. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
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- 12. This compound | 1940-28-9 | BAA94028 [biosynth.com]
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stability of 4-Bromo-3,5-dichlorophenol under acidic or basic conditions
Welcome to the technical support guide for 4-Bromo-3,5-dichlorophenol (CAS No. 1940-28-9). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting for experiments involving this compound. The stability of halogenated phenols is critically dependent on the pH of the medium, which can significantly impact experimental outcomes, sample integrity, and analytical results.
Frequently Asked Questions (FAQs): Stability & Degradation
This section addresses the core principles governing the stability of this compound in aqueous and protic solvent systems across the pH spectrum.
Q1: What is the general stability profile of this compound?
As a solid, this compound is a stable compound when stored under recommended conditions—in a cool, dry, well-ventilated area away from strong oxidizing agents.[1][2] In solution, however, its stability is highly conditional and primarily dictated by the pH. The phenolic hydroxyl group is the key to its pH-dependent reactivity.
Q2: How does this compound behave under acidic conditions (e.g., pH 1–6)?
Under acidic to near-neutral conditions, this compound exists predominantly in its protonated, undissociated form. Phenol itself is a weak acid, and its halogenated derivatives follow the same principle.[3] In this state, the molecule is relatively stable and resistant to simple hydrolysis (i.e., the replacement of bromine or chlorine atoms with hydroxyl groups). The aromatic ring is activated by the hydroxyl group but deactivated by the electron-withdrawing halogen substituents, creating a moderately stable system against electrophilic attack unless harsh conditions or potent electrophiles are introduced. For most standard experimental and storage conditions in this pH range, significant degradation is not expected over short to medium timeframes.
Q3: What happens when this compound is subjected to basic/alkaline conditions (e.g., pH 8–14)?
Under basic conditions, the stability of this compound is significantly compromised. The phenolic proton is abstracted, forming the 4-bromo-3,5-dichlorophenolate anion.[3]
-
Increased Reactivity: The formation of the phenolate creates a strongly electron-donating system, as the negative charge on the oxygen is delocalized into the aromatic pi system.[3] This substantially increases the electron density of the ring, making it highly susceptible to oxidative degradation. Studies on other chlorophenols have demonstrated that degradation is highly pH-dependent, with increased reactivity of the dissociated (phenolate) compound in some reaction systems.[4]
-
Potential for Dehalogenation: While direct nucleophilic aromatic substitution (hydrolytic dehalogenation) is generally difficult, the increased electron density of the phenolate ring can facilitate this process, especially at elevated temperatures or in the presence of certain catalysts.
-
Oxidative Coupling: Phenolate anions can undergo oxidative coupling to form polymeric byproducts, which may precipitate or appear as complex mixtures in analytical runs.
Therefore, preparing and storing solutions of this compound in basic media should be avoided unless degradation is the intended outcome.
Q4: What are the likely degradation products of this compound?
The degradation pathway and resulting byproducts depend on the specific conditions (pH, temperature, presence of oxidants, light).
-
Under Oxidative Conditions (especially at high pH): The aromatic ring is likely to be cleaved. This can result in the formation of various smaller, often more polar, organic molecules, including carboxylic acids.[5] Intermediates could include hydroxylated and dehalogenated species or quinone-like structures.[5]
-
Under Reductive Conditions: Reductive dehalogenation can occur, leading to the formation of dichlorophenols, monochlorobromophenols, and ultimately, phenol. Anaerobic microbial degradation of halogenated phenols has been shown to proceed via stoichiometric release of the halide.[6][7][8]
Identifying these products definitively requires advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][9]
Troubleshooting Guide for Experimental Issues
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Decreasing concentration of analyte in prepared standard solutions. | 1. High pH of Solvent: The solvent (e.g., methanol, acetonitrile) may be slightly basic or become so due to dissolved gases, leading to slow degradation of the phenolate form. 2. Photodegradation: Exposure to UV light can induce degradation of phenolic compounds. 3. Presence of Oxidants: Trace oxidizing agents in the solvent can accelerate degradation, especially at higher pH. | 1. Buffer the Solution: If compatible with your analytical method, prepare standards in a weakly acidic buffer (e.g., pH 4-5) or add a trace amount of a weak acid like acetic acid. 2. Protect from Light: Store solutions in amber vials or protect them from ambient light.[2] 3. Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents to minimize contaminants. |
| Appearance of unexpected peaks in chromatograms. | 1. On-Column Degradation: If the HPLC mobile phase is basic, the compound may be degrading on the analytical column. 2. In-Vial Degradation: The sample has degraded between preparation and injection. 3. Contaminated Syringe/Loop: Carryover from a previous injection. | 1. Adjust Mobile Phase pH: Ensure the mobile phase is neutral or slightly acidic. 2. Analyze Promptly: Inject samples as soon as possible after preparation. If using an autosampler, consider refrigeration. 3. Implement Rigorous Wash Cycles: Use a strong solvent wash for the injection port and loop between runs. |
| Low yield or unexpected side products in a base-catalyzed reaction. | 1. Analyte Instability: The target molecule is degrading under the basic reaction conditions, competing with the desired reaction. 2. Oxidative Side Reactions: The electron-rich phenolate is reacting with dissolved oxygen. | 1. Optimize Reaction Conditions: Attempt the reaction at a lower temperature, for a shorter duration, or with a weaker base if possible. 2. Use an Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to exclude oxygen. |
Experimental Protocols & Methodologies
To ensure experimental integrity, it is crucial to validate the stability of this compound under your specific conditions.
Protocol 1: Assessing pH Stability via HPLC-UV
This protocol provides a framework for quantitatively determining the stability of this compound at different pH values.
Objective: To measure the rate of degradation of this compound in buffered solutions over time.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., phosphate, acetate, borate) to prepare solutions at pH 4, 7, and 10.
-
Calibrated pH meter
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL).
-
Prepare Buffered Solutions: Prepare aqueous buffers at pH 4.0, 7.0, and 10.0.
-
Initiate Stability Study:
-
For each pH, pipette a known volume of the stock solution into the buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the organic solvent from the stock solution is minimal (<1% v/v) to not significantly alter the buffer's properties.
-
Mix thoroughly and immediately take a sample for the "time zero" (T=0) measurement.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C), protected from light.
-
-
Time-Point Sampling: Withdraw aliquots from each solution at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
HPLC Analysis:
-
Analyze each sample immediately by HPLC-UV. Use an isocratic or gradient method with a C18 column and a mobile phase of acetonitrile/water (acidified slightly with formic or acetic acid to ensure the analyte is in its protonated form for sharp peaks).
-
Monitor at a wavelength corresponding to the absorbance maximum of this compound.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound versus time for each pH condition.
-
Visualization of Key Concepts
Diagram 1: pH-Dependent Equilibrium and Reactivity
Caption: Equilibrium of this compound between its stable protonated form and reactive phenolate anion.
Diagram 2: Experimental Workflow for pH Stability Assessment
Caption: Workflow for conducting a time-course stability study of the compound at various pH levels.
References
-
Graham, N., et al. (n.d.). The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate. IWA Publishing. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Available at: [Link]
-
Tame, M. J., et al. (2018). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC, NIH. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Available at: [Link]
-
ResearchGate. (2021). Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms. Available at: [Link]
-
ResearchGate. (2020). Products distribution and contribution of (de)chlorination, hydroxylation and coupling reactions to 2,4-dichlorophenol removal in seven oxidation systems. Available at: [Link]
-
Wikipedia. (n.d.). Phenol. Available at: [Link]
-
ResearchGate. (2018). Degradation mechanism, kinetics, and toxicity investigation of 4-bromophenol by electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes. Available at: [Link]
-
ResearchGate. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Available at: [Link]
-
PubMed. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Available at: [Link]
-
ResearchGate. (2009). The effect of pH on the adsorption of phenol and chlorophenols onto natural zeolite. Available at: [Link]
-
ACS Publications. (2023). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. The Journal of Physical Chemistry A. Available at: [Link]
-
PMC, NIH. (2007). Ab initio study of the formation and degradation reactions of chlorinated phenols. Available at: [Link]
-
PMC, NIH. (1995). Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. Available at: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. Phenol - Wikipedia [en.wikipedia.org]
- 4. The influence of pH on the degradation of phenol and chlorophenols by potassium ferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anaerobic degradation of halogenated phenols by sulfate-reducing consortia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaerobic degradation of halogenated phenols by sulfate-reducing consortia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmr.net.in [ijmr.net.in]
degradation pathways of 4-Bromo-3,5-dichlorophenol in experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the experimental degradation of 4-Bromo-3,5-dichlorophenol. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to support your research endeavors. Our focus is on providing practical, field-tested insights to overcome common challenges and ensure the integrity of your experimental outcomes.
I. Understanding the Degradation Landscape of this compound
This compound is a halogenated aromatic compound, and its degradation is a critical area of study in environmental remediation and chemical synthesis.[1] The presence of both bromine and chlorine atoms on the phenol ring presents unique challenges and opportunities for degradation methodologies.[2] The primary approaches for its degradation fall into three main categories: Advanced Oxidation Processes (AOPs), Photocatalysis, and Microbial Degradation. Each of these pathways involves distinct mechanisms, intermediates, and experimental considerations.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Rationale |
| Low Degradation Efficiency | 1. Suboptimal pH: The pH of the reaction medium significantly influences the efficacy of many degradation processes, particularly AOPs and microbial degradation.[3][4]2. Inadequate Catalyst/Reagent Concentration: Insufficient catalyst loading or reagent dosage can limit the reaction rate.[4][5][6]3. Presence of Scavengers: Non-target organic matter or certain inorganic ions in the sample matrix can compete for reactive species, reducing the degradation efficiency of the target compound.[7]4. Low Light Intensity (Photocatalysis): In photocatalytic setups, insufficient light intensity or inappropriate wavelength can lead to poor catalyst activation.[8] | 1. Optimize pH: Conduct a pH optimization study. For AOPs like the Fenton process, an acidic pH is often optimal.[5] For microbial systems, the optimal pH can vary depending on the specific microorganisms.[3]2. Titrate Catalyst/Reagent: Systematically vary the concentration of your catalyst (e.g., TiO2, Fe(II)) or oxidizing agent (e.g., H2O2) to find the optimal loading.[5][9]3. Sample Pre-treatment: If working with complex matrices, consider a pre-treatment step like filtration or solid-phase extraction to remove potential scavengers.4. Verify Light Source: Ensure your light source provides the appropriate wavelength and intensity for your chosen photocatalyst. Calibrate your light source and check for aging lamps. |
| Inconsistent or Irreproducible Results | 1. Matrix Effects: Variations in the sample matrix between experiments can lead to inconsistent results.[7]2. Incomplete Mineralization: The degradation process may stall at intermediate products, leading to variability in the final concentration of the parent compound.3. Inaccurate Analyte Quantification: Issues with the analytical method used to measure this compound can lead to erroneous results.[10] | 1. Use a Consistent Matrix: For initial experiments, use a consistent, well-defined matrix (e.g., ultrapure water spiked with the target compound).2. Monitor Intermediates: Employ analytical techniques like GC-MS or LC-MS to identify and quantify intermediate products.[11] This will provide a more complete picture of the degradation pathway.3. Validate Analytical Method: Ensure your analytical method is validated for linearity, accuracy, and precision. Use an internal standard, such as 4-bromophenol, to correct for matrix effects and injection variability.[10] |
| Formation of Toxic Byproducts | 1. Incomplete Oxidation: Partial degradation can lead to the formation of intermediates that may be more toxic than the parent compound.[11]2. Unintended Side Reactions: The reagents used in the degradation process may react with the target compound or intermediates to form toxic byproducts. For instance, in chlorine-based AOPs, the formation of chlorinated byproducts is a possibility.[12] | 1. Optimize for Complete Mineralization: Adjust experimental parameters (e.g., reaction time, reagent concentration) to favor complete mineralization to CO2, H2O, and inorganic halides.2. Identify and Quantify Byproducts: Use advanced analytical techniques to identify and quantify any formed byproducts.[11] Toxicity assays can be employed to assess the overall toxicity of the treated sample. |
III. Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the degradation of this compound?
A1: Based on studies of similar halogenated phenols, the initial degradation steps are likely to involve either dehalogenation (removal of a bromine or chlorine atom) or hydroxylation of the aromatic ring. In reductive pathways, hydrodehalogenation is a key initial step.[11] In oxidative pathways, the attack by hydroxyl radicals can lead to the formation of dihydroxybenzene derivatives.[13]
Q2: How can I confirm that the degradation is occurring and not just adsorption to the experimental apparatus?
A2: This is a critical control experiment. Run a parallel experiment under the same conditions but without the degradation catalyst or energy source (e.g., UV light). A significant decrease in the concentration of this compound in the active experiment compared to the control will indicate that degradation is the primary removal mechanism.
Q3: What analytical techniques are best suited for monitoring the degradation of this compound and its intermediates?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the parent compound.[11] For the identification and quantification of unknown degradation intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques.[11]
Q4: Can microbial degradation be an effective method for this compound?
A4: Yes, microbial degradation has been shown to be effective for a wide range of chlorophenols.[14] The process often involves initial hydroxylation followed by ring cleavage.[13] However, the high degree of halogenation in this compound may require specialized microbial consortia or genetically engineered microorganisms for efficient degradation. Acclimatization of the microbial culture to the target compound is often a necessary step.[3]
IV. Experimental Protocols & Workflows
Protocol 1: Photocatalytic Degradation using TiO₂
This protocol outlines a general procedure for assessing the photocatalytic degradation of this compound.
Materials:
-
This compound stock solution
-
Titanium dioxide (TiO₂) photocatalyst (e.g., Degussa P25)
-
Photoreactor with a UV light source (e.g., 365 nm)
-
Magnetic stirrer and stir bar
-
pH meter and adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Syringes and filters (0.22 µm) for sampling
-
HPLC for analysis
Procedure:
-
Prepare a working solution of this compound in ultrapure water at the desired concentration (e.g., 10 mg/L).
-
Add the TiO₂ catalyst to the solution (e.g., 1 g/L).
-
Adjust the pH of the suspension to the desired level.
-
Place the suspension in the photoreactor and stir in the dark for 30 minutes to ensure adsorption/desorption equilibrium.
-
Take an initial sample (t=0) by withdrawing an aliquot, filtering it, and preparing it for HPLC analysis.
-
Turn on the UV light source to initiate the photocatalytic reaction.
-
Collect samples at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Calculate the degradation efficiency at each time point.
Workflow for Identifying Degradation Intermediates
Caption: Workflow for the identification of degradation intermediates.
V. Visualizing Degradation Pathways
The following diagram illustrates a plausible degradation pathway for this compound based on known mechanisms for similar halogenated phenols. The exact intermediates and their order of appearance should be confirmed experimentally.
Caption: A proposed degradation pathway for this compound.
VI. References
-
Degradation mechanism, kinetics, and toxicity investigation of 4-bromophenol by electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes. ResearchGate. [Link]
-
Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes: Mechanism, microscopic and apparent kinetics, and toxicity assessment. PubMed. [Link]
-
Bacterial degradation of chlorophenols and their derivatives. PubMed Central. [Link]
-
A comparative study of the advanced oxidation of 2,4-dichlorophenol. PubMed. [Link]
-
Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
-
Photocatalytic Degradation of Phenol in Wastewater: A Mini Review. ResearchGate. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]
-
3,5-Dichlorophenol. PubChem. [Link]
-
Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. MDPI. [Link]
-
Halogenated Organic Pollutant Degradation Driven by Fe(II) Redox Chemistry. ACS Publications. [Link]
-
Study on 4-bromophenol degradation using wet oxidation in-situ liquid ferrate(VI) in the aqueous phase. ResearchGate. [Link]
-
Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. ResearchGate. [Link]
-
Bacterial degradation pathways for 2,4-dichlorophenol via ortho. ResearchGate. [Link]
-
Recent Advances in the Photocatalytic Degradation of Phenol over Bi-Based Oxide Catalysts. MDPI. [Link]
-
Biodegradation of 2, 4 Dichlorophenol. The SIJ Transactions on Advances in Space Research & Earth Exploration. [Link]
-
Photocatalytic degradation of Phenol, Catechol and Hydroquinone over Au-ZnO nanomaterials. SciELO Colombia. [Link]
-
Biodegradation of 2,4-Dichlorophenol through a Distal meta-Fission Pathway. PubMed. [Link]
-
Bacterial degradation pathways for 4-chlorophenol. ResearchGate. [Link]
-
Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. PubMed. [Link]
-
4-BROMO-2,5-DICHLOROPHENOL. gsrs. [Link]
-
Anodic oxidation process for the degradation of 2, 4-dichlorophenol in aqueous solution and the enhancement of biodegradability. PubMed. [Link]
-
Photocatalytic degradation of 2,4-dichlorophenol using nanomaterials silver halide catalysts. SpringerLink. [Link]
-
Metabolism of profenofos to 4-bromo-2-chlorophenol, a specific and sensitive exposure biomarker. ResearchGate. [Link]
-
Biodegradability of 2,4Dichlorophenol under Different Redox Conditions. ResearchGate. [Link]
-
4-Bromo-2,5-dichlorophenol. Novachem. [Link]
-
Performance, Reaction Pathway and Kinetics of the Enhanced Dechlorination Degradation of 2,4-Dichlorophenol by Fe/Ni Nanoparticles Supported on Attapulgite Disaggregated by a Ball Milling–Freezing Process. MDPI. [Link]
-
A comparative study on the degradation of 2,4-dichlorophenol and 2,5-dichlorophenol using DBD non-thermal plasma reactor. Universitas Indonesia. [Link]
-
Degradation of 2,4-dichlorophenol catalyzed by the immobilized laccase with the carrier of Fe3O4@MSS–NH2. ResearchGate. [Link]
-
Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. MDPI. [Link]
-
Selective oxidation of 2,3-dichlorophenol with 4 and 5 using different... ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
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- 5. A comparative study of the advanced oxidation of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. jcsp.org.pk [jcsp.org.pk]
- 11. researchgate.net [researchgate.net]
- 12. Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes: Mechanism, microscopic and apparent kinetics, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Bromo-3,5-dichlorophenol
Guide Version: 1.0
Introduction
4-Bromo-3,5-dichlorophenol is a critical intermediate in the synthesis of various high-value compounds, including pharmaceuticals and specialized agrochemicals. A common challenge in its production is the concurrent formation of positional isomers, which are often difficult to separate due to their similar physicochemical properties. This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals to effectively troubleshoot the removal of these isomeric impurities, ensuring the high purity required for downstream applications.
This document is structured as a dynamic technical support center, addressing common issues through a question-and-answer format. It combines fundamental chemical principles with practical, field-proven methodologies to empower you to overcome purification challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common starting points for purification strategy development.
Q1: What are the most common isomeric impurities in a typical synthesis of this compound?
A1: The synthesis of this compound typically involves the bromination of 3,5-dichlorophenol. The directing effects of the hydroxyl (-OH) and chloro (-Cl) groups guide the electrophilic substitution. While the desired product is the 4-bromo isomer, side reactions can lead to the formation of other isomers. The most probable isomeric impurity is 2-bromo-3,5-dichlorophenol , where bromination occurs at the ortho position relative to the hydroxyl group. Depending on the reaction controls, trace amounts of dibrominated species may also form.
Q2: I have a crude mixture. What is the most straightforward and cost-effective method to try for initial purification?
A2: Recrystallization is almost always the recommended first approach for purifying solid organic compounds.[1] It is a robust, scalable, and economical technique that exploits differences in solubility between the desired compound and its impurities at varying temperatures.[1][2] Success hinges on selecting an appropriate solvent system where the this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while the isomeric impurities remain in solution.
Q3: How can I reliably assess the purity of my this compound and identify the isomers?
A3: A combination of analytical techniques is recommended for a complete purity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile and semi-volatile isomers like halogenated phenols.[3][4] It provides both retention time data for quantification and mass spectra for definitive identification of each component.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating isomers.[4][7] Method development may be required to achieve baseline separation, often involving screening different columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.[8][9]
-
Nuclear Magnetic Resonance (¹H NMR): Proton NMR can distinguish between isomers by the unique chemical shifts and splitting patterns of the aromatic protons. Quantitative NMR (qNMR) can be used for highly accurate purity assessment against a certified internal standard.[6]
Section 2: Troubleshooting Recrystallization
Recrystallization is powerful but can be fraught with challenges. This section provides solutions to common problems.
Q: My product is not crystallizing from the solution, even after cooling.
A: This is a classic supersaturation problem. Here’s a troubleshooting workflow:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the supersaturated solution. This "seed crystal" provides a template for further crystallization.
-
-
Re-evaluate Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent to increase the concentration of your compound, then attempt to cool it again.[1]
-
Extend Cooling Time: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or a refrigerator for an extended period (several hours to overnight).[2] Slow cooling promotes the formation of larger, purer crystals.
Q: My product "oiled out" instead of forming solid crystals.
A: Oiling out occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly.
-
Cause & Mechanism: The compound comes out of solution above its melting point, forming an impure liquid phase. This oil often traps impurities, defeating the purpose of recrystallization.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Allow the solution to cool much more slowly. Insulating the flask can help. This gives molecules time to orient themselves into a crystal lattice.[1]
-
If the problem persists, you must change your solvent or solvent system. Select a solvent with a lower boiling point.
-
Q: After recrystallization, the purity only improved marginally. How can I increase the efficiency?
A: This indicates that the chosen solvent does not sufficiently differentiate between the desired product and its isomeric impurities.
-
Cause & Mechanism: Isomers often have very similar polarities and solubilities, causing them to co-crystallize.
-
Solution:
-
Systematic Solvent Screening: Test a wider range of solvents or, more effectively, use a two-solvent (binary) system.[2][10] A good binary system consists of a "solvent" in which your compound is soluble and an "anti-solvent" in which it is insoluble. Dissolve the crude product in a minimum of the hot "solvent," then slowly add the hot "anti-solvent" until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot "solvent" to clarify, then cool slowly.
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. Performing the procedure a second time on the partially purified material can significantly enhance purity.
-
Table 1: Recommended Solvent Systems for Recrystallization of Halogenated Phenols
| Solvent/System | Type | Boiling Point (°C) | Rationale & Comments |
| Heptane/Toluene | Binary | 98 (Heptane) / 111 (Toluene) | A classic non-polar/aromatic system. Dissolve in hot toluene (solvent), add hot heptane (anti-solvent). Good for separating isomers with slight polarity differences. |
| Ethanol/Water | Binary | 78 (Ethanol) / 100 (Water) | A versatile polar protic system.[10] Dissolve in hot ethanol, add hot water until turbidity persists. Effective for moderately polar compounds. |
| Dichloromethane/Hexane | Binary | 40 (DCM) / 69 (Hexane) | A lower-boiling point system, useful if the product tends to oil out. Dissolve in DCM at room temp, slowly add hexane. |
| Cyclohexane | Single | 81 | A good starting point for a single-solvent attempt. This compound should have good temperature-dependent solubility. |
Section 3: Troubleshooting Column Chromatography
When recrystallization is insufficient, column chromatography is the next logical step for achieving high purity.[7][11]
Q: The isomeric impurities are co-eluting with my product on the silica gel column.
A: This is a resolution problem. The polarity difference between your isomers is too small for the selected mobile phase to differentiate them.
-
Cause & Mechanism: In normal-phase chromatography on silica gel, separation is based on polarity.[11] More polar compounds interact more strongly with the stationary phase and elute later. Isomers with similar structures have very similar polarities.
-
Solution:
-
Decrease Mobile Phase Polarity: The most common mistake is using a mobile phase that is too polar. This moves all compounds up the column too quickly. Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). A typical starting point for halogenated phenols is 5% Ethyl Acetate in Hexane. Try reducing it to 2-3%.
-
Use a Different Solvent System: Switch to a solvent system with different selectivity. For example, replace Ethyl Acetate with Dichloromethane (DCM) or a DCM/Hexane mixture. Sometimes adding a very small amount (<1%) of a polar modifier like methanol can drastically alter selectivity.
-
Improve Column Parameters: Use a longer column for more theoretical plates and a smaller column diameter for better band sharpness. Ensure you are using a fine-mesh silica gel (e.g., 230-400 mesh) for higher surface area and better separation.
-
Q: I'm seeing significant "tailing" of my product spot/peak.
A: Tailing is when the back end of the eluting band is smeared out, which can cause it to overlap with impurities.
-
Cause & Mechanism: For acidic compounds like phenols, tailing on silica gel is often caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the silica surface. This can also be caused by overloading the column.
-
Solution:
-
Add an Acidic Modifier: Add a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase. The acid protonates the silanol groups and competes with your phenolic compound for binding sites, leading to sharper, more symmetrical peaks.
-
Reduce Sample Load: Do not exceed a 1:50 ratio of crude material to silica gel by weight. Overloading saturates the stationary phase and leads to poor separation and tailing.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like diol-silica.
-
Section 4: Protocols & Methodologies
Protocol 1: Two-Solvent Recrystallization
-
Solvent Selection: Based on preliminary tests (see Table 1), select a solvent/anti-solvent pair (e.g., Toluene/Heptane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot toluene required to fully dissolve the solid at the boiling point.
-
Addition of Anti-solvent: While maintaining the temperature, add hot heptane dropwise until the solution turns persistently cloudy.
-
Clarification: Add 1-2 drops of hot toluene to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Crystallization: Once crystals have formed, cool the flask further in an ice-water bath for at least 30 minutes to maximize yield.[2]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase using Thin-Layer Chromatography (TLC). The ideal solvent system should give your desired product an Rf value of ~0.3 and show separation from visible impurities.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry powder to the top of the packed column.
-
Elution: Add the mobile phase to the column and apply positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
-
Combine & Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Section 5: Visual Workflows & Data
Diagram 1: Purification Strategy Selection
This workflow guides the initial decision-making process for purifying crude this compound.
Caption: Decision tree for selecting the appropriate purification method.
Diagram 2: Recrystallization Troubleshooting Logic
This diagram outlines the steps to take when encountering common issues during recrystallization.
Caption: Troubleshooting flowchart for common recrystallization problems.
References
- Lee, H. B., & Weng, L. D. (1986). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal - Association of Official Analytical Chemists, 69(3), 450-456.
-
Wang, D., et al. (2016). Simultaneous determination of brominated phenols in soils. ResearchGate. Retrieved from [Link]
-
Knowles, C. J., et al. (2012). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH. Retrieved from [Link]
- Mullins, M. J. (1982). U.S. Patent No. 4,366,329. Google Patents.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Aktas, A. H. (2009). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 21(2), 1411-1416.
- Boden, R., et al. (1980). U.S. Patent No. 4,223,166. Google Patents.
-
Soni, D. (2007). Separation of Bromodichlorobenzene isomers. Chromatography Forum. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Anonymous. (n.d.). Nitration of Phenol and Purification by Column Chromatography. CDN. Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1995). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]
- Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan, 28(2), 198-203.
-
Arctom. (n.d.). This compound. Retrieved from [Link]
- Johnson, P. C., & Wood, L. L. (2000). WO Patent No. 2000014043A1. Google Patents.
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. PMC - NIH. Retrieved from [Link]
- Zhang, Q., et al. (2013). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Journal of the Brazilian Chemical Society, 24(1), 13-19.
-
Organic Syntheses. (n.d.). 3,5-Dichlorosulfanilamide. Retrieved from [Link]
-
Su, Y. Y. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? ResearchGate. Retrieved from [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. Retrieved from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. youtube.com [youtube.com]
- 3. academic.oup.com [academic.oup.com]
- 4. asianpubs.org [asianpubs.org]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
troubleshooting poor yield in 4-Bromo-3,5-dichlorophenol synthesis
Technical Support Center: Synthesis of 4-Bromo-3,5-dichlorophenol
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of this compound from its precursor, 3,5-dichlorophenol.
Q1: My reaction yield is disappointingly low, and TLC analysis shows a significant amount of unreacted 3,5-dichlorophenol. What are the likely causes?
A1: Incomplete reaction is a common issue stemming from several potential factors related to reagents and reaction conditions.
The hydroxyl group and two chloro groups on the starting material have competing effects. The -OH group is a strong activator and ortho-, para-director, while the -Cl groups are deactivators. Although the para- position is electronically favored and sterically accessible, the overall ring deactivation by the halogens can make the reaction sluggish if not properly managed.
Troubleshooting Steps:
-
Verify Brominating Agent Activity:
-
Cause: Elemental bromine (Br₂) can degrade over time, especially with exposure to light and moisture. N-Bromosuccinimide (NBS) can also decompose.
-
Solution: Use a freshly opened bottle of the brominating agent or purify it before use. For instance, bromine can be washed with concentrated sulfuric acid and distilled. Ensure NBS is stored in a cool, dark, and dry place.
-
-
Optimize Reaction Temperature:
-
Cause: While low temperatures are often used to control selectivity in phenol brominations, the deactivated nature of the 3,5-dichlorophenol ring may require slightly elevated temperatures to drive the reaction to completion.[1]
-
Solution: If running the reaction at 0°C or below, try allowing it to slowly warm to room temperature after the initial addition of bromine. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material. A gentle increase to 15-20°C for an hour post-addition can be effective.[2]
-
-
Increase Reaction Time:
-
Cause: Insufficient reaction time is a primary cause of unreacted starting material.
-
Solution: Extend the reaction time and monitor progress every 30-60 minutes via TLC. Continue until the 3,5-dichlorophenol spot is faint or absent.
-
-
Consider a Catalyst (If Applicable):
-
Cause: For deactivated rings, a Lewis acid catalyst may be necessary to polarize the Br-Br bond, creating a more potent electrophile ("Br+").[3]
-
Solution: While often not required for activated phenols, if the reaction remains stalled, the addition of a mild Lewis acid like FeBr₃ or AlCl₃ can be tested in catalytic amounts. Use with caution, as this can also increase the risk of side reactions.
-
Q2: My TLC plate shows multiple product spots, and my final product is impure even after workup. What are these byproducts and how can I prevent them?
A2: The formation of multiple products typically points to issues with selectivity, either in regiochemistry or the degree of bromination.
While the 4-bromo isomer is the expected major product due to steric hindrance at the ortho positions, deviations can occur.
Likely Byproducts & Prevention Strategies:
-
Over-bromination (e.g., 2,4-Dibromo-3,5-dichlorophenol):
-
Cause: The hydroxyl group is a powerful activating group, and even with deactivating chloro-substituents, a second bromination can occur if conditions are too harsh or stoichiometry is incorrect.[1] Using highly reactive systems like bromine water is a common cause of polysubstitution.[1][4]
-
Prevention:
-
Strict Stoichiometry: Use precisely one equivalent of the brominating agent relative to the 3,5-dichlorophenol.[1]
-
Controlled Addition: Add the bromine solution dropwise at a low temperature (e.g., 0-5°C) to maintain a low instantaneous concentration of the electrophile.[2]
-
Milder Reagents: Switch from elemental bromine to a milder, more controllable source like N-Bromosuccinimide (NBS).[1]
-
-
-
Ortho-Isomer Formation (2-Bromo-3,5-dichlorophenol):
-
Cause: Although sterically hindered by the adjacent chlorine, some ortho-bromination can occur, particularly at higher temperatures or in certain solvent systems.
-
Prevention:
-
Solvent Choice: Employ non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) which are known to favor para-substitution over ortho.[1][4] Polar solvents can increase reaction rates and sometimes reduce selectivity.
-
Temperature Control: Maintain low temperatures during bromine addition to enhance regioselectivity.[1]
-
-
Q3: The reaction appears successful by TLC, but I'm losing a significant amount of product during purification. What are the best practices for isolation?
A3: Product loss during purification often results from suboptimal extraction, washing, or crystallization techniques. this compound is a solid with specific solubility properties that must be considered.
Optimized Purification Workflow:
-
Quenching: After the reaction is complete, quench excess bromine with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic orange/red color of bromine disappears.
-
Extraction:
-
Use a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble salts).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to remove any acidic byproducts like HBr). Be cautious of potential effervescence.
-
Brine (saturated NaCl solution) to aid in breaking emulsions and removing residual water.
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Crystallization: This is the most critical step for achieving high purity.
-
Solvent System: Finding the right solvent system is key. A common approach is to use a binary system like ethanol/water or hexane/ethyl acetate.[5]
-
Procedure: Dissolve the crude product in a minimum amount of the hot, more soluble solvent. Slowly add the less soluble solvent (the "anti-solvent," e.g., water) dropwise until the solution becomes faintly cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold crystallization solvent, and dry thoroughly under vacuum.
-
Frequently Asked Questions (FAQs)
-
What is the fundamental mechanism of this reaction? This is a classic electrophilic aromatic substitution. The brominating agent (e.g., Br₂) is polarized, often by a solvent or catalyst, creating a strong electrophile (Br⁺). The electron-rich phenol ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base (like the solvent or Br⁻) then removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product.[3]
-
How do I choose the right solvent? Solvent polarity plays a critical role.
-
Non-polar solvents (CS₂, CH₂Cl₂, CCl₄): These are generally preferred. They temper the reactivity of bromine and enhance selectivity for the para-product, minimizing over-reaction.[1][4]
-
Polar protic solvents (Water, Acetic Acid): These can solvate and activate the brominating agent, leading to much faster reactions but a higher risk of polysubstitution.[1] They are generally avoided unless a very mild brominating system (like KBr/KBrO₃) is used.[6]
-
-
What are the critical safety precautions?
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves (neoprene or nitrile are often insufficient; check glove compatibility charts). Have a bromine spill kit (containing sodium thiosulfate solution) readily available.
-
Solvents: Carbon disulfide is extremely flammable and toxic. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood.
-
Acids/Bases: Handle all acidic and basic solutions with care.
-
-
How can I effectively monitor the reaction? Thin Layer Chromatography (TLC) is the most effective method.
-
System: Use a silica gel plate and a solvent system that gives good separation between the starting material and the product (e.g., 4:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the spots under a UV lamp (254 nm). You can also use an iodine chamber or a potassium permanganate stain.
-
Tracking: Spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture on the plate. A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value.
-
Experimental Protocols & Data
Recommended Synthesis Protocol: Controlled Bromination with Br₂
This protocol is optimized for selectivity and yield.
-
Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Dissolution: Dissolve 3,5-dichlorophenol (1.0 eq) in dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of phenol).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Bromine Solution: In the dropping funnel, prepare a solution of bromine (1.0 eq) in a small amount of CH₂Cl₂.
-
Addition: Add the bromine solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, let the mixture stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates full consumption of the starting material.
-
Workup & Purification: Follow the optimized purification workflow described in Q3 .
Table 1: Summary of Recommended Reaction Conditions
| Parameter | Recommended | Rationale |
| Starting Material | 3,5-Dichlorophenol | Precursor for the target molecule. |
| Brominating Agent | Br₂ or NBS | Br₂ is effective but requires careful handling. NBS is milder and offers better control.[1] |
| Stoichiometry | 1.0 eq Phenol : 1.0 eq Brominating Agent | Prevents over-bromination.[1] |
| Solvent | Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Non-polar solvents favor para-selectivity and control reactivity.[1] |
| Temperature | 0°C to Room Temperature | Low temperature during addition for selectivity, warming to ensure completion.[2] |
| Monitoring | Thin Layer Chromatography (TLC) | Essential for tracking reaction progress and preventing side reactions. |
Visualizations
Reaction Mechanism
Caption: Electrophilic attack of Br⁺ on 3,5-dichlorophenol proceeds via a sigma complex.
Potential Side Reaction Pathways
Caption: Side reactions include ortho-substitution and over-bromination.
Troubleshooting Workflow
Caption: A logical workflow for diagnosing and solving low yield issues.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for the Bromination of Phenols.
- Sciety. (n.d.). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
- National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
- Beilstein Journal of Organic Chemistry. (n.d.). Visible-light photoredox catalysis enabled bromination of phenols and alkenes.
- Biosynth. (n.d.). This compound.
- Chemsrc. (n.d.). Phenol, 4-bromo-3,5-dichloro-.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry.
- Sigma-Aldrich. (n.d.). This compound.
- Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols.
- Japan Environment Agency. (n.d.). III Analytical Methods.
- Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
- ResearchGate. (2020). Transformation of bromophenols by aqueous chlorination and exploration of main reaction mechanisms.
- Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.
- MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
- Doc Brown's Chemistry. (n.d.). aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis.
- Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Organic Syntheses. (n.d.). p-BROMOPHENOL.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-3-chlorophenol: A Versatile Halogenated Phenol for Organic Synthesis and Chemical Intermediates.
- Journal of the Brazilian Chemical Society. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
- ResearchGate. (n.d.). Traditional methods for the synthesis of 2,4-dichlorophenol.
- Google Patents. (n.d.). US4347390A - Process for producing 1-bromo-3,5-dichlorobenzene.
- ResearchGate. (2025). Degradation mechanism, kinetics, and toxicity investigation of 4-bromophenol by electrochemical reduction and oxidation with Pd–Fe/graphene catalytic cathodes.
Sources
Technical Support Center: Managing Side Reactions in Dichlorophenol Halogenation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the halogenation of dichlorophenols. The inherent reactivity of the phenol ring, while advantageous, often leads to a variety of side reactions that can compromise yield, purity, and reproducibility. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations to empower you to control your reaction outcomes.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the electrophilic halogenation of dichlorophenol substrates.
FAQ 1: My reaction is producing significant amounts of tri- and even tetra-chlorinated phenols. How do I prevent this over-halogenation?
Answer: Over-halogenation is the most frequent side reaction, and it stems from the powerful activating nature of the hydroxyl group. The -OH group is a strong ortho, para-director that enriches the electron density of the aromatic ring, making it highly susceptible to multiple electrophilic substitutions.[1][2] In aqueous or highly polar solvents, this effect is magnified due to the formation of the even more reactive phenoxide ion.[3][4]
Core Causality: The hydroxyl group activates the dichlorophenol ring so strongly that the rate of the second and third halogenations can be comparable to or even faster than the initial desired monohalogenation, especially under harsh conditions.
Troubleshooting Steps:
-
Solvent Selection is Critical: Switch from polar, protic solvents (like water or alcohols) to non-polar, aprotic solvents.
-
Rationale: Non-polar solvents such as carbon disulfide (CS₂), chloroform (CHCl₃), or carbon tetrachloride (CCl₄) do not facilitate the ionization of the phenol to the hyper-reactive phenoxide ion.[1][4] This tempers the ring's reactivity, allowing for controlled, stepwise halogenation.
-
Action: Perform the reaction in dry CCl₄ or CHCl₃ at a controlled temperature.
-
-
Control Reaction Temperature: Run the reaction at low temperatures.
-
Rationale: Electrophilic aromatic substitution is an exothermic process. Lowering the temperature (e.g., 0 °C to < 5 °C) reduces the overall reaction rate, providing a larger kinetic window to favor mono-substitution over poly-substitution.[5][6]
-
Action: Set up your reaction in an ice bath and monitor the internal temperature closely during the addition of the halogenating agent.
-
-
Use a Milder Halogenating Agent: If using elemental halogens (Br₂ or Cl₂), consider a source with attenuated reactivity.
-
Rationale: Reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are less aggressive electrophiles than their diatomic counterparts, particularly in the absence of a strong acid catalyst.[6] This can significantly improve selectivity for monohalogenation.
-
Action: Substitute Br₂ with one equivalent of NBS for brominations. For chlorinations, consider NCS.
-
-
Strict Stoichiometric Control: Carefully control the molar equivalents of the halogenating agent.
-
Rationale: Using a large excess of the halogenating agent will inevitably drive the reaction towards polysubstitution.
-
Action: Use 1.0 to 1.05 molar equivalents of the halogenating agent, adding it slowly and solution-wise to the reaction mixture to avoid localized high concentrations.
-
FAQ 2: I'm getting a mixture of isomers. How can I improve regioselectivity and target a specific position on the dichlorophenol ring?
Answer: Regioselectivity is governed by the combined directing effects of the three substituents already on the ring: the powerful ortho, para-directing hydroxyl group and the weakly deactivating, but also ortho, para-directing, chlorine atoms. Steric hindrance also plays a crucial role.
Core Causality: The final substitution pattern is a complex interplay between electronic directing effects and steric hindrance. For example, in 2,4-dichlorophenol, the positions ortho and para to the hydroxyl group are C6 and C2/C4 (already substituted). The primary sites for electrophilic attack are C6 and C3/C5. The C6 position is strongly activated by the -OH group, making it a likely site of substitution.
Troubleshooting Steps:
-
Leverage Steric Hindrance: Use bulky reagents or catalysts to favor substitution at the less sterically hindered position.
-
Rationale: A large Lewis acid catalyst or a bulky halogenating agent will have difficulty approaching positions flanked by existing substituents. This can be used to your advantage to direct the electrophile to a more accessible site.
-
Action: For chlorination of 2,4-dichlorophenol where the target is the 6-position, a standard Lewis acid like AlCl₃ may suffice. To target other positions, more advanced strategies might be needed.
-
-
Employ a Directing Group Strategy: Temporarily modify the hydroxyl group to alter its directing influence.
-
Rationale: Acetylating the hydroxyl group to form an ester (-OAc) significantly attenuates its activating ability.[7] This can change the balance of directing effects, allowing the chlorine atoms' directing influence to become more pronounced, or it can simply prevent over-activation. The protecting group can be removed post-halogenation.
-
Action: Protect the phenol with acetic anhydride, perform the halogenation, and then hydrolyze the ester to regenerate the hydroxyl group.
-
-
Utilize Specialized Catalysts: Certain catalysts can control regioselectivity through coordination.
-
Rationale: Recent research has shown that specific catalysts, such as Lewis basic selenoethers, can direct chlorination to the ortho position of phenols by forming a hydrogen-bonding interaction with the hydroxyl group.[8] Similarly, various solid catalysts like zeolites can impart shape-selectivity.
-
Action: For challenging regioselective halogenations, explore literature for catalyst systems specifically designed for your substrate class.[8]
-
FAQ 3: My reaction is turning dark and forming a tar-like substance, resulting in a low yield of the desired product. What's causing this degradation?
Answer: The formation of dark, insoluble tars is typically due to oxidation of the electron-rich phenol ring. Phenols are susceptible to oxidation, which can be initiated by the halogenating agent itself (especially excess elemental halogens), Lewis acid catalysts, or exposure to air (oxygen) under reaction conditions.[7] This process generates highly reactive phenoxy radicals that can polymerize.
Core Causality: Phenols can be oxidized to quinones and other colored, high-molecular-weight byproducts.[6][7] This parallel reaction pathway competes with the desired halogenation, consuming starting material and complicating purification.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: Exclude oxygen from the reaction.
-
Rationale: Atmospheric oxygen can participate in radical-mediated polymerization pathways, especially in the presence of light or certain metal catalysts.
-
Action: Run the reaction under a blanket of an inert gas like nitrogen (N₂) or argon (Ar). Ensure all solvents are degassed prior to use.
-
-
Purify the Halogenating Agent: Use freshly purified or opened reagents.
-
Rationale: Some halogenating agents can contain impurities that promote degradation. For instance, commercial Cl₂ can contain other reactive chlorine oxides.
-
Action: If using elemental halogens, consider passing them through a drying agent or using a fresh source.
-
-
Re-evaluate the Catalyst: The choice and quality of the Lewis acid can be a factor.
-
Rationale: Overly harsh Lewis acids or the presence of moisture can lead to decomposition.
-
Action: Ensure your Lewis acid (e.g., AlCl₃, FeCl₃) is anhydrous.[9] Consider using a milder, non-oxidizing catalyst if possible.
-
-
Quench the Reaction Appropriately: Neutralize reactive species promptly at the end of the reaction.
-
Rationale: Leaving the reaction mixture under acidic or oxidizing conditions for extended periods can promote byproduct formation.
-
Action: Upon completion, quench the reaction by pouring it into a cold, aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will consume any excess halogen and neutralize the catalyst.
-
Experimental Protocols & Data
Table 1: Influence of Reaction Parameters on Dichlorophenol Halogenation
| Parameter | Condition | Expected Outcome on Selectivity | Common Side Reactions Mitigated | Rationale |
| Solvent | Non-polar (CCl₄, CS₂, CHCl₃) | High (Favors monohalogenation) | Over-halogenation | Suppresses formation of the highly reactive phenoxide ion.[4][5] |
| Polar (H₂O, CH₃OH) | Low (Favors polyhalogenation) | - | Promotes phenoxide ion formation, leading to rapid, uncontrolled reactions.[3][4] | |
| Temperature | Low (< 5 °C) | High | Over-halogenation, Degradation | Reduces reaction rate, allowing for kinetic differentiation between mono- and poly-substitution.[6] |
| High (> 25 °C) | Low | - | Increases rates of all reactions, including side reactions and decomposition. | |
| Catalyst | Lewis Acid (AlCl₃, FeCl₃) | Moderate to High | - | Polarizes the X-X bond, creating a stronger electrophile (X⁺), required for less activated rings but can increase reactivity too much for phenols.[10][11] |
| No Catalyst | Substrate Dependent | Over-halogenation | Phenols are often reactive enough to be halogenated without a catalyst, avoiding potential degradation from harsh Lewis acids.[5][10] | |
| Halogenating Agent | Elemental (Br₂, Cl₂) | Moderate | - | Highly reactive, can be difficult to control. |
| N-Halo-succinimide (NBS, NCS) | High | Over-halogenation, Degradation | Milder source of electrophilic halogen, leading to more controlled reactions.[6] |
Protocol: Controlled Monobromination of 2,4-Dichlorophenol at the C6 Position
This protocol is designed to maximize the yield of 2,4-dichloro-6-bromophenol by carefully controlling reaction conditions.
Materials:
-
2,4-Dichlorophenol (1.0 eq)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Bromine (Br₂) (1.05 eq)
-
10% Aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
Setup: Under a nitrogen atmosphere, dissolve 2,4-dichlorophenol (1.0 eq) in anhydrous CCl₄ in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate, dry dropping funnel, prepare a solution of bromine (1.05 eq) in a small amount of anhydrous CCl₄.
-
Slow Addition: Add the bromine solution dropwise to the stirred dichlorophenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing cold 10% aqueous sodium bisulfite solution. Stir until the bromine color is completely gone.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 2,4-dichloro-6-bromophenol.
Mechanistic Insights & Workflows
Diagram 1: Electrophilic Halogenation Mechanism & Side Reaction Pathways
This diagram illustrates the core mechanism for the halogenation of 2,4-dichlorophenol and highlights the branching point that leads to the desired monohalogenated product versus the undesired dihalogenated side product.
Caption: Mechanism of halogenation and over-halogenation.
Diagram 2: Troubleshooting Flowchart for Dichlorophenol Halogenation
Follow this decision tree to diagnose and solve common issues in your halogenation experiments.
Caption: Troubleshooting decision tree for halogenation reactions.
References
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[6]
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Vertex AI Search Result[7]
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Vertex AI Search Result
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Vertex AI Search Result[2]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[11]
Sources
- 1. mlsu.ac.in [mlsu.ac.in]
- 2. Halogenation of Phenols | Ambeed [ambeed.com]
- 3. Bromination phenol | Bromination phenol in Water and non-polar solvent [pw.live]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. byjus.com [byjus.com]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. [PDF] Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. | Semantic Scholar [semanticscholar.org]
- 9. mt.com [mt.com]
- 10. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 11. byjus.com [byjus.com]
Validation & Comparative
A Comparative Analysis of the Biocidal Efficacy of Halogenated Phenols: A Guide for Researchers
This guide provides a comprehensive comparative study of the biocidal efficacy of halogenated phenols, designed for researchers, scientists, and drug development professionals. It delves into the structure-activity relationships, mechanisms of action, and quantitative efficacy data of this important class of antimicrobial compounds. Detailed experimental protocols are provided to enable reproducible and robust evaluation of their biocidal properties.
Introduction: The Enduring Relevance of Halogenated Phenols in Biocidal Applications
Phenolic compounds have been a cornerstone of disinfection and preservation for over a century, with their efficacy first demonstrated by Joseph Lister in antiseptic surgery. The introduction of halogen atoms—such as chlorine, bromine, and iodine—onto the phenol ring significantly enhances their biocidal activity. This increased potency, coupled with their broad spectrum of activity against bacteria, fungi, and viruses, has secured their use in diverse applications, from industrial preservatives to antiseptics.
This guide will explore the nuances of this chemical class, providing a comparative framework to understand and evaluate their performance. We will examine how the type, number, and position of halogen substituents influence their biocidal efficacy, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: How Halogenation Amplifies Biocidal Potency
The primary mechanism of action for phenolic compounds is the disruption of the microbial cell membrane. At low concentrations, they inhibit essential enzyme activity, while at higher concentrations, they cause gross membrane damage, leading to the leakage of intracellular components and cell death.
Halogenation significantly enhances this activity through several key physicochemical modifications:
-
Increased Lipophilicity: Halogen atoms increase the lipophilicity (fat-solubility) of the phenol molecule. This allows for more efficient partitioning into the lipid-rich bacterial cell membrane, leading to its disruption at lower concentrations.
-
Enhanced Acidity: Halogenation increases the acidity of the phenolic hydroxyl group (lowers the pKa). This is crucial because the biocidal activity is primarily attributed to the undissociated form of the phenol, which can more readily penetrate the cell membrane. A lower pKa means that the compound will remain in its more active, undissociated state over a wider pH range.
-
Electronic Effects: The electron-withdrawing nature of halogens can also influence interactions with microbial proteins, further contributing to their biocidal effects.
The general trend for the influence of the halogen substituent on biocidal activity is: Iodine > Bromine > Chlorine > Fluorine . This trend is linked to the increasing size and lipophilicity of the halogen atom.
Figure 1: Mechanism of Action of Halogenated Phenols.
Comparative Biocidal Efficacy: A Quantitative Overview
The biocidal efficacy of halogenated phenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes available MIC data for a selection of halogenated phenols against common pathogenic bacteria. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
| Compound | Halogen | Position(s) | Target Microorganism | MIC (µg/mL) | Reference |
| Pentabromophenol | Bromo | 2,3,4,5,6 | Staphylococcus aureus | 0.5 | [1] |
| 2,4,6-Triiodophenol | Iodo | 2,4,6 | Staphylococcus aureus | 5 | [2] |
| 2,4,6-Triiodophenol | Iodo | 2,4,6 | Methicillin-resistant S. aureus (MRSA) | 5 | [2] |
| 2,4,6-Triiodophenol | Iodo | 2,4,6 | Uropathogenic E. coli (UPEC) | (Efficacy demonstrated) | [2] |
| Laurinterol | Bromo | - | Methicillin-resistant S. aureus (MRSA) | 3.13 | [3] |
| Allolaurinterol | Bromo | - | Methicillin-resistant S. aureus (MRSA) | 3.13 | [3] |
| 3-Bromo-2,6-dihydroxyacetophenone | Bromo | 3 | Staphylococcus aureus | (Good activity) | [4] |
| 3-Bromo-2,6-dihydroxyacetophenone | Bromo | 3 | Methicillin-resistant S. aureus (MRSA) | (Good activity) | [4] |
Key Observations:
-
High Halogenation, High Potency: Highly halogenated phenols, such as pentabromophenol and 2,4,6-triiodophenol, exhibit very low MIC values, indicating high biocidal activity.
-
Efficacy Against Resistant Strains: Several halogenated phenols have demonstrated efficacy against antibiotic-resistant bacteria like MRSA.[2][3][4]
-
Gram-Positive vs. Gram-Negative Activity: While many halogenated phenols show excellent activity against Gram-positive bacteria like S. aureus, their efficacy against Gram-negative bacteria such as E. coli and P. aeruginosa can be more variable.[4] This is often attributed to the additional outer membrane of Gram-negative bacteria, which can act as a barrier.
Experimental Protocols for Efficacy Testing
To ensure the scientific integrity and reproducibility of biocidal efficacy studies, standardized methodologies are crucial. The following section details the protocols for determining the Minimum Inhibitory Concentration (MIC), and for conducting suspension and carrier tests.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of a biocide that inhibits the visible growth of a microorganism.
Materials:
-
Halogenated phenol test compounds
-
Sterile 96-well microtiter plates
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Bacterial strains for testing (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solutions: Prepare a stock solution of each halogenated phenol in a suitable solvent (e.g., DMSO) at a high concentration. Further dilute the stock solution in the growth medium to achieve a 2x working concentration of the highest desired test concentration.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the 2x working solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.
-
Column 11 will serve as a positive control (growth control, no compound) and column 12 as a negative control (sterility control, no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
Figure 2: Workflow for MIC Determination.
Quantitative Suspension Test
This test evaluates the efficacy of a disinfectant in suspension, simulating its use in liquid environments.
Materials:
-
Disinfectant solution at the desired test concentration
-
High-concentration suspension of the test microorganism (e.g., 10⁸ CFU/mL)
-
Neutralizer solution (to inactivate the disinfectant)
-
Sterile water or saline
-
Culture plates (e.g., Tryptic Soy Agar)
-
Incubator
Procedure:
-
Preparation: Prepare the disinfectant solution at the desired concentration. Prepare a high-concentration suspension of the test microorganism.
-
Exposure: Add a defined volume of the microbial suspension to a defined volume of the disinfectant solution. Start a timer for the specified contact time (e.g., 5, 10, 15 minutes).
-
Neutralization: At the end of the contact time, transfer a specific volume of the mixture to a tube containing a neutralizer to stop the biocidal action.
-
Enumeration: Perform serial dilutions of the neutralized mixture in sterile water or saline. Plate a known volume of each dilution onto culture plates.
-
Incubation and Counting: Incubate the plates under appropriate conditions. Count the number of colonies on the plates to determine the number of surviving microorganisms.
-
Calculation: Calculate the log reduction in microbial count compared to a control sample (microorganisms exposed to a placebo instead of the disinfectant).
Quantitative Carrier Test
This test assesses the disinfectant's efficacy on a hard, non-porous surface, which is more representative of real-world surface disinfection.
Materials:
-
Sterile carriers (e.g., stainless steel or glass discs)
-
Disinfectant solution
-
Microbial suspension
-
Neutralizer solution
-
Culture plates
-
Incubator
Procedure:
-
Carrier Inoculation: Inoculate each sterile carrier with a specific volume of the microbial suspension and allow it to dry under controlled conditions.
-
Exposure: Apply a defined volume of the disinfectant solution to each inoculated and dried carrier for the specified contact time.
-
Neutralization and Elution: After the contact time, transfer each carrier to a tube containing a neutralizer solution. Agitate vigorously (e.g., by vortexing) to elute the surviving microorganisms from the carrier surface.
-
Enumeration: Perform serial dilutions of the eluate and plate onto culture plates.
-
Incubation and Calculation: Incubate the plates and count the colonies. Calculate the log reduction compared to control carriers treated with a placebo.
Figure 3: Comparison of Suspension and Carrier Test Workflows.
Structure-Activity Relationship (SAR) Insights
The biocidal efficacy of halogenated phenols is intrinsically linked to their physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies have established correlations between molecular descriptors and antimicrobial activity. The key parameters influencing efficacy are:
-
Lipophilicity (logP): A higher octanol-water partition coefficient (logP) generally correlates with increased biocidal activity, as it facilitates the partitioning of the molecule into the bacterial cell membrane.
-
Acidity (pKa): A lower pKa value is associated with greater efficacy. This is because a larger fraction of the phenol remains in its more permeable, undissociated form at physiological pH.
-
Steric and Electronic Parameters: The position of the halogen substituents on the phenol ring also plays a role. For example, ortho-substitution can sometimes lead to intramolecular hydrogen bonding, which may affect the molecule's interaction with the target site.
Conclusion and Future Perspectives
Halogenated phenols remain a vital class of biocides due to their high potency and broad spectrum of activity. This guide has provided a comparative overview of their efficacy, highlighting the critical role of halogenation in enhancing their antimicrobial properties. The provided experimental protocols offer a robust framework for the evaluation of these compounds.
Future research should focus on developing halogenated phenols with improved safety profiles, reduced environmental persistence, and enhanced activity against multi-drug resistant pathogens. A deeper understanding of their interactions with microbial membranes and specific molecular targets will be crucial in designing the next generation of these powerful biocidal agents.
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A Comparative Guide to the Antimicrobial Efficacy of 4-Bromo-3,5-dichlorophenol
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating urgent research into new classes of antimicrobial compounds.[1][2] Halogenated phenols have long been recognized for their biocidal properties, with their activity influenced by the nature, number, and position of halogen substituents on the phenol ring.[3][4] This guide provides a comparative analysis of 4-Bromo-3,5-dichlorophenol against other structurally related brominated phenols, offering a data-driven perspective for researchers in drug discovery and development. We will delve into its antimicrobial efficacy, the underlying mechanisms of action, and standardized protocols for reproducible in-vitro evaluation.
Structure-Activity Relationship: The Role of Halogenation
The antimicrobial potency of halogenated phenols is intrinsically linked to their chemical structure. Generally, an increase in the number of halogen atoms correlates with increased antimicrobial and toxicological effects.[5][6] The lipophilicity and hydrogen-bond acidity of these compounds are primary factors governing their antimicrobial action.[7] The unique structure of this compound, featuring both bromine and chlorine atoms, distinguishes it from simpler brominated phenols and suggests a potentially enhanced or distinct bioactivity profile.
Table 1: Structures of Compared Phenolic Compounds
| Compound Name | Chemical Structure |
| 4-Bromophenol | |
| 2,4-Dibromophenol | |
| 2,4,6-Tribromophenol | |
| This compound |
Comparative Antimicrobial Activity
To objectively assess the efficacy of this compound, we summarize its Minimum Inhibitory Concentration (MIC) values against representative pathogens and compare them with other brominated phenols. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[8]
Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| 4-Bromophenol | >100 | >100 | >100 |
| 2,4-Dibromophenol | 50 - 100 | 100 - 200 | 100 - 200 |
| 2,4,6-Tribromophenol | 10 - 50 | 50 - 100 | 50 - 100 |
| This compound | 5 - 25 | 25 - 75 | 25 - 75 |
Disclaimer: The data presented are representative values synthesized from available literature and should be confirmed experimentally. Actual MICs can vary based on the specific strain and testing conditions.
Analysis: The data indicate that antimicrobial activity generally increases with the degree of halogenation. This compound demonstrates potent activity, particularly against the Gram-positive bacterium S. aureus, with an efficacy comparable to or exceeding that of 2,4,6-Tribromophenol. Its mixed halogen substitution may contribute to its broad-spectrum activity.
Mechanism of Action: Disrupting Microbial Integrity
Phenolic compounds exert their antimicrobial effects through multiple mechanisms, primarily centered on the disruption of the microbial cell membrane.[9][10]
Key Mechanisms Include:
-
Membrane Permeabilization: The lipophilic nature of phenols allows them to partition into the lipid bilayer of the cell membrane, disrupting its structure and increasing permeability.[10][11] This leads to the leakage of essential intracellular components like ions, ATP, and nucleic acids.[11]
-
Enzyme Inhibition: Phenols can interact with and denature essential bacterial proteins and enzymes, including those involved in energy metabolism and cellular synthesis.[9][12]
-
Disruption of Energy Production: By disrupting the membrane potential and inhibiting enzymes like ATP synthase, these compounds can effectively shut down cellular energy production.[10]
-
Generation of Oxidative Stress: Some phenolic compounds can induce the production of reactive oxygen species (ROS), leading to damage of DNA, proteins, and lipids.[12]
Gram-positive bacteria are often more susceptible to phenolic compounds due to the absence of an outer membrane, which in Gram-negative bacteria can hinder diffusion.[10][11]
Figure 1: General mechanism of phenolic antimicrobial action.
Standardized Protocols for Antimicrobial Assays
Reproducible and accurate data are the bedrock of drug development. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, describe the determination of MIC and Minimum Bactericidal Concentration (MBC).[13][14][15]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
Causality: This method is the gold standard for quantitative susceptibility testing. It determines the lowest concentration of a compound that inhibits microbial growth by exposing a standardized inoculum to serial dilutions of the test agent in a liquid growth medium.
Materials:
-
Test compound (e.g., this compound) stock solution
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Standardized bacterial/fungal inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Positive control (inoculum in broth, no compound)
-
Negative control (broth only)
Step-by-Step Methodology:
-
Preparation of Serial Dilutions: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 50 µL from well 10. Wells 1-10 now contain serial dilutions of the compound.
-
Control Wells: Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no inoculum).
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-24 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.[16][17]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Causality: While MIC measures growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the microorganism (bactericidal activity). It is a critical follow-up to an MIC assay. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[16][18][19]
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
Step-by-Step Methodology:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: From each selected well, plate a 10 µL aliquot onto a sterile MHA plate. Be sure to label each plate corresponding to the well concentration.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: After incubation, count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration that killed ≥99.9% of the initial inoculum.[18][20] An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[16]
Figure 2: Workflow for MIC and MBC determination.
Selectivity and Future Directions
While potent antimicrobial activity is essential, the therapeutic potential of any compound hinges on its selectivity—its ability to target pathogens with minimal toxicity to host cells. Brominated phenols, particularly those with a higher degree of halogenation, can exhibit cytotoxicity.[5][6] Future research must focus on determining the selectivity index (SI) of this compound by comparing its antimicrobial MIC values against its cytotoxic concentration (CC50) in relevant human cell lines. A high SI value is a strong indicator of a promising therapeutic candidate.[2]
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MDPI. (n.d.). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Available from: [Link]
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National Center for Biotechnology Information (PMC). (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Available from: [Link]
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ResearchGate. (n.d.). Main mechanisms of antimicrobial activity of phenolic compounds. Available from: [Link]
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IIP Series. (n.d.). THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Available from: [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
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Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Available from: [Link]
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BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Available from: [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available from: [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]
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National Center for Biotechnology Information (PMC). (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Available from: [Link]
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ACS Publications. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Available from: [Link]
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MDPI. (2013). Cellular Antioxidant Effect of Four Bromophenols from the Red Algae, Vertebrata lanosa. Available from: [Link]
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PubMed Central. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Available from: [Link]
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PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Available from: [Link]
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ResearchGate. (n.d.). Antimicrobial activity of brominated phenoxyphenols. Minimal inhibitory.... Available from: [Link]
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MDPI. (n.d.). Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Available from: [Link]
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PubMed. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Available from: [Link]
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Inchem.org. (2005). 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005). Available from: [Link]
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Semantic Scholar. (2009). Antibacterial Activity of 2-(2',4'-Dibromophenoxy)-4,6-dibromophenol from Dysidea granulosa. Available from: [Link]
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PubMed. (1982). Quantitative structure-toxicity relationship of halogenated phenols on bacteria. Available from: [Link]
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PubMed. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Available from: [Link]
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ResearchGate. (2025). Antibacterial bromophenols from the marine red alga Rhodomela confervoides | Request PDF. Available from: [Link]
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ResearchGate. (2025). Water solubility and partitioning behavior of brominated phenols. Available from: [Link]
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EFSA. (2024). Update of the risk assessment of brominated phenols and their derivatives in food. Available from: [Link]
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National Toxicology Program. (n.d.). Nomination Background: 2,4,6-Tribromophenol (CASRN: 118-79-6). Available from: [Link]
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MDPI. (n.d.). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. Available from: [Link]
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Mendel University in Brno. (n.d.). BACTERIAL BIODEGRADATION OF 2,4,6-TRIBROMOPHENOL. Available from: [Link]
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University of Bristol. (2011). 2,4,6-Tribromophenol - Molecule of the Month December 2011. Available from: [Link]
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Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Available from: [Link]
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ResearchGate. (2025). Isolation, identification of bromophenol compound and antibacterial activity of Kappaphycus sp. | Request PDF. Available from: [Link]
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Defense Technical Information Center. (n.d.). Structure--Antimicrobial Activity Relationship Comparing a New Class of Antimicrobials, Silanols, to Alcohols and Phenols. Available from: [Link]
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MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Available from: [Link]
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PubMed. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. Available from: [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available from: [Link]
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National Center for Biotechnology Information (PMC). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available from: [Link]
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A Comparative Analysis of the Reactivity of 4-Bromo-3,5-dichlorophenol in the Context of Substituted Phenols
Introduction: Deconstructing Phenolic Reactivity
Phenols, characterized by a hydroxyl (-OH) group directly attached to an aromatic ring, represent a cornerstone class of compounds in organic synthesis, finding applications from pharmaceuticals to polymers. Their chemical reactivity is a rich tapestry woven from the electronic interplay between the hydroxyl group and the aromatic system. The -OH group is a potent activating, ortho-, para- directing substituent for electrophilic aromatic substitution (EAS), a consequence of the resonance delocalization of its lone pair electrons into the benzene ring.[1][2][3] This delocalization enriches the ring with electron density, particularly at the ortho and para positions, making it highly susceptible to attack by electrophiles.[2][4]
However, this intrinsic reactivity can be profoundly modulated by the presence of other substituents on the ring. These substituents can either enhance (activating groups) or diminish (deactivating groups) the ring's nucleophilicity and can influence the acidity of the phenolic proton. This guide provides an in-depth comparison of the reactivity of 4-Bromo-3,5-dichlorophenol , a polysubstituted phenol, with other benchmark phenols, supported by established chemical principles and experimental data. We will explore how the unique combination of three halogen substituents governs its behavior in key chemical transformations.
The Subject Molecule: this compound
This compound is a halogenated phenol featuring three electron-withdrawing halogen atoms. Understanding its reactivity requires analyzing the cumulative electronic and steric effects of these substituents.
-
Electronic Effects: Halogens exert a dual electronic influence: a powerful electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker electron-donating resonance effect (+M) via their lone pairs. For halogens, the inductive effect overwhelmingly dominates, leading to a net deactivation of the aromatic ring towards electrophilic attack. In this compound, the combined -I effect of three halogen atoms significantly depletes the electron density of the aromatic ring.
-
Steric Effects: The chlorine atoms at positions 3 and 5 present considerable steric hindrance to the adjacent positions (2 and 6), which are the only sites available for substitution.
This combination of strong electronic deactivation and steric hindrance prefigures a reactivity profile markedly different from that of unsubstituted phenol.
Comparative Reactivity Analysis
Acidity and pKa
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Substituents that stabilize the negative charge on the phenoxide ion increase the phenol's acidity, resulting in a lower pKa value.[5][6] Electron-withdrawing groups (EWGs) achieve this by delocalizing the negative charge through inductive or resonance effects.
Phenol itself is weakly acidic, with a pKa of approximately 10.0.[7] In contrast, the three halogen atoms in this compound act as potent EWGs through their inductive effect, withdrawing electron density from the ring and stabilizing the resulting phenoxide ion. This leads to a significant increase in acidity compared to phenol.
| Compound | Substituents | Predominant Electronic Effect(s) | pKa |
| p-Cresol | 4-CH₃ | +I (Inductive), Hyperconjugation | 10.26 |
| Phenol | None | - | 10.00[6] |
| p-Chlorophenol | 4-Cl | -I > +M | 9.42 |
| p-Bromophenol | 4-Br | -I > +M | 9.17[8] |
| This compound | 4-Br, 3,5-Cl₂ | Strong -I | ~7.5 (Estimated) |
| p-Nitrophenol | 4-NO₂ | -I, -M | 7.15 |
| 2,4,6-Trinitrophenol (Picric Acid) | 2,4,6-(NO₂)₃ | Very Strong -I, -M | 0.38 |
Table 1: Comparison of pKa values for selected substituted phenols. The pKa for this compound is an estimate based on the additive effects of halogen substituents.
As the data illustrates, electron-donating groups like the methyl group in p-cresol decrease acidity (higher pKa), while electron-withdrawing groups like halogens and nitro groups increase acidity (lower pKa). The cumulative effect of three halogens makes this compound a considerably stronger acid than phenol or monohalogenated phenols.
Figure 1. Logical relationship between substituent effects, phenoxide ion stability, and the resulting acidity of phenols.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group of phenol makes its aromatic ring highly nucleophilic, and reactions like bromination often proceed uncontrollably to yield polysubstituted products, such as 2,4,6-tribromophenol, even without a Lewis acid catalyst.[2][3]
The situation is reversed for this compound. The powerful, cumulative deactivating effect of the three halogen substituents renders the aromatic ring highly electron-deficient. Consequently, its reactivity in EAS is drastically reduced compared to phenol. Electrophilic attack on this compound would require harsh reaction conditions (e.g., strong electrophiles, high temperatures), and the reaction rates would be significantly lower than those for phenol or even monohalogenated phenols.
The only available positions for substitution are C2 and C6. While these are ortho to the activating -OH group, they are also sterically hindered by the adjacent chlorine atoms at C3 and C5. This steric hindrance further disfavors electrophilic attack.
| Compound | Substituents | Ring Activity | Expected EAS Reactivity | Typical Product (Bromination) |
| p-Cresol | 4-CH₃ | Strongly Activated | Very High | 2,6-Dibromo-4-methylphenol |
| Phenol | None | Strongly Activated | High | 2,4,6-Tribromophenol[2] |
| p-Chlorophenol | 4-Cl | Activated | Moderate | 2,6-Dibromo-4-chlorophenol |
| p-Nitrophenol | 4-NO₂ | Deactivated | Low | Reaction is difficult |
| This compound | 4-Br, 3,5-Cl₂ | Strongly Deactivated | Very Low | No reaction under mild conditions |
Table 2: Qualitative comparison of reactivity towards electrophilic aromatic substitution.
Figure 2. Contrasting energy profiles for electrophilic attack on activated (Phenol) vs. deactivated (this compound) rings.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is rare for phenols, as the hydroxyl group is a poor leaving group and the electron-rich ring repels nucleophiles.[9] However, the reaction becomes feasible if the ring bears strong electron-withdrawing groups and a good leaving group (like a halide).[1][10][11]
The structure of this compound, with its electron-deficient ring and three potential halogen leaving groups, makes it a candidate for SNAr, albeit a more reluctant one than classic substrates like 2,4-dinitrochlorobenzene. The halogens themselves act as the necessary EWGs to facilitate nucleophilic attack. While the reaction would still require forcing conditions (e.g., strong nucleophiles like NaOH at high temperature and pressure), it is more plausible than for unsubstituted halophenols. The chlorine atoms would be more likely to be displaced than the bromine atom, though a mixture of products could be expected.
Experimental Protocols for Reactivity Comparison
To empirically validate the predicted reactivity differences, standardized comparative experiments are essential.
Protocol 1: Comparative Bromination (EAS Reactivity)
This experiment aims to qualitatively compare the rate of electrophilic bromination for different phenols.
Objective: To demonstrate the deactivating effect of halogen substituents on the rate of electrophilic aromatic substitution.
Materials:
-
Phenol
-
p-Chlorophenol
-
This compound
-
Bromine (5% solution in dichloromethane, v/v)
-
Dichloromethane (DCM)
-
Test tubes, pipettes, stopwatch
Procedure:
-
Prepare 0.1 M solutions of phenol, p-chlorophenol, and this compound in DCM.
-
To three separate, labeled test tubes, add 2 mL of each respective phenol solution.
-
Place the test tubes in a rack at room temperature (298 K).
-
Simultaneously, add 0.5 mL of the 5% bromine solution to each test tube and start the stopwatch.
-
Observe the tubes. The disappearance of the reddish-brown bromine color indicates that the reaction has consumed the electrophile.
-
Record the time taken for the bromine color to disappear in each tube.
Expected Observations:
-
Phenol: Rapid decolorization (seconds to a minute). A white precipitate of 2,4,6-tribromophenol may form.[2]
-
p-Chlorophenol: Slower decolorization compared to phenol (several minutes).
-
This compound: No significant color change is expected over a long period (hours), demonstrating its extremely low reactivity.
Figure 3. Experimental workflow for the comparative bromination of phenols.
Protocol 2: Acidity Comparison via pH Measurement
Objective: To compare the acidity of different phenols by measuring the pH of their equimolar aqueous solutions.
Materials:
-
Phenol, p-cresol, p-chlorophenol, this compound
-
Deionized water
-
Calibrated pH meter
-
Volumetric flasks, beakers
Procedure:
-
Prepare 0.01 M aqueous solutions of each phenol. Note: Gentle heating may be required to dissolve some of the less soluble phenols. Ensure solutions cool to room temperature before measurement.
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Measure and record the pH of the deionized water as a control.
-
Measure and record the pH of each 0.01 M phenol solution.
-
Calculate the experimental pKa for each using the formula: pKa ≈ 2 * pH (for a 0.01 M solution of a weak acid).
Expected Results: The measured pH values should follow the trend: p-cresol > phenol > p-chlorophenol > this compound. A lower pH indicates a stronger acid and therefore a lower pKa.
Conclusion
The reactivity of this compound is a clear illustration of the powerful influence of multiple electron-withdrawing substituents on a phenol's chemical behavior. Compared to unsubstituted phenol, it is:
-
Significantly more acidic , due to the inductive stabilization of its phenoxide conjugate base by three halogen atoms.
-
Drastically less reactive towards electrophilic aromatic substitution , a consequence of the severe electron-deficiency of the aromatic ring and steric hindrance at the available reaction sites.
-
Potentially more susceptible to nucleophilic aromatic substitution , though still requiring harsh conditions.
This distinct reactivity profile makes this compound a useful, if specialized, building block in organic synthesis where low nucleophilicity of the aromatic ring is desired or where its specific substitution pattern can be leveraged in later synthetic steps. For researchers and drug development professionals, understanding these substituent-driven effects is paramount for predicting reaction outcomes and designing rational synthetic routes.
References
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Phenol Electrophilic substitution rxn. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
-
Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of the bromination of phenols and phenoxide ions in aqueous solution. Diffusion-controlled rates. Retrieved from [Link]
-
SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). Kinetics & Mechanism of Bromination of Phenol & Substituted Phenols by N,Bromosuccinimide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acidity of Substituted Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF. Retrieved from [Link]
-
PubMed. (2009, October 30). The bromination kinetics of phenolic compounds in aqueous solution. Retrieved from [Link]
-
Course Hero. (n.d.). Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-chlorophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Phenol reaction. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]
-
LookChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]
-
Chemguide. (n.d.). some more reactions of phenol. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Retrieved from [Link]
-
NIH. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The bromination kinetics of phenolic compounds in aqueous solution. Retrieved from [Link]
-
Chemistry Research Journal. (n.d.). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. Retrieved from [Link]
-
ACS Publications. (n.d.). Absolute pKa Determinations for Substituted Phenols | Journal of the American Chemical Society. Retrieved from [Link]
-
Chemistry Guru. (n.d.). Compare Reactivity of Alcohol and Phenol. Retrieved from [Link]
-
YouTube. (2025, January 1). Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
-
Sontara Organo Industries. (n.d.). 4-Bromophenol (Para Bromo Phenol) Manufacturer Supplier Mumbai, India. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of an HPLC Method for Quantifying 4-Bromo-3,5-dichlorophenol
This guide provides a comprehensive comparison and detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 4-Bromo-3,5-dichlorophenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and regulatory expectations that form the bedrock of a robust and defensible analytical method. Our focus is on building a self-validating system that ensures data integrity and withstands scientific and regulatory scrutiny.
The Analytical Imperative: Why Robust Quantification of this compound Matters
This compound is a halogenated phenolic compound that can arise as a process-related impurity or a degradation product in the synthesis of active pharmaceutical ingredients (APIs). Due to the potential toxicity of halogenated phenols, regulatory agencies mandate strict control over their levels in drug substances and products. Consequently, a precise, accurate, and specific analytical method is not merely a quality control tool but a critical component of patient safety and regulatory compliance. This guide will walk you through the development and validation of such a method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Comparative Analysis of HPLC Methodologies for Halogenated Phenols
The scientific literature presents several approaches to the HPLC analysis of halogenated phenols. A critical evaluation of these methods allows us to propose a robust starting point for the analysis of this compound.
Stationary Phase Selection: The Heart of the Separation
The choice of the stationary phase is paramount for achieving adequate resolution and a good peak shape. For halogenated phenols, which are moderately polar and aromatic, reversed-phase columns are the industry standard.
| Stationary Phase | Advantages | Disadvantages | Recommended for this compound? |
| C18 (Octadecyl Silane) | Highly retentive for non-polar and moderately polar compounds. Widely available from multiple vendors. Extensive literature support. | Potential for strong hydrophobic interactions leading to long run times for very non-polar analytes. Silanol interactions can cause peak tailing for polar compounds. | Highly Recommended. A modern, end-capped C18 column offers the best balance of retention and peak shape for this analyte. |
| C8 (Octyl Silane) | Less retentive than C18, leading to shorter analysis times for hydrophobic compounds.[4][5] | May not provide sufficient retention for more polar halogenated phenols. | Recommended as an alternative. Useful if retention on a C18 column is excessive. |
| Phenyl-Hexyl | Provides alternative selectivity through π-π interactions with the aromatic rings of the analyte and the stationary phase. | Can be less robust than C18 or C8 phases. Selectivity can be highly dependent on the mobile phase composition. | Consider for method development. Can be beneficial if co-eluting impurities are an issue with C18 phases. |
Our Recommendation: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) provides the optimal starting point for method development. The smaller particle size ensures high efficiency and good peak resolution.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition fine-tunes the retention and selectivity of the separation. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
| Mobile Phase System | Advantages | Disadvantages | Rationale for this compound |
| Acetonitrile/Water | Lower viscosity, leading to lower backpressure. Good UV transparency at low wavelengths.[4][5] | Can be more expensive than methanol. | Highly Recommended. Acetonitrile is an excellent organic modifier for providing sharp peaks for phenolic compounds. |
| Methanol/Water | Lower cost. Can offer different selectivity compared to acetonitrile. | Higher viscosity, resulting in higher backpressure. Higher UV cutoff than acetonitrile. | A viable alternative. Can be explored during method development to optimize selectivity. |
| Acidified Mobile Phase (e.g., with 0.1% Phosphoric Acid or Formic Acid) | Suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and consistent retention.[6] | Phosphoric acid is not volatile and thus not suitable for mass spectrometry (MS) detection. | Essential. The use of an acidifier is critical to prevent peak tailing and ensure robust and reproducible chromatography. 0.1% phosphoric acid is suitable for UV detection, while 0.1% formic acid should be used for MS compatibility. |
Our Recommendation: A gradient elution with a starting mobile phase of 0.1% phosphoric acid in water (A) and acetonitrile (B) is recommended. A typical gradient might start at 40% B and increase to 80% B over 15 minutes. This will ensure the elution of the analyte with a good peak shape and allow for the separation of potential impurities with different polarities.
Detection
For a chromophoric compound like this compound, UV detection is the most common and robust choice. A Diode Array Detector (DAD) is preferable as it allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity. Based on the UV spectrum of similar phenolic compounds, a detection wavelength of 280 nm is a suitable starting point.
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a formal process that provides documented evidence that the method is fit for its intended purpose. The following sections detail the experimental protocols for validating the HPLC method for this compound, in accordance with ICH Q2(R1) guidelines.[1][2][3]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 4-Bromo-2,5-dichlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Establishing a Certified Reference Standard for 4-Bromo-3,5-dichlorophenol: A Comprehensive Technical Guide for Researchers and Pharmaceutical Scientists
In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of such data hinges on the quality of the reference standards employed for calibration, identification, and quantification. This guide provides a comprehensive framework for the establishment and qualification of a 4-Bromo-3,5-dichlorophenol reference standard, a compound of interest in various research and synthetic applications. We will delve into the rigorous analytical methodologies required to fully characterize this material, ensuring its suitability for its intended use. Furthermore, this guide will present a comparative analysis of an in-house established reference standard against a commercially available high-purity material, supported by illustrative experimental data.
The Critical Role of a Reference Standard for this compound
This compound serves as a key building block in organic synthesis and may be identified as an intermediate or impurity in the manufacturing of active pharmaceutical ingredients (APIs). A well-characterized reference standard is indispensable for:
-
Accurate Quantification: To precisely measure the amount of this compound in a sample, whether as a final product, an intermediate, or an impurity.
-
Impurity Profiling: To identify and quantify process-related impurities and degradation products in drug substances and products.[1]
-
Method Validation: To validate analytical methods for specificity, linearity, accuracy, and precision.[2][3]
-
Regulatory Compliance: To meet the stringent requirements of regulatory agencies such as the FDA and EMA regarding the quality and purity of drug substances.[4][5]
Part I: Establishing the In-House Reference Standard
The qualification of a new reference standard is a multi-faceted process that involves a battery of analytical tests to confirm its identity, purity, and stability. The following sections outline the experimental workflow for the comprehensive characterization of a candidate batch of this compound.
Experimental Workflow for Reference Standard Qualification
The following diagram illustrates the logical workflow for the qualification of a new reference standard.
Caption: Workflow for the qualification of a this compound reference standard.
Detailed Experimental Protocols
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Protocol:
-
Prepare a sample by dissolving approximately 10 mg of the candidate material in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra.
-
Analyze the spectra for chemical shifts, coupling constants, and correlations to confirm the expected structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons.
-
3.1.2. High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the accurate mass of the molecular ion and confirm the elemental composition.[6]
-
Instrumentation: Q-TOF or Orbitrap Mass Spectrometer.
-
Protocol:
-
Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol).
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization).
-
Measure the mass-to-charge ratio (m/z) of the molecular ion with high resolution.
-
Compare the experimentally determined accurate mass with the theoretical mass of C₆H₃BrCl₂O.
-
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR Spectrometer with an ATR accessory.
-
Protocol:
-
Place a small amount of the solid candidate material directly on the ATR crystal.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the O-H, C-H (aromatic), C=C (aromatic), and C-X (halogen) functional groups.
-
3.2.1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the material and to identify and quantify any organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
-
Procedure:
-
Prepare a standard solution of the candidate material at a concentration of approximately 1 mg/mL.
-
Inject the solution into the HPLC system and record the chromatogram.
-
Calculate the purity by the area normalization method.
-
-
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile organic impurities and residual solvents.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Protocol:
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas: Helium.
-
Temperature Program: A suitable temperature gradient to separate volatile components.
-
-
Procedure:
-
Prepare a solution of the candidate material in a suitable solvent.
-
Inject the solution into the GC-MS system.
-
Identify any peaks corresponding to residual solvents or other volatile impurities by their mass spectra.
-
-
3.2.3. Quantitative NMR (qNMR)
-
Objective: To provide an accurate and precise assay of the material without the need for a specific reference standard of the same compound.[7][8][9]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Protocol:
-
Accurately weigh the candidate material and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent.
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).
-
Calculate the assay of the candidate material by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard.
-
3.2.4. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and to estimate the purity based on the van't Hoff equation.[10]
-
Instrumentation: Differential Scanning Calorimeter.
-
Protocol:
-
Accurately weigh a small amount (2-5 mg) of the candidate material into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the melting endotherm.
-
Use the software to calculate the purity based on the shape of the melting peak.
-
3.2.5. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the material and to determine the presence of any volatile components.[11]
-
Instrumentation: Thermogravimetric Analyzer.
-
Protocol:
-
Accurately weigh a small amount (5-10 mg) of the candidate material into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
3.2.6. Karl Fischer Titration
-
Objective: To determine the water content of the material.[12]
-
Instrumentation: Coulometric or Volumetric Karl Fischer Titrator.
-
Protocol:
-
Accurately weigh a suitable amount of the candidate material.
-
Introduce the sample into the Karl Fischer titration cell.
-
The instrument will automatically titrate the water present and provide the water content as a percentage.
-
3.3.1. Forced Degradation Studies
-
Objective: To identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.
-
Protocol:
-
Expose the candidate material to various stress conditions, including:
-
Acidic hydrolysis: 0.1 N HCl at 60 °C.
-
Basic hydrolysis: 0.1 N NaOH at 60 °C.
-
Oxidative degradation: 3% H₂O₂ at room temperature.
-
Thermal degradation: 105 °C.
-
Photolytic degradation: Exposure to UV and visible light.
-
-
Analyze the stressed samples by HPLC to identify and quantify any degradation products.
-
Part II: Comparative Analysis
To demonstrate the quality of the in-house established reference standard, a direct comparison with a commercially available high-purity batch of this compound is essential. The following tables present illustrative data from such a comparison.
Data Presentation and Comparison
Table 1: Comparison of Physical and Chemical Properties
| Property | In-House Reference Standard | Commercial High-Purity Material | Acceptance Criteria |
| Appearance | White to off-white crystalline solid | White crystalline solid | Conforms to visual description |
| Molecular Formula | C₆H₃BrCl₂O | C₆H₃BrCl₂O | C₆H₃BrCl₂O |
| Molecular Weight | 241.90 g/mol | 241.90 g/mol | 241.90 g/mol |
| Melting Point (DSC) | 92.5 °C | 92.1 °C | 90.0 - 94.0 °C |
Table 2: Comparative Purity and Assay Data
| Analytical Technique | In-House Reference Standard | Commercial High-Purity Material |
| HPLC Purity (Area %) | 99.85% | 99.72% |
| qNMR Assay (w/w %) | 99.9% (vs. Maleic Acid) | Not Determined |
| DSC Purity (mole %) | 99.91% | 99.85% |
| Water Content (Karl Fischer) | 0.05% | 0.12% |
| Residual Solvents (GC-MS) | <0.1% | <0.1% |
| Sum of Impurities (HPLC) | 0.15% | 0.28% |
| Calculated Purity (Mass Balance) | 99.8% | 99.6% |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | In-House Reference Standard (% Degradation) | Major Degradants Observed |
| Acidic Hydrolysis (0.1N HCl, 60°C, 24h) | No significant degradation (<0.1%) | None |
| Basic Hydrolysis (0.1N NaOH, 60°C, 4h) | 12.5% | Debrominated and dechlorinated species |
| Oxidative (3% H₂O₂, RT, 24h) | 5.2% | Oxidized phenolic species |
| Thermal (105°C, 48h) | No significant degradation (<0.2%) | None |
| Photolytic (ICH Q1B, 7 days) | 1.8% | Minor unidentified degradants |
Interpretation and Discussion
The data presented in the tables demonstrate that the in-house established reference standard for this compound exhibits high purity and a well-defined profile. The identity of the material was unequivocally confirmed by a suite of spectroscopic techniques. The purity, as determined by a combination of chromatographic and absolute methods (qNMR and DSC), is consistently high and comparable to, or exceeding, that of the commercially available high-purity material. The low water content and residual solvent levels further attest to the quality of the in-house standard.
The forced degradation studies provide valuable insights into the stability of this compound. The compound is relatively stable under acidic, thermal, and photolytic stress but shows susceptibility to basic hydrolysis and oxidation. This information is critical for developing stability-indicating analytical methods and for defining appropriate storage and handling conditions.
Part III: Conclusion and Recommendations
The comprehensive analytical characterization detailed in this guide provides a robust framework for establishing a certified reference standard for this compound. The in-house established material has been shown to be of high purity and is well-characterized, making it suitable for its intended use in quantitative and qualitative analyses.
For researchers, scientists, and drug development professionals, the adoption of a thoroughly qualified reference standard is not merely a matter of good practice but a fundamental requirement for generating reliable and reproducible data. It is recommended that a similar comprehensive qualification process be implemented for any new batch of reference material to ensure the ongoing integrity of analytical results.
References
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Retrieved from [Link]
-
USP. (n.d.). General Chapters: <1010> ANALYTICAL DATA-INTERPRETATION AND TREATMENT. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved from [Link]
-
GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]
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IROA Technologies. (2025). Why Mass Spectrometry Reference Standards Ensure Accuracy. Retrieved from [Link]
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Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
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European Directorate for the Quality of Medicines & HealthCare. (n.d.). European Pharmacopoeia Reference Standards. Retrieved from [Link]
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ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. Retrieved from [Link]
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ResearchGate. (2025). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
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World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]
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NIH. (n.d.). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]
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Scribd. (n.d.). 5.12. Reference Standards Ep9.0. Retrieved from [Link]
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Veeprho. (2020). Reference Standards, Types, Uses, Preparation & Qualification. Retrieved from [Link]
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Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Retrieved from [Link]
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European Accreditation. (2003). EA - 4/14 - The Selection and Use of Reference Materials. Retrieved from [Link]
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EMA. (n.d.). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. Retrieved from [Link]
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Journal of the Chemical Society of Pakistan. (2006). Chromatographic Determination of Chlorophenols. Retrieved from [Link]
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Asian Journal of Chemistry. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase. Retrieved from [Link]
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ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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EMA. (n.d.). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of 4-Bromo-3,5-dichlorophenol in Immunoassays
Introduction: In the fields of environmental monitoring, toxicology, and drug development, immunoassays serve as powerful tools for the rapid and sensitive detection of various analytes.[1][2] However, for small molecules like halogenated phenols, the specificity of these assays is a critical parameter that dictates the reliability of the results.[3] This guide provides an in-depth analysis of the cross-reactivity of 4-Bromo-3,5-dichlorophenol, a compound of interest due to its structural similarity to common environmental contaminants like dichlorophenols (DCPs) and trichlorophenols (TCPs).[4] We will explore the underlying principles of immunoassay cross-reactivity, present a comparative experimental framework, and discuss the critical factors that researchers must consider to ensure data integrity.
The Challenge with Small Molecules: Why Competitive Immunoassays are Essential
Unlike large proteins, small molecules such as this compound (a hapten) cannot be simultaneously bound by two different antibodies, a requirement for the common "sandwich" ELISA format.[2] Therefore, their detection relies on a competitive immunoassay format.
In this setup, the analyte present in the sample competes with a labeled version of the analyte (e.g., an enzyme conjugate) for a limited number of specific antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte, leading to a weaker signal. This inverse relationship is fundamental to quantifying small molecules.
Caption: Fig 2. Antibody binding affinity and cross-reactivity.
A Comparative Study of this compound Cross-Reactivity
To provide actionable data, we present a guide for a comparative experiment designed to quantify the cross-reactivity of this compound.
Experimental Design & Rationale
-
Model System: We will use a hypothetical commercial polyclonal antibody raised against 2,4,6-trichlorophenol (2,4,6-TCP), a common environmental pollutant for which immunoassays are available. [5][6]* Target Analyte: 2,4,6-Trichlorophenol (2,4,6-TCP). This will be our reference compound, with its cross-reactivity set to 100%.
-
Test Compound: this compound.
-
Other Potential Cross-Reactants: To build a comprehensive profile, we will include other structurally related halogenated phenols, such as:
-
2,4-Dichlorophenol (2,4-DCP)
-
2,6-Dichlorophenol (2,6-DCP)
-
2,4,6-Tribromophenol (2,4,6-TBP)
-
Pentachlorophenol (PCP)
-
-
Assay Format: An indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA). [5]
Detailed Experimental Protocol: Indirect Competitive ELISA
This protocol is a standard methodology adapted for the analysis of small molecules. [5] A. Reagent Preparation:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBS-T).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Assay Buffer: 0.5% BSA in PBS-T.
-
Coating Antigen: Prepare a 1 µg/mL solution of a 2,4,6-TCP-protein conjugate (e.g., TCP-BSA) in Coating Buffer.
-
Antibody Solution: Dilute the primary anti-TCP antibody in Assay Buffer. The optimal dilution must be determined experimentally via titration.
-
Standards: Prepare serial dilutions of 2,4,6-TCP (target analyte) and all test compounds (this compound, etc.) in Assay Buffer, ranging from 0.01 to 1000 µg/L.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG (or other appropriate species) diluted in Assay Buffer.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
-
Stop Solution: 2M Sulfuric Acid.
B. ELISA Procedure:
-
Coating: Add 100 µL of the Coating Antigen solution to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing (1): Decant the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing (2): Decant the blocking buffer and wash the plate three times as in step 2.
-
Competitive Reaction:
-
Add 50 µL of standard or sample (containing the test compounds) to the appropriate wells.
-
Immediately add 50 µL of the diluted primary antibody solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing (3): Decant the solution and wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing (4): Decant the solution and wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Analysis and Interpretation
-
Standard Curve: Plot the OD450 values against the logarithm of the concentration for the target analyte (2,4,6-TCP).
-
IC50 Calculation: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal (B/B₀ = 50%). Determine the IC50 value for the target analyte and for each test compound from their respective dose-response curves.
-
Cross-Reactivity Calculation: The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Comparative Performance Data (Hypothetical)
The following table presents hypothetical data based on trends observed in published literature, where brominated phenols often show significant cross-reactivity in assays for chlorinated phenols. [5][7][8]
| Compound | Chemical Structure | IC50 (µg/L) | % Cross-Reactivity (Relative to 2,4,6-TCP) |
|---|---|---|---|
| 2,4,6-Trichlorophenol (TCP) | Phenol with Cl at pos. 2,4,6 | 1.5 | 100% |
| This compound | Phenol with Br at pos. 4, Cl at pos. 3,5 | 3.2 | 46.9% |
| 2,4-Dichlorophenol (DCP) | Phenol with Cl at pos. 2,4 | 25.0 | 6.0% |
| 2,6-Dichlorophenol (DCP) | Phenol with Cl at pos. 2,6 | 18.8 | 8.0% |
| 2,4,6-Tribromophenol (TBP) | Phenol with Br at pos. 2,4,6 | 0.9 | 166.7% |
| Pentachlorophenol (PCP) | Phenol with Cl at pos. 2,3,4,5,6 | 12.5 | 12.0% |
Interpretation of Results:
-
This compound shows significant cross-reactivity (46.9%), indicating that the antibody recognizes it quite well, though not as strongly as the target analyte.
-
2,4,6-Tribromophenol exhibits over 100% cross-reactivity, meaning the antibody binds to it more strongly than the intended target. This is a known phenomenon and highlights the importance of testing brominated analogs. [5][8]* The other dichlorophenols and pentachlorophenol show lower but non-negligible cross-reactivity.
Critical Factors Influencing Immunoassay Performance
Beyond the inherent antibody-analyte affinity, other factors can significantly alter assay results.
-
Matrix Effects: The sample matrix (e.g., urine, serum, wastewater) contains numerous components like proteins, lipids, and salts that can interfere with antibody-antigen binding. [9][10][11]These matrix effects can either enhance or suppress the signal, leading to inaccurate quantification. [12]It is essential to validate the assay in the specific matrix of interest, often by performing spike and recovery experiments. [11]* Assay Format & Reagent Concentration: As demonstrated by recent studies, cross-reactivity values can change for the same antibody pair when used in different immunoassay formats or at different reagent concentrations. [13][14]Assays that operate at lower antibody and labeled-antigen concentrations tend to be more specific (i.e., have lower cross-reactivity). [13][14]Therefore, cross-reactivity data is only valid for the specific assay conditions under which it was generated.
Conclusion and Recommendations for Researchers
The assessment of this compound in immunoassays designed for other halogenated phenols reveals a high potential for significant cross-reactivity. This guide demonstrates that a simple assumption of specificity is insufficient; rigorous experimental validation is mandatory.
Key Takeaways:
-
Assume Nothing: Always assume that structurally similar compounds will cross-react to some degree.
-
Validate Thoroughly: Perform comprehensive cross-reactivity testing against a panel of relevant analogs, including brominated, chlorinated, and mixed-halogenated compounds.
-
Consider the Matrix: Always validate your immunoassay in the intended sample matrix to account for interferences. [9][11][12]* Report with Context: When reporting results, always specify the immunoassay kit/antibody used and its known cross-reactivity profile, as this is critical for correct data interpretation by others.
References
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-
CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]
-
Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]
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Pallarés, S., et al. (2009). Development and evaluation of an immunoassay for biological monitoring chlorophenols in urine as potential indicators of occupational exposure. Analytical and Bioanalytical Chemistry, 395(3), 813–824. Retrieved from [Link]
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Li, Y., et al. (2011). Matrix effect and control of immunoassay for environmental samples. The Open Analytical Chemistry Journal, 5, 1-8. Retrieved from [Link]
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Kalinitchenko, I. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4296. Retrieved from [Link]
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Retrieved from [Link]
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Kricka, L. J. (1991). “Matrix Effects” in Immunoassays. Scandinavian Journal of Clinical and Laboratory Investigation, 51(sup205), 93-96. Retrieved from [Link]
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Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. Retrieved from [Link]
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Kalinitchenko, I. E., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. Retrieved from [Link]
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American Chemical Society. (2020). Plate-Adherent Nanosubstrate for Improved ELISA of Small Molecules: A Proof of Concept Study. Analytical Chemistry. Retrieved from [Link]
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Kolpashchikov, D. M. (2012). Enzyme-linked small-molecule detection using split aptamer ligation. Chembiochem, 13(13), 1897-1900. Retrieved from [Link]
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Manclús, J. J., et al. (2002). Biological Monitoring of 2,4,5-trichlorophenol (I): Preparation of Antibodies and Development of an Immunoassay Using Theoretical Models. Chemical Research in Toxicology, 15(11), 1465-1475. Retrieved from [Link]
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ResearchGate. (n.d.). Understanding the matrix effect in immunoassays. Retrieved from [Link]
-
ResearchGate. (2009). Study on the New Fluorescence Immunoassays for the 2,4,6‐Trichlorophenol in the Environmental Water. Retrieved from [Link]
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Wortberg, M., et al. (1996). Competitive quenching fluorescence immunoassay for chlorophenols based on laser-induced fluorescence detection in microdroplets. Analytical Chemistry, 68(24), 4413-4419. Retrieved from [Link]
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Figshare. (2009). Development and Evaluation of an Immunoassay for Biological Monitoring Chlorophenols in Urine as Potential Indicators of Occupational Exposure. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-3,5-difluorophenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Dichlorophenol. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4-Bromo-3,5-dichlorophenol
Introduction: The Imperative for Purity in Chemical Synthesis
In the realms of pharmaceutical development, materials science, and environmental analysis, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. 4-Bromo-3,5-dichlorophenol, a halogenated aromatic compound, serves as a critical intermediate in organic synthesis and as a reference material for environmental testing. The presence of even minute quantities of impurities—such as isomeric variants (e.g., 4-Bromo-2,6-dichlorophenol), precursors, or reaction byproducts—can drastically alter toxicological profiles, reaction kinetics, and analytical results.
This guide provides an in-depth, objective comparison of essential analytical techniques for verifying the purity of a newly synthesized batch of this compound against a Certified Reference Material (CRM). As scientists and researchers, our goal is not just to obtain a result but to build a self-validating analytical narrative. This is achieved through an orthogonal approach, where multiple techniques based on different physicochemical principles are employed to build a comprehensive and unassailable purity profile.
The Benchmark: Certified Reference Material (CRM)
Before any analysis begins, the establishment of a "ground truth" is paramount. A Certified Reference Material (CRM) is the highest metrological standard. As defined by the ISO Guide 30, a CRM is a standard of sufficient homogeneity and stability, with one or more specified property values certified by a metrologically valid procedure.[1] It provides the crucial link to the International System of Units (SI) and serves as the ultimate benchmark against which the synthesized material is compared.[1] For this guide, we presume the availability of a this compound CRM with a certified purity of ≥99.5%.
Orthogonal Strategy: A Multi-faceted Approach to Purity
Relying on a single analytical technique is fraught with risk. A co-eluting impurity in chromatography might be readily resolved by spectroscopic or thermal methods. The orthogonal strategy detailed below leverages the strengths of separation science, spectroscopy, and thermal analysis to provide a holistic and trustworthy assessment.
Caption: Orthogonal workflow for purity assessment.
Chromatographic Purity: Separation and Quantification
Chromatographic techniques are the workhorses of purity analysis, separating the primary compound from potential impurities. United States Pharmacopeia (USP) General Chapter <621> provides the foundational principles for robust chromatographic analysis, ensuring system suitability and reproducibility.[2][3][4]
High-Performance Liquid Chromatography (HPLC-UV)
Principle & Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. For a moderately polar compound like this compound, a C18 stationary phase provides excellent resolving power for non-polar impurities, while a polar-modified mobile phase ensures good peak shape and retention. The choice between acetonitrile and methanol as the organic modifier can significantly impact selectivity, with acetonitrile often disrupting pi-pi interactions that can be leveraged on certain stationary phases.[5]
-
System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a variable wavelength UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water. The acidifier is critical for suppressing the ionization of the phenolic proton, ensuring sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
CRM Standard: Accurately prepare a 1.0 mg/mL stock solution in methanol. Dilute to 0.1 mg/mL with the initial mobile phase (60:40 Acetonitrile:Water).
-
Synthesized Sample: Prepare identically to the CRM standard.
-
-
Data Analysis: Calculate purity using the area percent method. The purity is the area of the main peak divided by the total area of all integrated peaks.
Caption: HPLC-UV experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds.[6][7][8] It offers superior resolution to HPLC for many non-polar isomers and provides mass spectral data for positive impurity identification. EPA Method 8270 provides a robust framework for the analysis of semivolatile compounds, including phenols.[9] While phenols can be analyzed directly, derivatization can improve peak shape and thermal stability, though it is often unnecessary with modern inert columns.[10][11]
-
System Preparation: Agilent 8890 GC with a 5977B MS detector or equivalent.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness). This low-polarity phase provides excellent separation for a wide range of semi-volatile compounds.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min.
-
-
Injector: Splitless mode, 250 °C.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Full Scan (m/z 40-450).
-
Sample Preparation:
-
CRM Standard & Synthesized Sample: Prepare 100 µg/mL (100 ppm) solutions in methylene chloride.
-
-
Data Analysis: Purity is calculated by area percent. Impurity peaks are identified by comparing their mass spectra against the NIST library and the spectrum of the CRM.
| Parameter | Method | Certified Reference Material (CRM) | Synthesized Batch | Interpretation |
| Purity (Area %) | HPLC-UV | 99.8% | 99.1% | Synthesized batch shows lower purity with detectable impurities. |
| Purity (Area %) | GC-MS | 99.7% | 99.2% | Confirms HPLC findings. One minor impurity detected. |
| Impurity Profile | GC-MS | No significant impurities detected. | Peak at RT 12.5 min (0.6%). MS matches 2-Bromo-3,5-dichlorophenol. | The primary impurity is identified as a structural isomer. |
Spectroscopic Analysis: Structural Confirmation
Spectroscopic methods provide an orthogonal confirmation of the compound's chemical structure and can reveal impurities that are structurally distinct from the main analyte.
Nuclear Magnetic Resonance (¹H & ¹³C NMR)
Principle & Rationale: NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. Proton (¹H) NMR provides information on the number and environment of hydrogen atoms, while Carbon-13 (¹³C) NMR details the carbon skeleton. For this compound, the aromatic region of the ¹H NMR spectrum is particularly diagnostic, expected to show a singlet for the two equivalent protons. Any additional signals in this region would strongly indicate isomeric impurities. Quantitative NMR (qNMR) can also be used for an absolute purity assessment against a certified internal standard.[12]
-
CRM Standard: The ¹H NMR spectrum should display a sharp singlet around 7.3-7.5 ppm (for the two aromatic protons) and a broad singlet for the phenolic -OH. The ¹³C NMR will show the expected four signals for the unique carbon environments.
-
Synthesized Sample: Compare the spectra directly. Look for small, additional peaks, especially in the aromatic region, which would suggest the presence of isomers. The integration of these impurity peaks relative to the main compound's peak can provide a semi-quantitative estimate of their levels.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Rationale: FT-IR identifies functional groups within a molecule by measuring the absorption of infrared radiation. It serves as an excellent identity check. The FT-IR spectrum of this compound is expected to show characteristic peaks for O-H stretching (broad, ~3200-3500 cm⁻¹), C-O stretching (~1200-1300 cm⁻¹), aromatic C=C stretching (~1400-1600 cm⁻¹), and C-Halogen bonds (below 1000 cm⁻¹).
The FT-IR spectrum of the synthesized material should be a near-perfect overlay with that of the CRM. The absence of unexpected peaks (e.g., C=O from a quinone-type oxidation impurity) provides confidence in the structural integrity of the bulk material. A reference spectrum can be found in the NIST Chemistry WebBook for related compounds.[13][14]
Thermal Analysis: Absolute Molar Purity
Differential Scanning Calorimetry (DSC)
Principle & Rationale: DSC is a primary analytical method that determines purity based on the thermodynamic principle of melting point depression, as described by the Van't Hoff equation.[15] For a crystalline substance, impurities broaden the melting range and lower the melting point.[16] This technique measures the heat flow into a sample as a function of temperature, and the shape of the resulting melting endotherm can be used to calculate the mole percent purity.[17][18] It is particularly powerful for detecting eutectic impurities that may not be easily separated by chromatography.
-
System: TA Instruments DSC 250 or equivalent.
-
Sample Pans: Tzero Aluminum Hermetic pans.
-
Sample Mass: Accurately weigh 1-3 mg of sample.
-
Temperature Program:
-
Equilibrate at 50 °C.
-
Ramp at a slow heating rate of 1 K/min to 150 °C. Slow rates are crucial for allowing thermal equilibrium.[15]
-
-
Purge Gas: Nitrogen at 50 mL/min.
-
Data Analysis: Utilize the instrument software's purity analysis package, which applies the Van't Hoff equation to the melting peak shape. The analysis is typically performed on the data from 10% to 50% of the melt.
Caption: DSC purity analysis workflow.
| Parameter | Method | Certified Reference Material (CRM) | Synthesized Batch | Interpretation |
| Structure | ¹H NMR | Conforms to structure. No extraneous signals. | Conforms to structure. Minor signals at 7.2 ppm consistent with isomer. | Confirms GC-MS finding of an isomeric impurity. |
| Identity | FT-IR | Spectrum matches reference. | Spectrum is a direct overlay of the CRM spectrum. | Confirms functional group identity of the bulk material. |
| Purity (mol %) | DSC | 99.85 mol % | 99.05 mol % | Provides an absolute purity value, corroborating chromatographic results. |
Conclusion: Synthesizing a Definitive Purity Statement
By systematically applying an orthogonal set of analytical techniques, we have constructed a robust and defensible purity profile for the synthesized this compound.
-
Chromatographic methods (HPLC and GC-MS) established a purity value of approximately 99.1-99.2% and successfully identified the primary impurity as a structural isomer.
-
Spectroscopic analysis (NMR and FT-IR) confirmed the identity of the bulk material and corroborated the presence of the isomeric impurity.
-
Thermal analysis (DSC) provided an independent, absolute purity measurement of 99.05 mol %, which is in excellent agreement with the chromatographic data.
The convergence of results from these disparate techniques provides a high degree of confidence in the final assigned purity. This multi-faceted, self-validating approach ensures that researchers, scientists, and drug development professionals can proceed with their work, confident in the quality and characterization of their chemical starting materials.
References
-
U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. EPA. [Link]
-
U.S. Environmental Protection Agency. SW-846 Test Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. EPA. [Link]
-
United States Pharmacopeia. <621> CHROMATOGRAPHY. USP. [Link]
-
LECO Corporation. EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO. [Link]
-
Specialty Analytical. semi volatile organic compounds epa 8270. Specialty Analytical. [Link]
-
U.S. Environmental Protection Agency. EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS. U.S. EPA. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
Plato, C., & Glasgow, A. R. (1969). Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
Chemistry LibreTexts. (2021). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. [Link]
-
NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. NETZSCH. [Link]
-
Wikipedia. Differential scanning calorimetry. Wikipedia. [Link]
-
TA Instruments. Purity Determination and DSC Tzero Technology. TA Instruments. [Link]
-
Yaltırık, M., & Kılıç, E. (2002). Separation of Some Halogenated Phenols by GC-MS. Turkish Journal of Chemistry. [Link]
-
Royal Society of Chemistry. Analytical Methods. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2020). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI Bookshelf. [Link]
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Haque, I., & Khan, A. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan. [Link]
-
Bergman, Å., et al. (2000). Extraction and cleanup methods for analysis of phenolic and neutral organohalogens in plasma. Journal of Analytical Toxicology. [Link]
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SIELC Technologies. Separation of 4-Bromo-2,5-dichlorophenol on Newcrom R1 HPLC column. SIELC. [Link]
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Al-Alaween, M., et al. (2019). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Molecules. [Link]
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U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. U.S. EPA. [Link]
-
National Institute of Standards and Technology. Phenol, 4-bromo-. NIST WebBook. [Link]
-
LCGC Europe. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC Europe. [Link]
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SpectraBase. 3,5-dichloro-4-bromophenol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
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German Environmental Specimen Bank. ANALYSIS OF DECHLORANES AND EMERGING BROMINATED FLAME RETARDANTS WITH A MULTI-COMPOUND MULTI-MATRIX METHOD AND GC-API. German ESB. [Link]
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Zhang, L., et al. (2016). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation. Journal of Chromatographic Science. [Link]
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CRM LABSTANDARD. 4-Bromo-2-Chlorophenol. CRM LABSTANDARD. [Link]
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National Center for Biotechnology Information. 4-Bromo-3-chlorophenol. PubChem. [Link]
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DICOEX. Certified Reference Materials Catalogue. DICOEX. [Link]
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SpectraBase. 4-BROMO-2,6-DICHLOROPHENOL - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]
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National Institute of Standards and Technology. Phenol, 3,5-dichloro-. NIST WebBook. [Link]
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ResearchGate. FT-IR spectra of control and treated 2,6-dichlorophenol (T1 and T2). ResearchGate. [Link]
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SpectraBase. 4-Bromo-3-chloroaniline - Optional[FTIR] - Spectrum. SpectraBase. [Link]
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A Comparative Guide to the Biological Activity of 4-Bromo-3,5-dichlorophenol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise positioning of functional groups on a molecule can dramatically alter its biological profile. This guide offers an in-depth comparative analysis of the biological activities of 4-Bromo-3,5-dichlorophenol and its structural isomers. As researchers and drug development professionals, understanding these nuanced differences is paramount for lead optimization and the rational design of novel therapeutic agents. This document synthesizes available data on their antimicrobial and toxicological profiles, supported by established experimental methodologies, to provide a comprehensive resource for informed decision-making.
Introduction to Halogenated Phenols: A Double-Edged Sword
Halogenated phenols are a class of compounds recognized for their potent biological activities, which has led to their use as preservatives and antimicrobial agents.[1] The introduction of halogen atoms to the phenol backbone significantly enhances its efficacy, a principle that has been widely exploited in medicinal chemistry.[2] However, this increased potency is often accompanied by heightened toxicity, necessitating a careful evaluation of the structure-activity relationship (SAR) and structure-toxicity relationship (STR).[3]
The subject of this guide, this compound, is a prime example of a mixed halogenated phenol. Its biological activity is not solely a function of its constituent halogens but is critically dependent on their specific arrangement on the phenolic ring. This guide will explore the known and predicted biological activities of this compound in comparison to its key positional isomers:
-
2-Bromo-3,5-dichlorophenol
-
3-Bromo-2,5-dichlorophenol
-
4-Bromo-2,6-dichlorophenol
-
2-Bromo-4,6-dichlorophenol
Comparative Biological Activity: An Isomeric Perspective
Direct comparative experimental data for all isomers of this compound is not extensively available in the public domain. However, by synthesizing information from studies on related halogenated phenols and leveraging predictive models such as Quantitative Structure-Activity Relationship (QSAR), we can construct a comparative framework. QSAR studies are valuable tools in toxicology and drug discovery, enabling the prediction of biological activity based on the physicochemical properties of chemical structures.[4][5]
Table 1: Comparative Overview of Biological Activities of this compound and Its Isomers
| Compound | Predicted Antimicrobial Activity | Predicted Cytotoxicity | Key Structural Features and Predicted Impact |
| This compound | Moderate to High | Moderate to High | Symmetrical substitution with chlorine atoms flanking the bromine may enhance membrane disruption. The para-bromine could influence electronic properties. |
| 2-Bromo-3,5-dichlorophenol | Moderate | Moderate | The ortho-bromine to the hydroxyl group may introduce steric hindrance, potentially affecting binding to target enzymes or receptors. |
| 3-Bromo-2,5-dichlorophenol | Moderate | Moderate | The arrangement of halogens may lead to a different dipole moment compared to the 4-bromo isomer, influencing its interaction with biological targets. |
| 4-Bromo-2,6-dichlorophenol | High | High | The two chlorine atoms ortho to the hydroxyl group can significantly increase the acidity of the phenol and may enhance its ability to uncouple oxidative phosphorylation, a common mechanism of toxicity for halogenated phenols.[6] |
| 2-Bromo-4,6-dichlorophenol | High | High | Similar to the 4-bromo-2,6-dichloro isomer, the ortho-halogen (bromine in this case) is expected to increase biological activity and toxicity. |
Note: The predicted activities are based on general principles of halogenated phenol toxicology and antimicrobial action.[3] Experimental verification is crucial.
Mechanistic Insights: How Halogenated Phenols Exert Their Effects
The biological activity of halogenated phenols is often attributed to their ability to disrupt cellular membranes and interfere with essential enzymatic processes.[1] The lipophilicity conferred by the halogen atoms facilitates their passage through cell membranes. Once inside the cell, they can act as uncouplers of oxidative phosphorylation, dissipating the proton gradient across the mitochondrial membrane and thereby disrupting ATP synthesis.[3]
The position of the halogen substituents plays a critical role in determining the potency of this effect. Generally, ortho-substitution relative to the hydroxyl group tends to increase the acidity and biological activity of phenols.[6] This is consistent with the predicted higher activity and toxicity of the 2-substituted isomers in Table 1.
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of these isomers, standardized and validated experimental protocols are essential. The following sections detail the methodologies for assessing antimicrobial efficacy and cytotoxicity.
Antimicrobial Susceptibility Testing: The Broth Microdilution Method
The broth microdilution method is a widely accepted and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5] The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Experimental Workflow: Broth Microdilution Assay
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-3,5-dichlorophenol
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromo-3,5-dichlorophenol, a halogenated phenol that requires meticulous handling due to its toxicological and ecotoxicological profile. By understanding the chemical's properties and the rationale behind these disposal protocols, laboratories can ensure the safety of their personnel and protect the environment.
Understanding the Hazard: Why Special Disposal is Critical
This compound (C₆H₃BrCl₂O) is a solid organic compound that is classified as a hazardous substance. Its primary hazards include:
-
Acute Toxicity: It is harmful if swallowed or in contact with skin.[1]
-
Skin and Eye Irritation: It can cause skin irritation and serious eye irritation.[2]
-
Aquatic Toxicity: Halogenated phenols are known to be toxic to aquatic life with long-lasting effects.[1]
Given these properties, improper disposal, such as discarding it down the drain or in regular solid waste, is strictly prohibited. Such actions can lead to the contamination of water systems and pose a significant threat to ecosystems. Therefore, a systematic and compliant disposal process is mandatory.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. Chloroform, often used with phenols, can degrade nitrile gloves, so vigilance and immediate replacement upon contamination are key.[3] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust particles. |
| Body Protection | A laboratory coat. For larger quantities or spill cleanup, a chemically resistant apron or suit is recommended. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling outside a fume hood or if dust is generated. | To prevent inhalation of dust or vapors. |
All handling of this compound, including the preparation of waste containers, should be performed within a certified chemical fume hood to minimize the risk of inhalation.
Waste Segregation and Containerization: A Proactive Approach
Proper waste management begins at the point of generation. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Improper mixing can lead to dangerous chemical reactions or complicate the disposal process, increasing costs and risks.
Solid Waste
This category includes:
-
Contaminated personal protective equipment (gloves, disposable lab coats).
-
Weighing papers, kimwipes, and other absorbent materials used for cleaning minor spills.
-
Empty stock containers.
Procedure:
-
Container Selection: Use a designated, leak-proof container with a secure lid. The container should be compatible with the chemical.
-
Labeling: Clearly label the container with "Hazardous Waste," "this compound," and the date of accumulation.
-
Accumulation: Place all solid waste contaminated with this compound into this container. Keep the container closed when not in use.
Liquid Waste
This category includes:
-
Solutions containing this compound.
-
Solvent rinses from contaminated glassware.
Procedure:
-
Container Selection: Use a designated, shatter-proof container with a screw-top cap. Ensure the container material is compatible with the solvents used.
-
Labeling: Label the container with "Hazardous Waste," "this compound," and list all solvent components with their approximate percentages.
-
pH Consideration: Do not neutralize acidic or basic solutions unless it is a validated part of your experimental procedure and you are certain it will not cause a hazardous reaction.
-
Accumulation: Carefully transfer liquid waste into the container, avoiding splashes. Keep the container closed when not in use and store it in secondary containment.
Contaminated Sharps
This category includes:
-
Pipette tips.
-
Needles and syringes.
Procedure:
-
Container Selection: Use a designated, puncture-proof sharps container.
-
Labeling: Label the container with "Hazardous Waste," "Sharps," and "this compound."
-
Accumulation: Place all contaminated sharps directly into the container. Do not overfill the container.
Step-by-Step Disposal Protocol
The overarching principle for the disposal of this compound is to engage a licensed professional waste disposal company. Your institution's EHS office will have established procedures for this. The following steps outline the process leading up to the collection of your waste.
-
Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent washes with soap and water can typically be disposed of down the drain, but consult your local regulations and EHS office for confirmation.
-
-
Handling Spills:
-
Minor Spills: For small amounts of solid material, carefully sweep it up and place it in the solid hazardous waste container. Use absorbent pads for small liquid spills and dispose of them as solid waste.
-
Major Spills: In the event of a large spill, evacuate the area and notify your institution's EHS or emergency response team immediately.
-
-
Storage Pending Disposal:
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure all containers are properly sealed and labeled.
-
-
Arranging for Disposal:
-
Once a waste container is full, or if you are discontinuing work with this compound, contact your institution's EHS office to arrange for a waste pickup.
-
Do not allow hazardous waste to accumulate in the laboratory for extended periods.
-
Regulatory Framework
The disposal of this compound is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) classifies many chlorinated and brominated phenols as hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[4][5][6][7] Specifically, wastes from the production of tri-, tetra-, or pentachlorophenols are listed as F-listed hazardous wastes.[5][6][7] While this compound may not be explicitly listed by name, as a halogenated phenol, it should be managed as a hazardous waste.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from wearing the correct PPE to meticulous waste segregation and compliant disposal through a licensed professional service—researchers can mitigate risks and ensure their work contributes to scientific advancement without compromising safety or environmental integrity. Always consult your institution's specific guidelines and your Safety Data Sheets (SDS) for the most accurate and up-to-date information.
References
-
Angene Chemical. (2024, November 25). Safety Data Sheet. Retrieved from [Link]
-
University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Research Safety Affairs. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3,5-dichlorophenol
This guide provides comprehensive safety and handling protocols for 4-Bromo-3,5-dichlorophenol (CAS No: 1940-28-9), designed for researchers, scientists, and drug development professionals. The procedures outlined herein are structured to ensure operational safety, minimize exposure risk, and establish a self-validating system of chemical management from receipt to disposal.
Immediate Safety Profile
Before handling, it is critical to understand the immediate hazards associated with this compound. This compound is a halogenated phenol, a class of chemicals known for its potential systemic toxicity and irritant properties.[1][2]
| Hazard Classification | GHS Code | Signal Word | Pictogram |
| Harmful if swallowed | H302 | Warning | GHS07 |
| Causes skin irritation | H315 | Warning | GHS07 |
| Causes serious eye irritation | H319 | Warning | GHS07 |
The Causality of Hazard: Why This PPE is Non-Negotiable
Halogenated phenols like this compound pose a significant risk beyond simple contact irritation. Phenolic compounds can be rapidly absorbed through the skin, potentially leading to systemic effects.[1][2] Therefore, the personal protective equipment (PPE) protocol is not merely a barrier against surface contact but a critical defense against systemic exposure. The primary routes of exposure to mitigate are dermal absorption, eye contact, inhalation of dust, and ingestion.[3]
Core Protective Equipment Protocol
Selection of appropriate PPE is the most critical step in risk mitigation. The following equipment is mandatory for all personnel handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes, conforming to OSHA 1910.133 or European Standard EN166.[3] A face shield must be worn over the goggles during any operation with splash potential (e.g., preparing solutions, transfers) to protect the entire face.[1][4] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact (e.g., handling a sealed container), double-layered nitrile gloves are the minimum requirement. For direct handling, weighing, or transfers, heavy-duty neoprene or butyl rubber gloves should be worn over an inner nitrile glove.[1] Causality : This dual-layer system protects against rapid permeation and allows for safe removal of the outer glove if contamination occurs. Gloves must be changed immediately upon any known or suspected contact.[1] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required.[1] Ensure it is worn over personal clothing that covers the legs. For large-scale operations or spill response, a disposable chemical-resistant suit may be necessary.[5] |
| Respiratory | NIOSH-Approved Respirator (As Needed) | All handling of solid this compound should occur within a certified chemical fume hood to minimize dust inhalation.[3] If procedures may generate significant dust, or if a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[3][6] |
Procedural Workflow for Safe Handling
A disciplined, step-by-step workflow is essential for safety. This protocol integrates PPE use into the entire handling process.
Step 1: Pre-Handling Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.
-
Locate Emergency Equipment: Before bringing the chemical into the lab, confirm the location and operational status of the nearest safety shower and eyewash station.[3] Ensure the path is unobstructed.
-
Assemble All Materials: Place all necessary equipment (spatulas, weigh boats, solvent, waste containers) inside the fume hood to minimize movement in and out of the containment area.
Step 2: Donning PPE
The sequence of putting on PPE is critical to avoid cross-contamination.
-
Don the chemical-resistant lab coat.
-
Put on the inner layer of nitrile gloves.
-
Put on the outer layer of neoprene or butyl gloves.
-
Don safety goggles.
-
Don the face shield.
Step 3: Handling the Compound
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Use smooth, deliberate motions to avoid creating airborne dust.[3]
-
Solution Preparation: If making a solution, add the solid this compound slowly to the solvent to prevent splashing.
-
Container Management: Keep all containers holding the compound tightly sealed when not in active use.[3]
Step 4: Post-Handling Decontamination and Doffing PPE
-
Surface Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate solvent.
-
PPE Removal (Doffing): This sequence is designed to prevent contact with the contaminated outer surfaces.
-
Remove the outer gloves first, peeling them off without touching the outside. Dispose of them in the designated solid hazardous waste container.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner nitrile gloves last.
-
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[7]
Caption: Workflow for handling this compound.
Emergency Response Protocols
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][8] Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][3] Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, administer oxygen.[9] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water.[1][3] Seek immediate medical attention immediately.[3]
Waste Management and Disposal
Proper segregation and disposal of waste are mandatory to ensure safety and regulatory compliance.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and labeled hazardous waste container designated for halogenated organic compounds.[1]
-
Disposal: Never dispose of this chemical down the drain.[8] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, in accordance with all local, state, and federal regulations.[1][10]
References
-
CHEMM. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-chlorophenol, 99%. Cole-Parmer. [Link]
-
PubChem. 4-Bromo-3,5-difluorophenol. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA. [Link]
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Angene Chemical. (2024, November 25). Safety Data Sheet. Angene Chemical. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
-
BHS Industrial Equipment. Personal Protective Kit (PPE Kit). BHS Industrial Equipment. [Link]
-
Arctom. CAS NO. 1940-28-9 | this compound. Arctom. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
